molecular formula C9H8N2O B1598841 4-cyano-N-methylbenzamide CAS No. 36268-62-9

4-cyano-N-methylbenzamide

Cat. No.: B1598841
CAS No.: 36268-62-9
M. Wt: 160.17 g/mol
InChI Key: UGGZWKXUBBYXLT-UHFFFAOYSA-N
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Description

4-cyano-N-methylbenzamide is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9(12)8-4-2-7(6-10)3-5-8/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGZWKXUBBYXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408133
Record name 4-cyano-N-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36268-62-9
Record name 4-cyano-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-N-methylbenzamide
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Foundational & Exploratory

4-cyano-N-methylbenzamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-cyano-N-methylbenzamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule that serves as a highly versatile building block in modern chemical research. Characterized by a benzene ring substituted with a cyano group and an N-methylamido group at the para positions, this compound offers two distinct and chemically reactive sites. This unique arrangement provides a stable, rigid scaffold with orthogonal handles for synthetic modification, making it a molecule of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.

The presence of a nitrile group—a key pharmacophore and a precursor to other functional groups like carboxylic acids, amines, and tetrazoles—combined with the structural stability imparted by the amide linkage, makes this compound an attractive starting point for the design of complex molecular architectures. This guide, intended for chemical researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthetic routes, spectroscopic characterization, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Identifiers

The structure of this compound features a central benzene ring, which provides a rigid framework. The electron-withdrawing nature of both the cyano (-C≡N) and amide (-C(O)NHCH₃) groups influences the electronic properties of the aromatic system.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Reference
CAS Number 36268-62-9 [1]
Molecular Formula C₉H₈N₂O [1]
Molecular Weight 160.17 g/mol
IUPAC Name This compound
SMILES CNC(=O)c1ccc(cc1)C#N [2]
InChI Key UGGZWKXUBBYXLT-UHFFFAOYSA-N

| MDL Number | MFCD03550597 |[1] |

Physicochemical Properties

This compound is a solid at room temperature. Its bifunctional nature, possessing both a polar amide group and a moderately polar nitrile group, dictates its solubility and other physical properties.

Table 2: Physicochemical and Computed Properties

Property Value Notes / Reference
Physical Form Solid
Melting Point Not experimentally reported. The related 4-cyanobenzamide melts at 224-228 °C.[3]
Solubility Expected to be soluble in polar organic solvents like alcohols, ethers, and chlorinated hydrocarbons.[4] Based on the "like dissolves like" principle for substituted benzamides.[5]
LogP (octanol/water) 0.91788 (Computed) A measure of lipophilicity.[1]
Topological Polar Surface Area (TPSA) 52.89 Ų Indicates potential for membrane permeability.[1]
Hydrogen Bond Donors 1 From the amide N-H group.[1]

| Hydrogen Bond Acceptors | 2 | From the carbonyl oxygen and nitrile nitrogen.[1] |

Expert Insights on Solubility

The solubility profile is a critical parameter in drug development for reaction setup, purification, and formulation. Based on its structure:

  • The polar amide group is capable of hydrogen bonding, enhancing solubility in polar solvents.[5]

  • The aromatic ring and N-methyl group contribute to its lipophilicity, favoring solubility in less polar organic solvents.[5]

  • The nitrile group adds to the molecule's polarity.

Therefore, this compound is expected to be soluble in a range of solvents including methanol, ethanol, dichloromethane, and ethyl acetate, but likely has low solubility in water and nonpolar solvents like hexane.[4] For precise quantitative data in a specific solvent system, the isothermal shake-flask method is recommended.[5]

Synthesis and Handling

The most direct and industrially scalable synthesis of this compound involves the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with methylamine.[3] This reaction is typically high-yielding and proceeds under mild conditions.

workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Cyanobenzoyl Chloride R Combine reactants at 0 °C Stir at room temperature (2-4 h) A->R B Methylamine (or solution, e.g., in THF) B->R C Aprotic Solvent (e.g., DCM, THF) C->R D Base (e.g., Triethylamine) D->R W1 Aqueous Wash (e.g., 1M HCl, NaHCO₃, Brine) R->W1 W2 Dry Organic Layer (e.g., Na₂SO₄) W1->W2 W3 Solvent Removal (Rotary Evaporation) W2->W3 P Purification (Recrystallization or Chromatography) W3->P E This compound (Final Product) P->E

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Acylation

Causality: This protocol utilizes the high reactivity of the acyl chloride with the nucleophilic methylamine. An inert, aprotic solvent like Dichloromethane (DCM) is chosen to prevent side reactions. A non-nucleophilic base (Triethylamine) is added to neutralize the HCl byproduct, driving the reaction to completion.[3]

Materials:

  • 4-Cyanobenzoyl chloride (1.0 eq)[6]

  • Methylamine solution (e.g., 2M in THF, 1.1 eq)

  • Triethylamine (TEA, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-cyanobenzoyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add triethylamine (1.2 eq) to the stirred solution, followed by the dropwise addition of the methylamine solution (1.1 eq). Rationale: Slow addition at low temperature controls the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine. Rationale: The acid wash removes excess base and amine, while the bicarbonate wash removes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography to yield pure this compound.

Storage and Safety
  • Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area.[1]

  • Safety: this compound is classified as harmful if swallowed (H302) and may cause an allergic skin reaction (H317). Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.[6]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While experimental spectra are not widely published, the expected characteristics can be reliably predicted based on the functional groups present.

Table 3: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Wavenumber
¹H NMR Aromatic Protons (AA'BB' system) δ 7.7-8.0 ppm (4H, m)
N-H Proton δ ~6.2 ppm (1H, broad s)
N-CH₃ Protons δ ~3.0 ppm (3H, d)
¹³C NMR Carbonyl Carbon (C=O) δ ~167 ppm
Aromatic Carbons δ 115-140 ppm (multiple signals)
Nitrile Carbon (C≡N) δ ~118 ppm
Methyl Carbon (N-CH₃) δ ~27 ppm
FT-IR C≡N Stretch (Nitrile) 2240–2220 cm⁻¹ (sharp, strong)[7]
C=O Stretch (Amide I) ~1650 cm⁻¹ (strong)[8]
N-H Bend (Amide II) ~1550 cm⁻¹
N-H Stretch ~3300 cm⁻¹ (moderate, broad)
Aromatic C-H Stretch >3000 cm⁻¹

| Mass Spec. | Molecular Ion [M]⁺ | m/z 160 |

Expert Interpretation of Spectra
  • ¹H NMR: The aromatic region will show a complex multiplet characteristic of a 1,4-disubstituted benzene ring. The N-methyl protons will appear as a doublet due to coupling with the adjacent N-H proton. The N-H proton itself will be a broad signal, and its chemical shift can be highly dependent on solvent and concentration.

  • ¹³C NMR: The number of distinct signals will confirm the molecular symmetry. The nitrile and carbonyl carbons are highly deshielded and will appear far downfield. Online prediction tools can provide more precise estimated shifts.[9]

  • FT-IR: The most diagnostic peak is the sharp, strong C≡N stretch, which appears in a relatively uncongested region of the spectrum (2240–2220 cm⁻¹ for aromatic nitriles).[7] The presence of the strong amide I band (C=O stretch) further confirms the structure.[8]

  • Mass Spectrometry: The molecular ion peak at m/z 160 should be clearly visible. Key fragmentation patterns would likely involve the loss of the methylamino group (-NHCH₃) or the entire amide function, leading to a prominent fragment ion corresponding to the 4-cyanobenzoyl cation.[10][11]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two functional groups. This allows for selective chemical transformations.

reactivity cluster_nitrile Nitrile Group Reactions cluster_amide Amide Group Reactions cluster_ring Aromatic Ring Reactions center This compound hydrolysis 4-(Carboxy)-N-methylbenzamide (via Hydrolysis) center->hydrolysis H₃O⁺, Δ reduction 4-(Aminomethyl)-N-methylbenzamide (via Reduction, e.g., H₂/cat.) center->reduction H₂, Ni or Pt tetrazole 4-(Tetrazol-5-yl)-N-methylbenzamide (via Cycloaddition with NaN₃) center->tetrazole NaN₃, NH₄Cl amide_hydrolysis 4-Cyanobenzoic Acid (via harsh Hydrolysis) center->amide_hydrolysis Strong Acid/Base, Δ eas Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) (deactivated ring) center->eas HNO₃/H₂SO₄

Caption: Potential chemical transformations of this compound.

  • Reactions of the Nitrile Group: This is the more versatile handle for modification.

    • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(carboxy)-N-methylbenzamide. This introduces a new functional group for further derivatization, such as ester or amide formation.

    • Reduction: Catalytic hydrogenation (e.g., using H₂ over a Nickel or Platinum catalyst) or chemical reduction can convert the nitrile to a primary amine (benzylamine derivative). This is a common strategy in drug discovery to introduce a basic center or a flexible linker.

    • Cycloaddition: The nitrile can react with sodium azide (NaN₃) in the presence of a Lewis acid or an ammonium salt to form a tetrazole ring. The tetrazole group is a well-established bioisostere for a carboxylic acid in medicinal chemistry, often improving metabolic stability and cell permeability.[12]

  • Reactions of the Amide Group: The N-methylamide is generally stable. Its hydrolysis to 4-cyanobenzoic acid requires harsh conditions (strong acid or base and high temperatures) and would typically also hydrolyze the nitrile group.

  • Reactions of the Aromatic Ring: Both the cyano and amide groups are deactivating and meta-directing for electrophilic aromatic substitution. Therefore, reactions like nitration or halogenation would be sluggish and occur at the positions meta to the existing substituents.

Applications in Research and Drug Development

The true value of this compound lies in its application as a molecular scaffold. Its rigid 1,4-disubstituted phenyl core allows for precise spatial positioning of pharmacophoric elements, a key principle in rational drug design.

  • Scaffold for Enzyme Inhibitors: The benzamide moiety is a common feature in many biologically active compounds.[13] The cyano group can be strategically employed either as a key interacting group itself (e.g., through hydrogen bonding or dipole interactions in an active site) or as a synthetic precursor to other essential groups, such as the tetrazoles used in carbonic anhydrase inhibitors.[12]

  • Intermediate in Multi-step Syntheses: In complex total synthesis or library synthesis for high-throughput screening, this compound can serve as a readily available starting material. Its two functional groups allow for a divergent synthetic strategy, where one group is modified first while the other is carried through, or vice versa, enabling the rapid generation of a diverse set of analogues.[13]

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule (MW 160.17), it fits the profile of a "fragment" for FBDD. The cyano and N-methylamide groups provide well-defined interaction points (H-bond donors/acceptors), making it a candidate for screening against protein targets to identify initial binding events.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern chemist. Its well-defined structure, predictable physicochemical properties, and versatile reactivity make it an invaluable building block. For researchers in drug discovery and materials science, this compound provides a reliable and adaptable platform for constructing novel molecules with tailored functions. A thorough understanding of its synthesis, spectroscopic signatures, and chemical behavior, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

  • Nasrollahzadeh, M., et al. (2022). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. ResearchGate. Retrieved January 21, 2026, from [Link]

  • ChemBK. (2024). 4-Amino-N-methylbenzamide. Retrieved January 21, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C9H8N2O). Retrieved January 21, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). N-cyano-4-ethyl-N-methylbenzamide. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides.
  • ResearchGate. (n.d.). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). Retrieved January 21, 2026, from [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved January 21, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Methylbenzamide - Optional[13C NMR] - Spectrum. Retrieved January 21, 2026, from [Link]

  • NCERT. (n.d.). Amines. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). Benzamide, N-methyl-. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2010). (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved January 21, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 21, 2026, from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 21, 2026, from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2016). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-iodophenylcyanamide. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). N-Cyano-N-methylbenzamide. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-cyano-N-methylbenzamide: Molecular Structure, Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-cyano-N-methylbenzamide is a substituted aromatic amide that has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its rigid benzamide core, coupled with the reactive nitrile functionality and a methylated amide, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and its emerging role as a valuable building block in the pharmaceutical industry.

Molecular Structure and Chemical Formula

This compound is an organic compound characterized by a benzamide functional group, which consists of a benzene ring attached to a carbonyl group (C=O) and a nitrogen atom.[1] The "4-cyano" designation indicates that a cyano group (–C≡N) is substituted at the para-position (the 4th carbon) of the benzene ring relative to the amide group.[1] The "N-methyl" signifies that a methyl group (–CH₃) is attached to the nitrogen atom of the amide.[1]

The molecular formula for this compound is C₉H₈N₂O .

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is typically a solid at room temperature and is soluble in polar organic solvents.[1] The presence of both the cyano and amide functional groups imparts moderate polarity and potential for various chemical reactions, including nucleophilic substitutions and condensation reactions.[1]

PropertyValueSource
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Solid
CAS Number 36268-62-9[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the amidation of 4-cyanobenzoyl chloride with methylamine. This two-step process typically starts from 4-cyanobenzoic acid.

Experimental Protocol

Step 1: Synthesis of 4-cyanobenzoyl chloride

  • To a solution of 4-cyanobenzoic acid in a suitable solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas (HCl or a mixture of CO and CO₂) ceases.

  • The excess chlorinating agent and solvent are removed under reduced pressure to yield crude 4-cyanobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-cyanobenzoyl chloride in an appropriate aprotic solvent, such as dichloromethane or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylamine (as a solution in a solvent like THF or water, or as a gas bubbled through the solution) to the cooled solution of the acid chloride. An excess of methylamine is typically used to neutralize the hydrochloric acid byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acid chloride, and finally with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow 4-Cyanobenzoic Acid 4-Cyanobenzoic Acid 4-Cyanobenzoyl Chloride 4-Cyanobenzoyl Chloride 4-Cyanobenzoic Acid->4-Cyanobenzoyl Chloride SOCl₂ or (COCl)₂ This compound This compound 4-Cyanobenzoyl Chloride->this compound CH₃NH₂

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, and the amide proton.

  • Aromatic Protons (Ar-H): The four protons on the benzene ring will appear as a complex multiplet or as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). Due to the para-substitution, the protons ortho to the amide group will be in a different chemical environment than the protons ortho to the cyano group, leading to an AA'BB' spin system.

  • N-Methyl Protons (-NHC H₃): A doublet will be observed for the three protons of the methyl group, typically in the range of δ 2.8-3.1 ppm. The splitting into a doublet is due to coupling with the adjacent amide proton (-NH).

  • Amide Proton (-N H-CH₃): A broad singlet or a quartet (due to coupling with the N-methyl protons) is expected for the amide proton, typically in the range of δ 6.0-8.5 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (-C =O): A signal for the carbonyl carbon of the amide is expected in the downfield region, typically around δ 165-170 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals for the aromatic carbons are expected. The carbon bearing the cyano group (C-CN) and the carbon attached to the amide group (C-C=O) will be quaternary and will likely have lower intensities. Their chemical shifts will be influenced by the electron-withdrawing nature of their respective substituents. The other four aromatic carbons will show signals in the typical aromatic region of δ 120-140 ppm.

  • Cyano Carbon (-C ≡N): The carbon of the nitrile group is expected to appear in the range of δ 115-125 ppm.

  • N-Methyl Carbon (-NH-C H₃): The carbon of the N-methyl group will show a signal in the upfield region, typically around δ 25-30 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.

  • N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

  • C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected in the range of 2220-2260 cm⁻¹.

  • C=O Stretch (Amide I band): A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the amide (Amide I band) is expected in the region of 1630-1680 cm⁻¹.

  • N-H Bend (Amide II band): An absorption of medium intensity is expected for the N-H bending vibration (Amide II band) in the range of 1510-1570 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration of the amide will likely appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound, which is 160.17.

  • Fragmentation Pattern: Common fragmentation pathways for N-methylbenzamides include cleavage of the amide bond. Expected fragments could include the 4-cyanobenzoyl cation (m/z 130) resulting from the loss of the methylamino radical (•NHCH₃), and the methylaminocarbonyl cation ([CH₃NHCO]⁺) at m/z 58. Further fragmentation of the 4-cyanobenzoyl cation could lead to the 4-cyanophenyl cation (m/z 102) by loss of carbon monoxide.

Applications in Drug Development

The rigid framework and versatile functional groups of this compound make it a valuable building block in the synthesis of pharmaceutical compounds. Benzamide derivatives are known to exhibit a wide range of biological activities, and the introduction of a cyano group can modulate these properties and provide a handle for further chemical transformations.[1]

A notable example of the application of a derivative of this compound is in the synthesis of Enzalutamide , a non-steroidal antiandrogen used in the treatment of prostate cancer. A key intermediate in some synthetic routes to Enzalutamide is a fluoro-substituted analog of this compound, highlighting the importance of this chemical scaffold in the development of modern therapeutics.[3][4]

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[5]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[6]

    • In case of eye contact: Rinse cautiously with water for several minutes.[6]

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water and seek medical advice.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

It is imperative to consult the specific MSDS provided by the supplier before handling this compound.

Conclusion

This compound is a molecule of significant interest to the chemical and pharmaceutical sciences. Its well-defined structure, predictable reactivity, and demonstrated utility as a synthetic intermediate underscore its importance. This guide has provided a detailed overview of its molecular characteristics, synthesis, and spectroscopic properties, offering valuable insights for researchers and professionals engaged in drug discovery and development. As the demand for novel and effective therapeutics continues to grow, the role of versatile building blocks like this compound is poised to become even more critical.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329236B - A kind of preparation method of enzalutamide intermediate.
  • SpectraBase. (n.d.). 4-Methylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDIATE - EP 3717457 B1. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 4-Cyano-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Cyano-N-methylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug development. As an intermediate, its precise physical and structural characteristics are fundamental for ensuring reaction efficiency, purity of downstream compounds, and overall quality control in a research and development setting. This guide provides a comprehensive overview of the known properties of this compound and presents a series of self-validating, field-proven experimental protocols for researchers to determine its key physical characteristics.

While this compound is commercially available, publicly accessible experimental data on its physical properties is notably scarce. This guide addresses this gap by not only consolidating available information but also by empowering researchers with the detailed methodologies required to generate this critical data in-house. This approach ensures scientific integrity and provides a practical framework for characterization.

Molecular Identity and Core Properties

The foundational information for this compound is summarized below. These properties are derived from supplier data and computational models.

PropertyValueSource(s)
CAS Number 36268-62-9[1][2]
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
Physical Form Solid[3]
Purity (Typical) ≥98%[1]
Storage Sealed in dry, 2-8°C[1]
SMILES O=C(NC)C1=CC=C(C#N)C=C1[1]
InChI Key UGGZWKXUBBYXLT-UHFFFAOYSA-N

Section 1: Thermal Properties - Melting Point Analysis

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range suggests high purity, while a broad range often indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is the gold standard for this determination, offering higher precision than traditional melting point apparatus.

Causality in Experimental Design

Choosing DSC over a simple melting point apparatus is a deliberate decision rooted in the need for quantitative and reproducible data. DSC measures the heat flow into or out of a sample as a function of temperature, providing not only the melting point (as the onset or peak of the endothermic melt event) but also the enthalpy of fusion (ΔHfus). This enthalpy value can be crucial for understanding the crystalline structure and polymorphism of the material. A low heating rate (e.g., 2 °C/min) is selected to ensure thermal equilibrium within the sample, which yields a sharper, more accurate transition temperature.[4]

Experimental Protocol: Melting Point Determination by DSC

This protocol describes a self-validating system for determining the melting point and purity of this compound.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measurements.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a Tzero aluminum hermetic pan.[5] Using a hermetic pan is crucial to prevent any potential sublimation of the sample upon heating.

    • Crimp the lid onto the pan to seal it.

    • Prepare an identical, empty, sealed Tzero pan to serve as the reference.

  • DSC Program Execution:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a rate of 2 °C/min under a nitrogen atmosphere (50 mL/min flow rate).[4] The inert atmosphere prevents oxidative degradation.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The melting point is determined as the onset temperature of the endothermic melting peak.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

Workflow Diagram: DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Execution cluster_analysis Data Analysis p1 Weigh 2-5 mg of sample into Tzero aluminum pan p2 Seal pan with hermetic lid p1->p2 p3 Place sample and empty reference pan in DSC cell p2->p3 r1 Equilibrate at 25°C p3->r1 r2 Ramp temperature to 200°C at 2°C/min under N2 r1->r2 a1 Plot Heat Flow vs. Temperature r2->a1 a2 Determine Onset Temperature (Melting Point) a1->a2 a3 Integrate Peak Area (Enthalpy of Fusion) a2->a3

Fig. 1: Workflow for DSC Melting Point Determination.

Section 2: Structural Characterization by Spectroscopy

Spectroscopic analysis is essential to confirm the chemical structure of this compound, ensuring the correct connectivity of atoms and the presence of key functional groups. A combination of NMR, FT-IR, and Mass Spectrometry provides an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments.

The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window.[6] However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative for polar compounds containing amide groups, as it can help resolve the N-H proton signal which may exchange or broaden in other solvents. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because it is chemically inert and its single, sharp signal does not overlap with most organic proton signals.

In the absence of experimental data, a prediction of the spectra is valuable for guiding analysis.

  • ¹H NMR:

    • Aromatic Protons: Two doublets are expected in the aromatic region (~7.7-8.0 ppm), corresponding to the two sets of chemically non-equivalent protons on the disubstituted benzene ring.

    • N-H Proton: A broad singlet or quartet (due to coupling with the N-methyl protons) is expected for the amide proton (~6.5-8.5 ppm). Its chemical shift can be highly variable.

    • N-Methyl Protons: A doublet (~2.9-3.1 ppm) is expected for the methyl group, coupling to the adjacent N-H proton.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal is expected in the range of ~165-170 ppm.

    • Aromatic Carbons: Four signals are expected in the aromatic region (~115-140 ppm). The carbon attached to the cyano group will be distinct, as will the carbon attached to the amide group.

    • Cyano Carbon (C≡N): A signal is expected around ~118-120 ppm.

    • N-Methyl Carbon: A signal is expected in the aliphatic region (~26-30 ppm).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If not, the sample can be filtered through a small cotton plug in a pipette into the NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse program.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, is non-destructive, and provides excellent sample-to-sample reproducibility. It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample, making it ideal for analyzing the surface of a solid powder directly.

  • N-H Stretch: A moderate to sharp peak around 3300-3400 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Cyano (C≡N) Stretch: A sharp, intense peak around 2220-2240 cm⁻¹. This is a highly diagnostic peak.

  • Amide I Band (C=O Stretch): A strong, sharp peak around 1640-1680 cm⁻¹.

  • Amide II Band (N-H Bend): A peak around 1550 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation.

Electron Ionization (EI) is a classic and highly effective technique for the analysis of relatively small, volatile organic molecules. It is considered a "hard" ionization technique, meaning it imparts significant energy to the molecule, causing predictable fragmentation. This fragmentation is highly reproducible and creates a unique "fingerprint" for the compound, which is invaluable for structural confirmation.

  • Molecular Ion (M⁺•): An intense peak is expected at m/z = 160, corresponding to the molecular weight of the compound.

  • Key Fragments: Expect fragmentation patterns typical of benzamides. Common fragments could include:

    • m/z = 130: Loss of the methylamino group (-NHCH₃).

    • m/z = 102: Loss of the entire amide function (-CONHCH₃), leaving the benzonitrile cation.

    • m/z = 76: Phenyl cation fragment.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or via a Gas Chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (the molecular ion).

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.

Spectro_Workflow cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry compound This compound (Solid Sample) nmr_prep Dissolve in CDCl3 or DMSO-d6 compound->nmr_prep ir_prep Place solid on ATR crystal compound->ir_prep ms_prep Introduce via Direct Probe or GC compound->ms_prep nmr_acq Acquire 1H & 13C Spectra nmr_prep->nmr_acq nmr_res Proton Connectivity & Carbon Skeleton nmr_acq->nmr_res final_structure Confirmed Structure nmr_res->final_structure ir_acq Acquire Spectrum ir_prep->ir_acq ir_res Functional Groups (C≡N, C=O, N-H) ir_acq->ir_res ir_res->final_structure ms_acq Ionize (EI, 70 eV) & Analyze ms_prep->ms_acq ms_res Molecular Weight & Fragmentation Pattern ms_acq->ms_res ms_res->final_structure

Fig. 2: Integrated Workflow for Spectroscopic Structural Confirmation.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the essential physical characteristics of this compound. While published experimental data is limited, the detailed, self-validating protocols outlined for DSC, NMR, FT-IR, and MS analysis equip researchers with the necessary tools to generate reliable and accurate data. Adherence to these methodologies will ensure a robust characterization of this compound, facilitating its effective use in drug discovery and development pipelines. The principles of careful calibration, appropriate sample preparation, and logical data interpretation are paramount for achieving scientific rigor.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20261950, N-Cyano-N-methylbenzamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 142131937, N-cyano-4-ethyl-N-methylbenzamide. [Link]

  • Google Patents. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Organic Spectroscopy International. 4-cyano-N methyl benzamide. [Link]

  • Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • de Oliveira, M. A., et al. (2011). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 47(2), 251-258. [Link]

  • University of Colorado Boulder, Department of Chemistry. Sample preparation for FT-IR. [Link]

  • Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

  • ResearchGate. a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). [Link]

  • Wessig, P., & Müller, M. (2019). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2019(4), M1095. [Link]

  • The Royal Society of Chemistry. Supplementary Information for Polymer Chemistry. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11954, N-Methylbenzamide. [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Purdue University, College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC). [Link]

  • Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. [Link]

  • Michigan State University, Department of Chemistry. NMR Spectroscopy. [Link]

  • Separation Science. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

Sources

A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Cyano-N-methylbenzamide (CAS: 36268-62-9)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a substituted benzamide that serves as a highly versatile, yet specific, building block in modern chemical research. Characterized by the CAS number 36268-62-9, this compound integrates three key functional moieties onto a stable benzene ring: an N-methylated amide, a para-substituted nitrile (cyano) group, and the aromatic core itself. This unique combination makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] The presence of the benzamide structure provides a rigid, well-defined scaffold, a feature frequently exploited in rational drug design to create linkers between different pharmacophores.[3] This guide offers a comprehensive overview of its chemical properties, a detailed synthetic protocol with mechanistic insights, its potential applications in drug discovery with a focus on kinase inhibition, and essential safety and handling protocols.

Core Physicochemical & Computational Data

A precise understanding of a compound's physical and computational properties is foundational to its application in experimental settings. The data for this compound is summarized below.

Chemical Identifiers
IdentifierValueSource(s)
CAS Number 36268-62-9[4][5]
Molecular Formula C₉H₈N₂O[1][4]
Molecular Weight 160.17 g/mol [1][4]
IUPAC Name This compound[6]
SMILES CNC(=O)C1=CC=C(C=C1)C#N[4][6]
InChI Key UGGZWKXUBBYXLT-UHFFFAOYSA-N
Physical Properties
PropertyValueSource(s)
Physical Form Solid at room temperature[1]
Melting Point 125 - 128 °C[7]
Solubility Soluble in polar organic solvents[1]
Computational Properties

These values are critical for in silico modeling, including predicting cell permeability and potential for off-target effects.

PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 52.89 Ų[4]
LogP (Octanol-Water Partition Coeff.) 0.91788[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 1[4]

Synthesis, Purification, and Characterization

The accessibility of this compound through established synthetic routes is key to its utility. While several pathways exist, palladium-catalyzed cyanation of an aryl halide precursor is a common and efficient method.

Synthesis Workflow: Palladium-Catalyzed Cyanation

The following diagram outlines a typical workflow for the synthesis of this compound from a bromo-substituted precursor. This method is favored for its high yield and functional group tolerance.

Caption: Workflow for the palladium-catalyzed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis and provides a robust method for laboratory-scale preparation.[8]

Rationale: The choice of Potassium Ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source is a key aspect of this protocol's trustworthiness; it is a stable, less acutely toxic alternative to reagents like KCN or NaCN, making it preferable from a safety standpoint. Palladium(II) acetate serves as the catalyst precursor, which is reduced in situ to Pd(0) to initiate the catalytic cycle.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add 4-bromo-N-methylbenzamide (1.0 eq), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.3 eq), sodium carbonate (Na₂CO₃, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.04 eq).

  • Solvent Addition: Add anhydrous dimethylacetamide (DMA) to the vessel. The volume should be sufficient to create a stirrable slurry.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Nitrogen or Argon) and maintain it under a positive pressure atmosphere. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Heating: Heat the reaction mixture to 126-130 °C with vigorous stirring for approximately 7.5 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute the dark slurry with a suitable organic solvent like ethyl acetate and stir for 20 minutes.

  • Filtration: Filter the mixture through a pad of diatomaceous earth to remove the catalyst and inorganic salts.

  • Extraction & Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by stirring in a mixture of diethyl ether and hexanes to induce crystallization. Collect the purified solid by filtration and wash with cold diethyl ether to afford the title compound as a solid. A reported yield for a similar synthesis is 97%.[8]

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the proton environment of the molecule. A reported spectrum shows characteristic peaks for the aromatic protons, the N-methyl group, and the amide proton.[8]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Applications in Drug Development and Research

The true value of this compound lies not in its intrinsic biological activity, but in its role as a molecular scaffold. The benzamide core is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in known bioactive compounds.

The Benzamide Scaffold: A Versatile Linker for Protein Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors (SMKIs) are a cornerstone of modern oncology. A significant challenge in designing SMKIs is achieving both potency and selectivity.[3]

Research into novel SMKIs has demonstrated the utility of the 4-methylbenzamide scaffold as an optimal linker to connect two distinct pharmacophores that bind to different regions of a kinase.[3] this compound represents a logical and powerful extension of this concept.

The diagram below illustrates this principle. Many kinase inhibitors (Type II) bind to the "DFG-out" (inactive) conformation of the kinase, occupying the ATP-binding site as well as an adjacent allosteric pocket. The benzamide scaffold is ideally suited to bridge these two regions.

Caption: Benzamide scaffold as a linker in a Type II protein kinase inhibitor.

The Strategic Importance of the 4-Cyano Group

Replacing a methyl group (as in the reference studies) with a cyano group at the 4-position of the benzamide linker is a deliberate and strategic choice in medicinal chemistry for several reasons:

  • Modulation of Electronic Properties: The nitrile group is strongly electron-withdrawing. This alters the electron density of the entire aromatic ring, which can fine-tune the binding affinity of the scaffold within the protein target.

  • Hydrogen Bond Acceptor: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, potentially forming a new, stabilizing interaction with an amino acid residue in the target protein, thereby increasing potency.

  • Metabolic Stability: The cyano group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Synthetic Handle: The nitrile can be chemically transformed into other functional groups (e.g., an amine or a tetrazole), allowing for late-stage diversification of a lead compound to explore the structure-activity relationship (SAR).

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.[7]

GHS Hazard Identification
Hazard ClassHazard CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[7]
Skin SensitizationH317May cause an allergic skin reaction
Germ Cell MutagenicityH341Suspected of causing genetic defects[7]

Note: Some suppliers may list additional hazards such as H312 (Harmful in contact with skin) and H315/H319 (Causes skin/serious eye irritation). Users should always consult the specific Safety Data Sheet (SDS) from their supplier.[9]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.[10]

  • Personal Protective Equipment:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard laboratory coat is required.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Per its hazard classification, it is recommended to store this compound in a locked cabinet or area with restricted access.[7]

Conclusion

This compound (CAS 36268-62-9) is more than a simple chemical; it is a strategic tool for the modern medicinal chemist and materials scientist. Its well-defined physicochemical properties, coupled with a reliable synthetic methodology, make it an accessible and valuable intermediate. Its core value lies in the benzamide scaffold, which serves as a privileged linker in rational drug design, particularly for targeting complex protein active sites like those found in kinases. The addition of the 4-cyano group provides multiple avenues for optimizing binding affinity, metabolic stability, and synthetic versatility. For researchers in drug discovery, this compound represents a key building block for constructing the next generation of targeted therapeutics.

References

  • Current time information in Talladega County, US. (n.d.). Google.
  • 4-cyano-N methyl benzamide - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, December 29). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 21, 2026, from [Link]

  • The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents. (n.d.). Google Patents.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. (2021, November 25). PubMed Central. Retrieved January 21, 2026, from [Link]

  • III Analytical Methods. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

solubility of 4-cyano-N-methylbenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Cyano-N-methylbenzamide in Organic Solvents

Foreword: Navigating the Uncharted Waters of Solubility

This apparent lack of data presents not a roadblock, but an opportunity. It compels us, as scientists, to return to the fundamental principles of physical chemistry to predict and systematically determine the solubility profile of this molecule. This guide is therefore structured not as a simple repository of data, but as a comprehensive manual that combines theoretical prediction with actionable experimental protocols. It is designed for the hands-on researcher, the meticulous scientist, and the forward-thinking drug development professional. We will dissect the molecular structure of this compound, infer its likely interactions with a range of organic solvents, and provide a robust framework for the empirical determination of its solubility.

Molecular Characterization of this compound

A thorough understanding of a molecule's physicochemical properties is the bedrock upon which any solubility prediction is built. This compound (C₉H₈N₂O) is a substituted benzamide with a molecular weight of approximately 160.17 g/mol .[2]

PropertyValueSource
Molecular FormulaC₉H₈N₂OPubChem[3]
Molecular Weight160.17 g/mol Sigma-Aldrich, ChemScene[2]
AppearanceSolid (predicted)Sigma-Aldrich
LogP (predicted)0.8 - 0.91788PubChemLite[1], ChemScene[2]
Hydrogen Bond Donors1ChemScene[2]
Hydrogen Bond Acceptors2ChemScene[2]
Topological Polar Surface Area (TPSA)52.89 ŲChemScene[2]

The structure of this compound incorporates several key functional groups that dictate its solubility behavior:

  • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety.

  • Cyano Group (-C≡N): This group is highly polar and can act as a hydrogen bond acceptor.

  • Amide Group (-C(=O)NH-): The amide linkage is polar, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor.

  • N-methyl Group (-CH₃): This is a small, nonpolar alkyl group.

The predicted LogP value, which is less than 1, suggests a relatively balanced hydrophilic-lipophilic character, leaning towards slight hydrophilicity. The presence of both hydrogen bond donor and acceptor sites indicates the potential for significant interactions with protic and polar aprotic solvents.

Theoretical Underpinnings of Solubility: A Predictive Analysis

The age-old axiom of "like dissolves like" remains a powerful, albeit simplistic, guide to solubility. The polarity of organic molecules is a key determinant of their solubility, arising from the presence of polar bonds involving electronegative atoms like oxygen and nitrogen. We can predict the solubility of this compound in various classes of organic solvents by considering the interplay of its functional groups with the solvent's properties.

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol)

These solvents can engage in hydrogen bonding as both donors and acceptors. Given that this compound has both a hydrogen bond donor (N-H) and acceptor sites (C=O, C≡N), it is expected to exhibit good solubility in polar protic solvents. The solvent molecules can effectively solvate the polar functional groups of the solute.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO)

These solvents possess significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. They will readily interact with the polar amide and cyano groups of this compound. Therefore, high solubility is anticipated in this class of solvents, particularly in strong dipolar aprotics like DMSO.

Nonpolar Solvents (e.g., Hexane, Toluene)

These solvents lack significant polarity and cannot form hydrogen bonds. The primary intermolecular forces at play are weak van der Waals forces. While the nonpolar benzene ring of the solute will have some affinity for these solvents, the highly polar amide and cyano groups will be poorly solvated. Consequently, this compound is expected to have low to very low solubility in nonpolar solvents.

The following diagram illustrates the key molecular interactions that will govern the solubility of this compound in different solvent types.

G cluster_solute This compound cluster_solvents Organic Solvents Solute C₉H₈N₂O Amide Amide Group (H-bond donor/acceptor) Cyano Cyano Group (H-bond acceptor) Aromatic Aromatic Ring (Nonpolar) Protic Polar Protic (e.g., Methanol) Amide->Protic Strong Interaction (H-bonding) Aprotic Polar Aprotic (e.g., DMSO) Amide->Aprotic Good Interaction (Dipole-Dipole) Nonpolar Nonpolar (e.g., Hexane) Amide->Nonpolar Weak Interaction Cyano->Protic Strong Interaction (H-bonding) Cyano->Aprotic Good Interaction (Dipole-Dipole) Cyano->Nonpolar Weak Interaction Aromatic->Nonpolar Favorable Interaction (van der Waals)

Caption: Predicted interactions governing solubility.

Experimental Determination of Solubility: A Standard Operating Procedure

Theoretical predictions require empirical validation. The following section details a robust, step-by-step protocol for determining the solubility of this compound in a selection of organic solvents. The isothermal shake-flask method is a gold standard for solubility determination due to its reliability and simplicity.[4][5]

Materials and Equipment
  • This compound (purity ≥98%)[2]

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram outlines the key stages of the solubility determination process.

G start Start prepare Prepare Supersaturated Mixture start->prepare Add excess solute to solvent equilibrate Equilibrate at Constant Temperature prepare->equilibrate Shake for 24-48 hours separate Separate Solid and Liquid Phases (Centrifuge) equilibrate->separate Ensure clear supernatant dilute Dilute Supernatant separate->dilute Known dilution factor analyze Analyze by HPLC dilute->analyze Generate concentration data calculate Calculate Solubility analyze->calculate Compare to standard curve end End calculate->end

Caption: Shake-flask solubility determination workflow.

Detailed Protocol
  • Preparation of Supersaturated Solutions:

    • To a series of vials, add a known volume (e.g., 2 mL) of the selected organic solvent.

    • Add an excess amount of this compound to each vial to ensure that a solid phase remains after equilibration. This is a critical step to guarantee saturation.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[4][5] Preliminary experiments can be conducted to determine the time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Preparation and Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase of the HPLC) to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve must be prepared using solutions of known concentrations.

  • Data Calculation and Reporting:

    • Calculate the solubility (S) using the following formula: S = C × DF Where:

      • C is the concentration of the diluted sample determined by HPLC.

      • DF is the dilution factor.

    • The results should be reported in units such as mg/mL or mol/L at the specified temperature.

Concluding Remarks and Future Directions

While existing literature lacks specific solubility data for this compound, a systematic approach grounded in fundamental physicochemical principles allows for robust predictions and the design of definitive experimental protocols. Based on its molecular structure, which features both polar and nonpolar moieties, a varied solubility profile is anticipated, with high solubility in polar aprotic and protic solvents and poor solubility in nonpolar solvents.

The experimental workflow detailed in this guide provides a clear and reliable pathway for researchers to generate the empirical data needed to support drug development activities. The resulting data will be invaluable for a range of applications, from informing preclinical formulation strategies to optimizing reaction conditions in synthetic chemistry. As a compound of potential interest, the systematic characterization of its solubility is a critical and necessary step in unlocking its full therapeutic potential.

References

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  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link].

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  • Organic Syntheses. (n.d.). N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides. Retrieved from [Link].

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An In-depth Technical Guide on the Discovery and History of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide moiety, a deceptively simple pharmacophore, has carved a significant and enduring niche in medicinal chemistry. Its journey from a fundamental chemical structure to the core of numerous clinically vital therapeutic agents is a compelling narrative of rational drug design, serendipitous discovery, and the evolution of our understanding of pharmacology. This technical guide provides a comprehensive exploration of the historical development of benzamides, tracing their origins from early bioisosteric replacements to their current status as privileged structures in modern drug discovery. We will delve into the key discoveries that propelled this class of compounds forward, elucidate their diverse mechanisms of action, and provide insights into the experimental foundations that underpin their therapeutic applications.

The Genesis of a Privileged Scaffold: Early Discoveries

The story of benzamide in medicine is rooted in the strategic modification of existing bioactive molecules. A pivotal moment in this history was the application of bioisosteric replacement, a strategy where one functional group is replaced by another with similar physical or chemical properties to enhance the molecule's activity or pharmacokinetic profile.

Procainamide: A Triumph of Bioisosteric Replacement

The development of the antiarrhythmic agent procainamide stands as a foundational example of the successful application of this principle to the benzamide scaffold.[1][2] The parent compound, procaine, a local anesthetic, exhibited desirable antiarrhythmic properties. However, its clinical utility was severely limited by its rapid in vivo hydrolysis due to its labile ester linkage.[2] Medicinal chemists astutely identified this vulnerability and proposed replacing the ester group with a more stable amide bond. This seemingly minor modification gave rise to procainamide, a compound with a significantly extended duration of action and a more favorable therapeutic profile.[2] This early success underscored the potential of the benzamide core to impart stability and desirable pharmacokinetic properties, paving the way for broader exploration of this chemical class.[1]

Metoclopramide: A Serendipitous Foray into New Therapeutic Arenas

The journey of benzamide derivatives took an unexpected and fruitful turn with the discovery of metoclopramide in 1964.[3][4] Initially synthesized during a research program aimed at improving the anti-dysrhythmic properties of procainamide, metoclopramide displayed negligible local anesthetic or cardiac anti-arrhythmic activity.[3][4][5][6] However, it exhibited potent anti-emetic and gastroprokinetic properties.[3][4][6][7] This serendipitous discovery opened up entirely new therapeutic avenues for benzamide derivatives, extending their reach beyond cardiovascular medicine and into the realms of gastroenterology and oncology supportive care.[3][4] The elucidation of metoclopramide's mechanism of action, involving dopamine D2 receptor antagonism, was a critical step that would profoundly influence the future development of this class of drugs.[3][4][7]

The Neuroleptic Revolution: Benzamides in Psychiatry

The mid-20th century witnessed the emergence of benzamides as a transformative class of drugs for the management of psychiatric disorders.[1] The discovery of the antipsychotic properties of certain substituted benzamides offered new hope for patients with schizophrenia and other psychotic conditions.

Sulpiride: The Pioneer of Atypical Antipsychotics

Sulpiride, a substituted benzamide discovered in 1966, is widely regarded as a pioneering atypical antipsychotic.[1][5] Its development stemmed from research aimed at refining the properties of metoclopramide.[5] What set sulpiride apart from the "typical" antipsychotics of the time was its unique pharmacological profile. It demonstrated selective antagonism of dopamine D2 and D3 receptors, particularly in the mesolimbic system, which was theorized to be responsible for its antipsychotic effects with a potentially lower incidence of extrapyramidal side effects.[1][8] At lower doses, sulpiride was found to preferentially block presynaptic autoreceptors, leading to an increase in dopamine release and conferring antidepressant properties.[8][9] This dose-dependent dual action highlighted the nuanced pharmacology of benzamide derivatives and their potential for treating a wider spectrum of psychiatric symptoms.[8]

Amisulpride: Refining Selectivity and Efficacy

Building on the foundation laid by sulpiride, amisulpride emerged as a next-generation benzamide antipsychotic with a high affinity and selectivity for D2/D3 receptors.[1] Like sulpiride, amisulpride exhibits a dose-dependent mechanism of action.[10] At low doses, it enhances dopaminergic transmission by blocking presynaptic D2/D3 autoreceptors, which is thought to be effective in treating the negative symptoms of schizophrenia and dysthymia.[9][10][11] At higher doses, it acts as a potent postsynaptic D2/D3 receptor antagonist, effectively managing the positive symptoms of schizophrenia.[10] The development of amisulpride further solidified the position of benzamides as a key class of atypical antipsychotics.[12][13]

Mechanism of Action: A Tale of Two Receptors (and More)

The therapeutic versatility of benzamide derivatives is a direct consequence of their diverse molecular targets. While dopamine receptor antagonism is a hallmark of many clinically significant benzamides, their interactions with other receptor systems and enzymes contribute to their broad pharmacological profiles.

Dopamine D2/D3 Receptor Antagonism: The Core Antipsychotic and Antiemetic Action

A significant number of benzamide derivatives, including sulpiride, amisulpride, and metoclopramide, exert their primary effects through antagonism of dopamine D2-like receptors (D2, D3, and to a lesser extent, D4).[5][14] In the context of psychosis, blockade of postsynaptic D2 receptors in the mesolimbic pathway is believed to underlie their antipsychotic efficacy.[13] The antiemetic action of these compounds is attributed to D2 receptor antagonism in the chemoreceptor trigger zone (CTZ) of the brain.[7][15] By blocking the binding of dopamine, these drugs modulate downstream signaling pathways, most notably the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (camp) levels.[14]

Dopamine D2 Receptor Antagonism by Benzamides Benzamide Benzamide Derivative (e.g., Sulpiride, Amisulpride) D2_Receptor Dopamine D2 Receptor Benzamide->D2_Receptor Antagonizes G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Dopamine Dopamine Dopamine->D2_Receptor Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Reduced Neuronal Excitability (Antipsychotic/Antiemetic Effect) PKA->Response Leads to

Caption: Dopamine D2 Receptor Antagonism by Benzamides.

Serotonin Receptor Modulation: Expanding the Therapeutic Profile

The pharmacological story of benzamides is not solely centered on dopamine. Metoclopramide, for instance, also exhibits 5-HT3 receptor antagonist and 5-HT4 receptor agonist activities, particularly at higher concentrations.[3][15] Its 5-HT3 antagonism contributes to its antiemetic effects, especially in chemotherapy-induced nausea and vomiting, while its 5-HT4 agonism is thought to play a role in its gastroprokinetic effects.[3][4][7][15] This dual dopamine and serotonin receptor activity in a single molecule was a precursor to the development of modern multi-target drugs.

Beyond Receptors: Enzyme Inhibition

More recently, the benzamide scaffold has been successfully employed to target enzymes, significantly broadening its therapeutic potential.

  • Histone Deacetylase (HDAC) Inhibition: Certain benzamide derivatives, such as entinostat (MS-275), have emerged as potent histone deacetylase (HDAC) inhibitors.[1][16] By targeting class I HDACs, these compounds modulate gene expression, leading to anti-tumor effects.[1] The benzamide moiety often serves as a crucial zinc-binding group within the active site of the enzyme.[14] This has opened up a new chapter for benzamides in the field of oncology.[17]

  • Acetylcholinesterase (AChE) Inhibition: Some hydroxy-substituted benzamides have demonstrated inhibitory activity against acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[14] This makes them potential candidates for the symptomatic treatment of Alzheimer's disease.[2][14]

Structure-Activity Relationships (SAR): The Art of Molecular Fine-Tuning

The vast therapeutic landscape of benzamide derivatives is a testament to the power of structure-activity relationship (SAR) studies. The nature and position of substituents on the benzamide ring and the amide nitrogen profoundly influence the biological activity and target selectivity.[18]

  • For HDAC Inhibitors: The substitution pattern on the benzamide ring is critical for both the potency and isoform selectivity of HDAC inhibitors.[14] Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have revealed that an increase in electron density around the benzamide ring can enhance inhibitory activity.[19]

  • For Dopamine Receptor Antagonists: The affinity for dopamine receptors is influenced by the substitution pattern on the benzamide ring. For example, the presence of polar groups at the meta (5-) and para (4-) positions can potentially enhance binding to the D4 receptor.[14]

A Timeline of Key Benzamide Derivatives

DrugYear of DiscoveryPrimary Indication(s)Core Mechanism of Action
Procainamide ~1950sCardiac ArrhythmiaVoltage-gated sodium channel blocker
Metoclopramide 1964Nausea, Vomiting, GastroparesisDopamine D2 antagonist, 5-HT3 antagonist, 5-HT4 agonist
Sulpiride 1966Schizophrenia, DepressionSelective Dopamine D2/D3 antagonist
Amisulpride ~1980sSchizophrenia, DysthymiaSelective Dopamine D2/D3 antagonist
Entinostat (MS-275) ~1990sCancer (investigational)Histone Deacetylase (HDAC) inhibitor

Experimental Protocols: A Glimpse into the Discovery Process

The discovery and development of benzamide derivatives rely on a suite of robust experimental methodologies. Below are representative protocols that have been central to the characterization of these compounds.

Synthesis of a Substituted Benzamide: A Representative Protocol for Sulpiride

Objective: To synthesize sulpiride through the formal condensation of 2-methoxy-5-sulfamoylbenzoic acid and (1-ethylpyrrolidin-2-yl)methylamine.

Materials:

  • N-ethyl-2-aminomethyl pyrrolidine

  • 2-methoxy-5-sulfamoylbenzoic acid methyl ester

  • Ethylene glycol

  • Appropriate catalyst (as described in patent literature)

  • Mixed solvent system for purification (e.g., ethanol, isopropanol, acetone)

Procedure:

  • Reaction Setup: In a clean reaction vessel, combine N-ethyl-2-aminomethyl pyrrolidine, 2-methoxy-5-sulfamoylbenzoic acid methyl ester, and ethylene glycol in appropriate molar ratios.[20]

  • Catalysis and Heating: Add the selected catalyst to the reaction mixture. Heat the mixture under reflux conditions (e.g., 80-90°C) for a specified duration (e.g., 4-6 hours) to drive the amidation reaction.[20]

  • Isolation of Crude Product: Upon completion of the reaction, cool the mixture and isolate the crude sulpiride product. This may involve precipitation and filtration.

  • Purification: Purify the crude product using a mixed solvent system to remove unreacted starting materials and byproducts. This typically involves recrystallization.[20]

  • Drying and Characterization: Dry the purified sulpiride product under vacuum. Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Sulpiride Synthesis Workflow Start Starting Materials: - N-ethyl-2-aminomethyl pyrrolidine - 2-methoxy-5-sulfamoylbenzoic acid methyl ester - Ethylene Glycol - Catalyst Reaction Amidation Reaction (Heating under Reflux) Start->Reaction Isolation Isolation of Crude Sulpiride Reaction->Isolation Purification Purification by Recrystallization (Mixed Solvent System) Isolation->Purification Final_Product Pure Sulpiride Product Purification->Final_Product Analysis Characterization (NMR, IR, MS) Final_Product->Analysis

Caption: A generalized workflow for the synthesis of Sulpiride.

Radioligand Binding Assay: Quantifying Receptor Affinity

Objective: To determine the binding affinity of a test benzamide compound for a specific receptor (e.g., Dopamine D2 receptor).

Materials:

  • Radioligand (e.g., [3H]spiperone for D2 receptors)

  • Cell membrane preparation expressing the target receptor

  • Test benzamide compound at various concentrations

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

  • Assay buffer

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in an ice-cold buffer. Centrifuge to pellet the membranes and wash repeatedly to remove endogenous ligands.[1]

  • Assay Setup: In microcentrifuge tubes, combine a constant concentration of the radioligand, the cell membrane preparation, and increasing concentrations of the unlabeled test benzamide compound.[1] For determining non-specific binding, use a high concentration of the non-specific binding control instead of the test compound.

  • Incubation: Incubate the tubes at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand. This is typically done by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.

Conclusion: An Enduring and Versatile Scaffold

The history of benzamide derivatives is a remarkable journey of scientific inquiry and therapeutic innovation.[1] From the rational design of procainamide to the serendipitous discoveries of metoclopramide and the pioneering antipsychotic sulpiride, the benzamide scaffold has consistently proven to be an exceptionally fertile ground for drug discovery.[1][13] Its versatility, stemming from its ability to be readily modified to interact with a wide array of biological targets, ensures its continued relevance in medicinal chemistry. As our understanding of disease biology deepens, the enduring benzamide scaffold will undoubtedly continue to serve as a cornerstone for the development of novel and improved therapeutics for a multitude of human diseases.

References

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  • The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals - Benchchem.
  • Structure-Activity Relationship of N-(1-hydroxypropan-2-yl)
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  • The story of antipsychotics: Past and present - PMC - NIH.
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An In-depth Technical Guide to the Theoretical Properties of 4-cyano-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-cyano-N-methylbenzamide is a small organic molecule featuring a benzamide scaffold, a functionality of significant interest in medicinal chemistry and materials science. The presence of both a cyano (-C≡N) group and an N-methylamide (-C(=O)NHCH₃) group on the same aromatic ring imparts a unique combination of electronic and structural properties. This guide provides a comprehensive overview of the theoretical properties of this compound, offering insights for researchers, scientists, and drug development professionals. The content herein is structured to provide not just data, but a causal understanding of the molecule's behavior, grounded in established chemical principles and supported by computational analysis.

Molecular Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted at the 1 and 4 positions with an N-methylamide and a cyano group, respectively.[1] This para-substitution pattern influences the molecule's overall geometry, polarity, and intermolecular interactions. The compound is typically a solid at room temperature and is soluble in polar organic solvents.[1]

Table 1: Key Physicochemical and Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈N₂O[1]
Molecular Weight160.17 g/mol [1]
Topological Polar Surface Area (TPSA)52.89 Ų[1]
logP0.91788[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors2[1]
Rotatable Bonds1[1]

The TPSA and logP values suggest that this compound possesses moderate polarity and is likely to have reasonable cell permeability, a desirable characteristic for potential drug candidates. The presence of a hydrogen bond donor (the N-H group of the amide) and two hydrogen bond acceptors (the carbonyl oxygen and the nitrile nitrogen) dictates its potential for forming specific intermolecular interactions, which are crucial for crystal packing and binding to biological targets.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 4-cyanobenzoic acid. This approach is logical as it builds the molecule by first activating the carboxylic acid and then introducing the methylamine.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 4-Cyanobenzoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzoic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the flask at room temperature.[2]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (a few drops).[2]

  • Heat the reaction mixture to reflux and stir for 1.5 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the excess thionyl chloride by distillation to obtain crude 4-cyanobenzoyl chloride.[2] This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-cyanobenzoyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

  • In a separate flask, prepare a solution of methylamine (CH₃NH₂) (at least 2 equivalents) in the same solvent. One equivalent will react to form the amide, and the second equivalent will act as a base to neutralize the HCl byproduct.

  • Slowly add the methylamine solution to the stirred solution of 4-cyanobenzoyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Upon completion, the reaction mixture can be washed with dilute aqueous acid (e.g., 1M HCl) to remove excess methylamine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_intermediate Intermediate cluster_step2 Step 2: Amidation cluster_product Final Product start 4-Cyanobenzoic Acid step1 React with Thionyl Chloride (SOCl₂) and catalytic DMF start->step1 Activation intermediate 4-Cyanobenzoyl Chloride step1->intermediate step2 React with Methylamine (CH₃NH₂) intermediate->step2 Nucleophilic Acyl Substitution product This compound step2->product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Properties

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, and the aromatic and functional group carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (ortho to -CN)~7.7-7.9 (d, 2H)~110-115 (quaternary C of CN)
Aromatic Protons (ortho to -CONHCH₃)~7.8-8.0 (d, 2H)~118-120 (nitrile C)
N-H Proton~6.0-7.0 (broad s, 1H)~127-130 (aromatic CH)
N-Methyl Protons~2.9-3.1 (d, 3H)~132-135 (aromatic CH)
Carbonyl Carbon-~165-170
N-Methyl Carbon-~26-28

Note: Predicted chemical shifts are based on data from similar compounds and general chemical shift tables. Actual values may vary.

The aromatic region of the ¹H NMR spectrum is expected to exhibit a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The N-methyl protons will appear as a doublet due to coupling with the adjacent N-H proton. The N-H proton itself will likely be a broad singlet or a quartet, depending on the solvent and concentration. In the ¹³C NMR spectrum, the nitrile carbon is expected to appear in the 118-120 ppm range, while the carbonyl carbon of the amide will be significantly downfield, around 165-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitrile and amide functional groups.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3300-3500 (medium)
C-H (Aromatic)Stretching3000-3100 (weak)
C≡N (Nitrile)Stretching2220-2240 (sharp, medium)
C=O (Amide I)Stretching1630-1680 (strong)
N-H (Amide II)Bending1510-1570 (medium)
C=C (Aromatic)Stretching1450-1600 (medium)

The presence of a sharp, medium-intensity peak around 2230 cm⁻¹ is a clear indicator of the cyano group. The amide group will give rise to several characteristic bands, most notably the strong C=O stretch (Amide I) and the N-H bend (Amide II).

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound (molecular weight 160.17) is expected to show a prominent molecular ion peak (M⁺) at m/z = 160. Fragmentation patterns would likely involve the loss of the methyl group (-15), the methylamino group (-30), and cleavage of the amide bond to give fragments corresponding to the 4-cyanobenzoyl cation (m/z = 129) and the N-methylaminocarbonyl cation (m/z = 58).

Structural Properties and Crystallography

While the specific single-crystal X-ray structure of this compound has not been reported, insights into its solid-state conformation and packing can be gleaned from the crystal structures of closely related molecules. For instance, the crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide reveals that benzamide moieties can participate in hydrogen bonding interactions that lead to the formation of chains.[3]

Based on these related structures, it is anticipated that in the solid state, molecules of this compound would be linked by intermolecular N-H···O=C hydrogen bonds, forming chains or dimeric motifs. The planarity of the benzamide group is a key structural feature, although some torsion between the aromatic ring and the amide plane is expected. The cyano group is linear, and its nitrogen atom can also participate in weaker intermolecular interactions.

Crystal_Packing cluster_chain Hydrogen-Bonded Chain A B A->B N-H···O=C C B->C N-H···O=C

Caption: A conceptual diagram illustrating the potential for hydrogen-bonded chains in the crystal structure of this compound.

Computational Chemistry and Theoretical Properties

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of molecules like this compound. Such calculations can provide valuable information about molecular orbitals, electrostatic potential, and reactivity.

Methodology for DFT Calculations

A typical computational study would involve geometry optimization of the molecule using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). This would be followed by frequency calculations to confirm that the optimized structure corresponds to a minimum on the potential energy surface. Subsequent analyses would include:

  • Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic transitions and reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: Visualization of the electrostatic potential on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Natural Bond Orbital (NBO) Analysis: To study charge distribution and delocalization within the molecule.

Predicted Electronic Properties
  • HOMO and LUMO: The HOMO is expected to be localized primarily on the benzene ring and the amide group, while the LUMO is likely to have significant contributions from the cyano group and the carbonyl carbon, indicating their electrophilic nature. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

  • MEP: The MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrile nitrogen, indicating these as sites for electrophilic attack or hydrogen bond donation. Positive potential (blue) would be expected around the N-H proton, highlighting its acidity and role as a hydrogen bond donor.

MEP_Concept cluster_molecule This compound cluster_mep Molecular Electrostatic Potential Benzene Benzene Ring Amide Amide Group Negative Negative Potential (Electron-Rich) Amide->Negative Carbonyl Oxygen Positive Positive Potential (Electron-Poor) Amide->Positive N-H Proton Cyano Cyano Group Cyano->Negative Nitrile Nitrogen

Caption: A conceptual diagram showing the expected regions of high and low electron density on this compound based on its functional groups.

Potential Applications and Biological Relevance

The structural motifs present in this compound are found in numerous biologically active compounds.

  • Drug Discovery: Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, and its presence can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Molecular docking studies of various benzamide derivatives have shown their potential to inhibit enzymes such as PfDHODH, a target for antimalarial drugs.[6][7]

  • Agrochemicals: The N-cyano functionality has been explored in the design of insecticides.[8] The combination of a benzamide core with a cyano group could lead to the discovery of new agrochemicals with desirable activity and safety profiles.

  • Materials Science: The rigid, polar nature of this compound suggests potential applications in the development of organic materials with specific electronic or optical properties.

Conclusion

This compound is a molecule with a rich theoretical landscape. Its synthesis is straightforward, and its spectroscopic and structural properties can be reliably predicted based on established chemical principles. Computational studies further illuminate its electronic characteristics, providing a foundation for understanding its reactivity and potential interactions with biological targets. The insights presented in this guide are intended to serve as a valuable resource for researchers working on the design and development of new molecules in the fields of medicine, agriculture, and materials science, where the unique combination of the benzamide and nitrile functionalities can be leveraged to achieve desired properties and functions.

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 4-Cyano-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and fine chemical synthesis, the introduction of novel building blocks is a constant. 4-Cyano-N-methylbenzamide, a bifunctional molecule incorporating both a nitrile and a secondary amide, presents as a versatile intermediate. Its potential utility in constructing complex molecular architectures necessitates a thorough understanding of its safe handling, storage, and emergency procedures. This technical guide, compiled from available safety data and analogies with structurally related compounds, aims to provide laboratory personnel with the critical information required to mitigate risks and ensure a safe working environment.

Hazard Identification and GHS Classification

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

The GHS classification points to this compound as a moderately hazardous compound, with the primary risks associated with acute toxicity via multiple exposure routes, as well as irritation to the skin, eyes, and respiratory system. The potential for skin sensitization warrants careful attention to prevent dermal exposure.

Toxicological Profile: An Evidence-Based Assessment

Specific toxicological data for this compound, such as LD50 (median lethal dose) values, are not extensively documented in publicly available literature. However, the toxicological profile can be inferred from its chemical structure and the known hazards of aromatic nitriles and benzamides.

The cyano group (-CN) is a well-known toxicophore. While the toxicity of nitriles can vary significantly based on their molecular structure and metabolic fate, some can release cyanide in vivo. The amide functional group (-CONH-) is generally less toxic, but can still cause irritation. The aromatic ring may also contribute to the overall toxicological properties. Given the "Harmful" classification for acute toxicity, it is prudent to handle this compound with measures to prevent any direct contact.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This includes engineering controls, administrative controls, and the last line of defense, personal protective equipment.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when transferring, weighing, or performing reactions that may generate dust or aerosols.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

PPE CategoryEquipment SpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for larger quantities or when there is a significant splash risk.To prevent eye contact which can cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2] Gloves must be inspected prior to use and changed immediately if contaminated.To prevent skin contact, irritation, and potential sensitization. Nitrile gloves offer good resistance to a variety of chemicals.
Skin and Body Protection A laboratory coat should be worn at all times. For larger scale operations, additional protective clothing may be required. Closed-toed shoes are mandatory.To protect against accidental skin exposure.
Respiratory Protection In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary.To prevent inhalation which may cause respiratory tract irritation.

The following workflow diagram illustrates the decision-making process for handling this compound safely.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review SDS & Risk Assessment ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat prep->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weighing fume_hood->weigh Proceed transfer Transferring weigh->transfer reaction In Reaction transfer->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Post-Reaction dispose Dispose of Waste in Labeled Container decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe

Caption: Workflow for the safe handling of this compound.

First Aid Measures: A Protocol for Exposure Incidents

In the event of an accidental exposure, immediate and appropriate first aid is crucial. The following procedures should be followed, and medical attention should always be sought.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2] If skin irritation or a rash develops, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

The following diagram outlines the emergency response procedure for an accidental exposure.

emergency_response cluster_actions Immediate Actions exposure Accidental Exposure Occurs remove Remove from Exposure exposure->remove decontaminate Decontaminate (as per First Aid Measures) remove->decontaminate alert Alert Supervisor / Emergency Services decontaminate->alert medical Seek Professional Medical Attention alert->medical report Document the Incident medical->report

Caption: Emergency response workflow for accidental exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

While this compound is a solid and likely combustible, specific flammability data is unavailable.[3] In the event of a fire involving this compound:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

  • Specific Hazards from Combustion: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen cyanide.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

For a small spill of solid this compound:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the further spread of the spill.

  • Clean-up: Carefully sweep or vacuum the solid material into a suitable, labeled container for disposal. Avoid generating dust. It may be beneficial to dampen the solid material with a suitable solvent (e.g., alcohol) to minimize dust.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.

  • Dispose: Dispose of the waste material in accordance with all local, state, and federal regulations.

Handling and Storage

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

  • Handling: Handle in a well-ventilated area, preferably a fume hood.[2] Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The recommended storage temperature is typically between 2-8°C.[1]

Disposal Considerations

This compound should be treated as hazardous waste. Disposal must be in accordance with all applicable federal, state, and local environmental regulations. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. Do not discharge to sewer systems.

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate precautions. By understanding its GHS classification, implementing robust engineering and administrative controls, utilizing the correct personal protective equipment, and being prepared for emergencies, researchers can confidently and safely incorporate this compound into their synthetic endeavors. Always consult with your institution's environmental health and safety department for specific guidance and protocols.

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The Multifaceted Biological Activities of Cyano-Substituted Benzamides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives finding application across a spectrum of therapeutic areas. The strategic incorporation of a cyano (-C≡N) group onto the benzamide core has emerged as a powerful approach to modulate and enhance biological activity. This technical guide provides an in-depth exploration of the potential biological activities of cyano-substituted benzamides, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, including the inhibition of key enzymes such as Poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), and provide detailed experimental protocols for the evaluation of these activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Chemical Versatility and Biological Significance of Cyano-Substituted Benzamides

Benzamides are a class of compounds characterized by a carboxamide group attached to a benzene ring. Their synthetic tractability and ability to interact with a wide range of biological targets have established them as a cornerstone in drug design. The introduction of a cyano group, a potent electron-withdrawing moiety, can profoundly influence the physicochemical properties of the parent benzamide molecule. This includes alterations in lipophilicity, metabolic stability, and the capacity for hydrogen bonding and other non-covalent interactions with biological macromolecules.[1] These modifications can lead to enhanced potency, selectivity, and novel mechanisms of action.

This guide will systematically explore the diverse biological landscape of cyano-substituted benzamides, highlighting their potential as:

  • Anticancer Agents: Through mechanisms such as PARP and HDAC inhibition, leading to cell cycle arrest and apoptosis.

  • Antimicrobial Agents: Exhibiting activity against a range of pathogenic bacteria.

  • Neuroprotective Agents: Offering potential therapeutic avenues for neurological disorders like ischemic stroke.

We will provide not only a comprehensive overview of the existing literature but also practical, step-by-step experimental protocols to empower researchers in their quest to unlock the full therapeutic potential of this promising class of compounds.

Anticancer Activities of Cyano-Substituted Benzamides

The cyano-substituted benzamide scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. The strong electron-withdrawing nature of the cyano group can enhance the cytotoxicity of these compounds against various cancer cell lines.[2] Their anticancer effects are often mediated through the inhibition of critical enzymes involved in DNA repair and epigenetic regulation.

Mechanism of Action: PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks (SSBs).[3][4] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be repaired in HR-deficient cells, ultimately leading to cell death through a concept known as synthetic lethality.[5]

Several cyano-substituted benzamides have been investigated as potent PARP inhibitors. The benzamide moiety often mimics the nicotinamide portion of the NAD+ substrate, while the cyano group can engage in specific interactions within the active site of the PARP enzyme.

Signaling Pathway: PARP Inhibition in HR-Deficient Cancer Cells

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Replication & Cell Cycle cluster_2 Therapeutic Intervention DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits BER Base Excision Repair PARP1->BER initiates Replication_Fork Replication Fork PARP1->Replication_Fork unrepaired SSB DNA_Repair DNA Repair BER->DNA_Repair leads to DSB Double-Strand Break (DSB) Replication_Fork->DSB collapse Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest activates HR_Deficiency In Homologous Recombination (HR) Deficient Cancer Cells (e.g., BRCA mutant), DSBs cannot be repaired, leading to synthetic lethality. DSB->HR_Deficiency Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to Cyano_Benzamide Cyano-Substituted Benzamide (PARP Inhibitor) Cyano_Benzamide->PARP1 inhibits

Caption: PARP inhibition by cyano-substituted benzamides in HR-deficient cancer cells.

Mechanism of Action: HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other non-histone proteins.[6] The deacetylation of histones leads to a more condensed chromatin structure, thereby repressing the transcription of various genes, including tumor suppressor genes.[7] HDAC inhibitors (HDACi) promote histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[8]

The benzamide moiety is a well-established zinc-binding group (ZBG) that can chelate the zinc ion in the active site of HDACs, a critical interaction for inhibitory activity. The cyano group can be strategically positioned to enhance binding affinity and selectivity for specific HDAC isoforms.

Signaling Pathway: HDAC Inhibition and Induction of Apoptosis

HDAC_Inhibition cluster_0 Epigenetic Regulation cluster_1 Gene Expression & Cell Fate cluster_2 Therapeutic Intervention Histones Histones HDACs Histone Deacetylases (HDACs) HDACs->Histones acts on Acetylated_Histones Acetylated Histones Deacetylated_Histones Deacetylated Histones Acetylated_Histones->Deacetylated_Histones deacetylation Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation promotes Deacetylated_Histones->HDACs catalyzed by Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, Bax) Chromatin_Relaxation->Gene_Expression enables Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Mechanism_Note HDAC inhibition leads to re-expression of silenced tumor suppressor genes, inducing apoptosis and inhibiting cancer cell proliferation. Apoptosis->Mechanism_Note Cyano_Benzamide Cyano-Substituted Benzamide (HDAC Inhibitor) Cyano_Benzamide->HDACs inhibits

Caption: HDAC inhibition by cyano-substituted benzamides leading to apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative cyano-substituted benzamides against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 2 Non-small cell lung cancer (HOP-92)4.56[2]
Breast cancer (MDA-MB-468)21.0[2]
Melanoma (SK-MEL-5)30.3[2]
Compound 4 Breast adenocarcinoma (MCF-7)22.5 - 91.3 (range)[9]
Compound 6b Breast adenocarcinoma (MCF-7)22.5 - 91.3 (range)[9]
Compound 7 Breast adenocarcinoma (MCF-7)22.5 - 91.3 (range)[9]
AMP423 Myeloma (8226/S)2 - 36 (range)[10]
Compound 7j HDAC1 (enzymatic assay)0.65[11]
HDAC2 (enzymatic assay)0.78[11]
HDAC3 (enzymatic assay)1.70[11]
Chalcone Derivative Human cancer cell lines (various)0.012–19.4 (range)[12]

Antimicrobial Activities of Cyano-Substituted Benzamides

Beyond their anticancer potential, cyano-substituted benzamides have also demonstrated promising activity against a range of pathogenic microorganisms. The development of novel antimicrobial agents is a critical global health priority due to the rise of antibiotic resistance.

Mechanism of Action

The precise mechanisms by which many cyano-substituted benzamides exert their antimicrobial effects are still under investigation. However, it is postulated that these compounds may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilic nature of the benzamide core can facilitate passage through the bacterial cell membrane, while the cyano group may interact with key bacterial enzymes or proteins.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 5m-5p Staphylococcus aureus4-16[13]
Bacillus subtilis8-32[13]
Methicillin-resistant S. aureus (MRSA)8-32[13]
Escherichia coli4-32[13]
Doxifluridine Multidrug-resistant S. aureus0.5-2[14]

Neuroprotective Activities of Cyano-Substituted Benzamides

Emerging research suggests that cyano-substituted benzamides may hold therapeutic potential for the treatment of neurodegenerative diseases and acute neuronal injury, such as ischemic stroke.

Mechanism of Action: Attenuation of Apoptotic Pathways

Ischemic stroke triggers a complex cascade of events, including excitotoxicity, oxidative stress, and inflammation, which ultimately lead to neuronal cell death, primarily through apoptosis.[15][16] The Bcl-2 family of proteins plays a central role in regulating the intrinsic apoptotic pathway.[17][18][19][20] Pro-apoptotic members like Bax promote the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioners of apoptosis. Anti-apoptotic members like Bcl-2 inhibit this process. Certain cyano-substituted benzamides have been shown to exert neuroprotective effects by modulating the balance of these pro- and anti-apoptotic proteins, thereby preventing neuronal cell death.

Signaling Pathway: Neuroprotection via Modulation of the Intrinsic Apoptotic Pathway

Neuroprotection cluster_0 Ischemic Insult & Stress Signals cluster_1 Mitochondrial Apoptotic Pathway cluster_2 Therapeutic Intervention Ischemia Ischemia/ Reperfusion Injury Oxidative_Stress Oxidative Stress Ischemia->Oxidative_Stress Excitotoxicity Excitotoxicity Ischemia->Excitotoxicity Bax Bax (Pro-apoptotic) Oxidative_Stress->Bax activates Excitotoxicity->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation triggers Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis executes Cyano_Benzamide Cyano-Substituted Benzamide Cyano_Benzamide->Bcl2 upregulates Neuroprotection_Note Cyano-substituted benzamides can protect neurons by upregulating anti-apoptotic proteins like Bcl-2, thus preventing the apoptotic cascade. Cyano_Benzamide->Neuroprotection_Note

Caption: Neuroprotective mechanism of cyano-substituted benzamides.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments and workflows cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow: MTT Assay for Cytotoxicity

MTT_Assay start Start plate_cells 1. Plate cancer cells in a 96-well plate (1,000-100,000 cells/well) start->plate_cells end End incubate1 2. Incubate for 24 hours to allow attachment plate_cells->incubate1 add_compound 3. Add varying concentrations of cyano-substituted benzamide incubate1->add_compound incubate2 4. Incubate for 48-72 hours add_compound->incubate2 add_mtt 5. Add MTT reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate for 2-4 hours until purple precipitate is visible add_mtt->incubate3 add_detergent 7. Add detergent reagent (100 µL/well) to solubilize formazan crystals incubate3->add_detergent incubate4 8. Incubate in the dark for 2 hours add_detergent->incubate4 read_absorbance 9. Read absorbance at 570 nm incubate4->read_absorbance calculate_ic50 10. Calculate IC50 value read_absorbance->calculate_ic50 calculate_ic50->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cyano-substituted benzamide.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.

  • Formazan Formation: Incubate the cells for 1.5 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking, and then measure the absorbance at 492 nm using a microplate reader.[4]

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Determination start Start prepare_dilutions 1. Prepare serial two-fold dilutions of the cyano-substituted benzamide in broth start->prepare_dilutions end End dispense_dilutions 2. Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate prepare_dilutions->dispense_dilutions prepare_inoculum 3. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) dispense_dilutions->prepare_inoculum inoculate_plate 4. Inoculate each well with the bacterial suspension prepare_inoculum->inoculate_plate incubate_plate 5. Incubate the plate at 37°C for 18-24 hours inoculate_plate->incubate_plate read_results 6. Visually inspect the wells for bacterial growth (turbidity) incubate_plate->read_results determine_mic 7. The MIC is the lowest concentration with no visible growth read_results->determine_mic determine_mic->end

Sources

The Chemistry and Pharmacology of N-Methylated Benzamides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methylation of the amide bond in benzamide derivatives represents a subtle yet powerful molecular modification in modern medicinal chemistry. This strategic alteration of a common pharmacophore can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N-methylated benzamides, from their synthesis and characterization to their diverse pharmacological applications. By elucidating the causal relationships behind experimental choices and providing field-proven insights, this guide aims to empower the rational design and development of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Strategic Advantage of N-Methylation

The benzamide moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The amide bond, with its capacity for hydrogen bonding, plays a crucial role in molecular recognition and binding to biological targets. The introduction of a methyl group onto the amide nitrogen, a process known as N-methylation, fundamentally alters the electronic and steric landscape of this functional group.

This seemingly minor modification can lead to a cascade of significant changes in a molecule's properties:

  • Enhanced Metabolic Stability: N-methylation can sterically hinder enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[1]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can increase a compound's lipophilicity, which often leads to improved cell membrane permeability and oral bioavailability.[1]

  • Conformational Rigidity: The presence of the N-methyl group can restrict the rotation around the amide C-N bond, leading to a more defined conformational preference. This can be advantageous for optimizing binding to a specific receptor conformation.

  • Modulation of Receptor Affinity and Selectivity: The altered steric and electronic properties can fine-tune the interactions with biological targets, potentially leading to increased potency and selectivity.

This guide will delve into the practical aspects of working with N-methylated benzamides, providing the necessary knowledge to leverage these advantages in drug discovery programs.

Synthetic Strategies for N-Methylated Benzamides

The synthesis of N-methylated benzamides can be approached through various routes, each with its own set of advantages and limitations. The choice of method often depends on the scale of the reaction, the nature of the starting materials, and the desired purity of the final product.

Classical Amidation Reactions

The most straightforward approach involves the reaction of a benzoyl chloride with methylamine. This method is generally high-yielding and proceeds under mild conditions.

An alternative classical approach is the coupling of a benzoic acid with methylamine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Catalytic N-Methylation of Primary Benzamides

Recent advances in catalysis have provided more efficient and sustainable methods for the N-methylation of primary benzamides. These methods often utilize readily available and less hazardous methylating agents.

  • Ruthenium-Catalyzed N-Methylation with Methanol: Ruthenium complexes can catalyze the N-methylation of primary amides using methanol as the methylating agent.[2][3] This "borrowing hydrogen" methodology is atom-economical and environmentally friendly.

  • Cobalt-Catalyzed N-Methylation with Methanol: Similar to ruthenium catalysts, cobalt complexes have also been shown to be effective for the N-methylation of amides using methanol.

  • Formic Acid as a Methylating Agent: In the presence of a suitable catalyst, such as Pd/In2O3, formic acid can serve as a safe and sustainable source for N-methylation of primary amides.

Other Synthetic Approaches
  • Nickel-Catalyzed Aminocarbonylation: N-methylformamide can be used as a source for both the carbonyl and the N-methyl group in a nickel-catalyzed reaction with aryl bromides to produce N-methylbenzamides.[4]

  • Using Quaternary Ammonium Salts: Phenyl trimethylammonium iodide can act as a solid methylating agent for the monoselective N-methylation of amides in the presence of a base like cesium carbonate.[5]

Experimental Protocol: Ruthenium-Catalyzed N-Methylation of Benzamide

This protocol describes a general procedure for the N-methylation of benzamide using a ruthenium catalyst and methanol.

Materials:

  • Benzamide

  • Methanol (anhydrous)

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium(II) catalyst)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl)

  • Potassium tert-butoxide (KOtBu)

  • Toluene (anhydrous)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add benzamide (1.0 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 mmol), and IPrHCl (0.05 mmol).

  • Add anhydrous toluene (2 mL) and anhydrous methanol (1.0 mL).

  • To this suspension, add KOtBu (0.1 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain N-methylbenzamide.

Self-Validation:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectral data should be consistent with the structure of N-methylbenzamide.

Physicochemical Properties and Their Implications

The N-methylation of a benzamide has a predictable yet profound impact on its physicochemical properties, which are critical determinants of a drug's pharmacokinetic profile.

PropertyEffect of N-MethylationRationaleReference
Aqueous Solubility Generally decreasesThe removal of a hydrogen bond donor reduces the interaction with water molecules.[1][1]
Lipophilicity (LogP) Generally increasesThe addition of a hydrophobic methyl group increases the molecule's affinity for nonpolar environments.[1][1]
Melting Point VariableDepends on the overall crystal packing of the molecule.
Boiling Point Generally increasesDue to the increase in molecular weight.

Causality in Physicochemical Changes:

The increase in lipophilicity and decrease in aqueous solubility upon N-methylation are direct consequences of altering the hydrogen bonding capacity of the amide. This trade-off is a central theme in medicinal chemistry, where enhancing membrane permeability often comes at the cost of reduced aqueous solubility. For orally administered drugs, a delicate balance must be achieved to ensure both sufficient absorption from the gastrointestinal tract and adequate solubility for formulation and distribution in the bloodstream.

Spectroscopic Characterization of N-Methylated Benzamides

The unambiguous characterization of N-methylated benzamides relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

¹H NMR Spectroscopy

The key diagnostic signal in the ¹H NMR spectrum of an N-methylated benzamide is the singlet corresponding to the N-methyl protons. This signal typically appears in the range of 2.8-3.2 ppm. The aromatic protons of the benzoyl group will give rise to signals in the aromatic region (typically 7.2-7.8 ppm), with splitting patterns dependent on the substitution pattern of the benzene ring. In some cases, particularly with ortho-substituted benzamides, restricted rotation around the C-N amide bond can lead to the observation of rotamers at room temperature, resulting in broadened or multiple signals for the N-methyl and ortho-aromatic protons.[6]

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the N-methyl carbon typically resonates between 26 and 30 ppm. The carbonyl carbon of the amide appears in the downfield region, usually between 165 and 175 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of synthesized N-methylated benzamides and for their quantification in biological matrices.

Experimental Protocol: HPLC Analysis of N-Methylated Benzamides

This protocol provides a general method for the reversed-phase HPLC analysis of N-methylated benzamides.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 254 nm.

Procedure:

  • Prepare a stock solution of the N-methylated benzamide sample in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of 10-50 µg/mL.

  • Equilibrate the HPLC column with the initial mobile phase composition for at least 15 minutes.

  • Inject the sample and run the gradient program.

  • Analyze the resulting chromatogram to determine the retention time and peak area of the compound.

Self-Validation:

  • The purity of the sample can be assessed by the percentage of the main peak area relative to the total peak area.

  • For quantitative analysis, a calibration curve should be constructed using a series of standards of known concentrations. The linearity of the calibration curve (R² > 0.99) will validate the method for quantification.

Pharmacological Significance of N-Methylated Benzamides

The N-methylated benzamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.

Dopamine Receptor Antagonists

A significant class of N-methylated benzamides acts as antagonists of dopamine D₂ receptors.[7][8] These compounds are of great interest for the treatment of psychosis and other neurological disorders. The N-methyl group in these molecules often plays a crucial role in orienting the molecule within the receptor binding pocket, thereby enhancing affinity and selectivity.

G cluster_0 Dopaminergic Synapse Dopamine Dopamine D2R Dopamine D2 Receptor (Postsynaptic) Dopamine->D2R Binds to Signal Downstream Signaling (e.g., ↓cAMP) D2R->Signal Inhibits NMB N-Methylated Benzamide (Antagonist) NMB->D2R Blocks caption Simplified signaling pathway of N-methylated benzamide dopamine D2 receptor antagonists.

Caption: Dopamine D2 Receptor Antagonism by N-Methylated Benzamides.

Serotonin Receptor Agonists

Certain N-methylated benzamides have been developed as selective agonists for serotonin receptors, particularly the 5-HT₄ receptor.[9][10] These compounds have shown prokinetic effects and are being investigated for the treatment of gastrointestinal motility disorders.

Anticancer Activity

Emerging research has highlighted the potential of N-methylated benzamides as anticancer agents.[2][11] Some derivatives have been shown to possess antiproliferative activity and can modulate key signaling pathways involved in cancer progression, such as the mTORC1 pathway.[2][5]

Antimicrobial Properties

N-methylated benzamide derivatives have also been explored for their antimicrobial activity.[4][10] Studies have shown that some of these compounds exhibit activity against Gram-positive bacteria, with a proposed mechanism involving the disruption of the bacterial cell membrane.[4]

Enzyme Inhibition

The N-methylated benzamide scaffold has been utilized in the design of inhibitors for various enzymes. For instance, N-benzyl-4-((heteroaryl)methyl)benzamides have been identified as inhibitors of NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis, making them potential anti-tuberculosis agents.[3]

Structure-Activity Relationships (SAR)

The systematic modification of the N-methylated benzamide scaffold and the analysis of the resulting changes in biological activity form the basis of structure-activity relationship (SAR) studies. These studies are crucial for optimizing lead compounds into clinical candidates.

Key SAR Insights:

  • Substitution on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring can significantly impact potency and selectivity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the amide and influence binding interactions.

  • The N-Methyl Group: As previously discussed, the presence of the N-methyl group is a critical determinant of activity. In some cases, increasing the size of the N-alkyl substituent can lead to a decrease in activity, highlighting the importance of steric fit within the binding site.

  • Modifications to the Amine Moiety: For N-methylated benzamides that incorporate an additional amine-containing side chain (common in CNS-active compounds), modifications to this part of the molecule can drastically alter receptor subtype selectivity.

SAR_Workflow cluster_workflow Structure-Activity Relationship (SAR) Workflow Start Initial Hit Compound (N-Methylated Benzamide) Synthesis Synthesize Analogs (Vary R groups) Start->Synthesis Screening Biological Screening (In vitro assays) Synthesis->Screening Analysis Analyze Data (Identify trends) Screening->Analysis Analysis->Synthesis Design new analogs Optimization Lead Optimization Analysis->Optimization Promising Candidate caption A typical iterative workflow for SAR studies of N-methylated benzamides.

Caption: Iterative Workflow for SAR Studies.

Conclusion and Future Perspectives

N-methylated benzamides represent a cornerstone in contemporary drug discovery, offering a versatile and tunable scaffold for the development of novel therapeutics. The strategic incorporation of an N-methyl group provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of benzamide-containing molecules. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate the continued emergence of innovative N-methylated benzamide-based drugs targeting a wide spectrum of diseases. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful area of medicinal chemistry.

References

  • Benchchem. (n.d.). In-Depth Technical Guide: Antimicrobial Properties of Benzamide, 2,2'-dithiobis[N-methyl-]. Retrieved from a URL provided by the grounding tool.[4]

  • Hacksell, U., Arvidsson, L. E., Svensson, U., Nilsson, J. L., Sanchez, D., Wikström, H., ... & Carlsson, A. (1989). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of medicinal chemistry, 32(2), 422–429.[7]

  • Li, F., Wang, Y., Zhang, Y., Chen, Y., Wang, J., & Li, J. (2018). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS medicinal chemistry letters, 9(8), 778–783.[2][5]

  • Harikrishna, K., Balasubramaniam, S., Rakshit, A., & Aidhen, I. S. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry-Section B, 54(1), 77-83.[6]

  • Flipo, M., Desroses, M., Dirié, B., Leroux, F., Villeret, V., Wintjens, R., ... & Willand, N. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors With Antitubercular Activity. ChemMedChem, 11(7), 687–701.[3]

  • Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7393–7398.[5]

  • Susilowati, E., Novitasari, D., & Meiyanto, E. (2018). Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT-116 Cells. Oriental Journal of Chemistry, 34(3), 1362-1367.[11][12]

  • Sonda, S., Sato, F., Anzaki, T., & Morita, H. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & medicinal chemistry, 13(9), 3245–3258.[10]

  • Kato, S., Morie, T., Yoshida, N., & Karasawa, A. (1996). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Journal of medicinal chemistry, 39(8), 1615–1623.[9]

  • S. M. A. Mortoza, M. S. K. Chowdhury, M. A. Halim, and M. E. Haque, "Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives," Letters in Applied NanoBioScience, vol. 14, no. 1, pp. 033-041, 2024.[10]

  • Bera, S., & Maiti, S. (2021). Cobalt Catalyzed N‐Methylation of Amides using Methanol. Asian Journal of Organic Chemistry, 10(12), 3354-3358.

  • Le, G. T., & Teague, S. J. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemComm, 6(10), 1787-1797.[1]

  • Jenner, P., & Marsden, C. D. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life sciences, 25(6), 479–485.[8]

  • Paul, B., Panja, D., & Kunti, G. (2019). Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. Organic letters, 21(15), 5899–5903.[2][3]

  • ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide. Retrieved from a URL provided by the grounding tool.[4]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-Cyano-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of 4-cyano-N-methylbenzamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the acylation of methylamine with 4-cyanobenzoyl chloride via a nucleophilic acyl substitution mechanism, a variant of the classic Schotten-Baumann reaction.[1][2][3][4] This guide details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, purification techniques, and methods for analytical characterization of the final product. The causality behind experimental choices is explained to ensure reproducibility and high-yield, high-purity outcomes.

Introduction and Scientific Principle

This compound is a bifunctional organic molecule featuring both a nitrile and a secondary amide group. This unique combination makes it an attractive building block for creating more complex molecular architectures. The differentiated reactivity of the two functional groups allows for selective, orthogonal synthesis strategies.[5] For instance, the amide can participate in hydrogen bonding, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions.

The synthesis detailed herein is based on the Schotten-Baumann reaction , a robust method for forming amides from amines and acyl chlorides.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine (the nucleophile) attacks the electrophilic carbonyl carbon of 4-cyanobenzoyl chloride.[4][6][7]

  • Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[2]

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the chloride ion, an excellent leaving group.

  • Deprotonation: A base, in this case, an excess of methylamine or an added tertiary amine like triethylamine, removes the proton from the nitrogen atom. This step is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting methylamine, rendering it non-nucleophilic and halting the reaction.[8]

The use of a biphasic system (e.g., an organic solvent and an aqueous base) is a hallmark of the traditional Schotten-Baumann reaction, which serves to sequester the HCl byproduct in the aqueous phase and prevent unwanted hydrolysis of the acyl chloride.[1] This protocol utilizes a modified, homogenous approach in an aprotic organic solvent, which is common for smaller-scale laboratory preparations.

Caption: Reaction mechanism for amide formation.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis of the acyl chloride, although not strictly necessary if anhydrous solvents are used and the reaction is performed promptly.

Materials and Reagents
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )Quantity (Example Scale)Purity/GradeSupplier
4-Cyanobenzoyl chloride6068-72-0165.581.66 g (10.0 mmol)≥98%
Methylamine solution74-89-531.06~1.8 mL (22.0 mmol)40% in H₂O or 2.0 M in THF
Triethylamine (Et₃N)121-44-8101.192.1 mL (15.0 mmol)≥99%, distilled
Dichloromethane (DCM)75-09-284.9350 mLAnhydrous, ≥99.8%
Hydrochloric Acid (HCl)7647-01-036.46As needed1 M aqueous solution
Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededSaturated aqueous solution
BrineN/AN/AAs neededSaturated NaCl solutionLab prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededGranular
Equipment
  • 100 mL Round-bottom flask with a magnetic stir bar

  • Septa and needles/syringes

  • Ice bath

  • Magnetic stir plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for recrystallization or column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Critical Safety Precautions

This procedure must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.

  • 4-Cyanobenzoyl Chloride: Corrosive and a lachrymator (causes tearing).[9] It reacts with moisture to release HCl gas. Handle only in a fume hood and keep the container tightly closed.[10] In case of contact, immediately flush skin or eyes with copious amounts of water.[9]

  • Methylamine: Flammable and corrosive. The vapor can cause severe respiratory irritation.[11] Handle the solution with care to avoid inhalation and skin contact.

  • Dichloromethane (DCM): A volatile suspected carcinogen. Avoid inhalation and skin contact.

  • Triethylamine: Flammable liquid with a strong odor. Corrosive and can cause burns.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Place 4-cyanobenzoyl chloride (1.66 g, 10.0 mmol) and a magnetic stir bar into a dry 100 mL round-bottom flask. Add anhydrous dichloromethane (40 mL) to dissolve the solid.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Base and Nucleophile: To the cooled solution, add triethylamine (2.1 mL, 15.0 mmol). Subsequently, add the methylamine solution (e.g., 5.5 mL of 2.0 M solution in THF, 11.0 mmol) dropwise over 10 minutes using a syringe. Rationale: Adding the reagents slowly at 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 1:1 Ethyl Acetate:Hexanes. The product spot should be visible under UV light and will have a lower Rf than the starting 4-cyanobenzoyl chloride. The reaction is complete when the starting material spot has disappeared.

  • Aqueous Workup:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove triethylamine and excess methylamine.

    • Wash with saturated NaHCO₃ solution (1 x 25 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 25 mL) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Purification

The crude product, typically an off-white solid, can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Caption: Experimental workflow for synthesis and purification.

Characterization and Expected Results

ParameterExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₉H₈N₂O[12]
Molecular Weight 160.17 g/mol [12]
Expected Yield 85-95%
Melting Point ~160-164 °C
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.7 (q, 1H, N-H), 8.0 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 2.8 (d, 3H, N-CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~165 (C=O), 132 (Ar-C), 129 (Ar-C), 118 (C≡N), 115 (Ar-C), 26 (N-CH₃)
FTIR (KBr, cm⁻¹)ν: ~3300 (N-H stretch), ~2230 (C≡N stretch), ~1640 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend)
MS (ESI+) m/z: 161.07 [M+H]⁺, 183.05 [M+Na]⁺

Note: NMR chemical shifts are predictive and may vary slightly based on the solvent and instrument used. The quartet (q) for the N-H proton and doublet (d) for the methyl protons arise from coupling to each other.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive 4-cyanobenzoyl chloride (hydrolyzed).2. Insufficient base to neutralize HCl byproduct.3. Methylamine solution has degraded.1. Use fresh or newly purchased acyl chloride. Ensure anhydrous conditions.2. Ensure at least 1.1 equivalents of base are used relative to the acyl chloride.3. Use a fresh bottle of methylamine solution.
Product Contaminated with Starting Material Incomplete reaction.Increase reaction time and/or warm the reaction mixture slightly (e.g., to 40 °C). Confirm completion by TLC before workup.
Oily Product, Fails to Crystallize Presence of impurities (e.g., residual solvent, triethylammonium salt).Purify via silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes). Ensure the aqueous workup was performed thoroughly.
Low Recovery After Recrystallization 1. Too much solvent used.2. Product is significantly soluble in the cold solvent system.1. Use the absolute minimum amount of hot solvent to dissolve the crude product.2. Try a different solvent system for recrystallization or opt for column chromatography.

Conclusion

The protocol described provides a reliable and efficient method for synthesizing this compound with high yield and purity. By understanding the underlying Schotten-Baumann reaction mechanism and adhering to the outlined safety and experimental procedures, researchers can confidently produce this versatile chemical intermediate for applications in drug discovery, organic synthesis, and materials development.

References

  • Grokipedia. Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Chemistry Education. Synthesis and analysis of amides.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Fisher Scientific. Amide Synthesis.
  • TCI AMERICA. Safety Data Sheet for a related cyanobenzyl compound.
  • ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Methylamine hydrochloride.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 4-Cyanobenzoyl Chloride.
  • ChemicalBook. 4-Cyanobenzoyl chloride.
  • Sigma-Aldrich. 4-Cyanobenzoyl chloride 98%.
  • Reddit. (2021). Purification of N-benzylbenzamides.
  • Google Patents. A process for the preparation of 4-cyanobenzoyl chlorides.
  • ChemScene. This compound.
  • Pearson. Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide.
  • brainly.com. (2024). Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product.

Sources

Application Note & Laboratory Protocol: Synthesis of 4-cyano-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 4-cyano-N-methylbenzamide, a key intermediate in pharmaceutical and materials science research. The primary synthetic route detailed herein involves the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with methylamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety protocols, and data presentation to ensure reproducible and high-yield synthesis.

Introduction and Scientific Background

This compound is a substituted aromatic amide of significant interest in medicinal chemistry and organic synthesis. The presence of both a polar nitrile (-CN) group and an amide (-CONHCH₃) functionality on the benzene ring makes it a versatile building block for the construction of more complex molecular architectures. The amide bond is a cornerstone of peptide chemistry and is prevalent in a vast array of biologically active compounds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering numerous avenues for further derivatization.

The synthesis of amides from acyl chlorides and amines is a fundamental and highly efficient transformation in organic chemistry.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group and reforming the carbonyl double bond.[2][3] The final step involves the deprotonation of the nitrogen atom by a base, which can be an excess of the amine reactant itself, to yield the neutral amide product.[2][3]

This protocol prioritizes the acyl chloride route due to its high reactivity and generally excellent yields compared to direct amidation of the corresponding carboxylic acid, which often requires harsh conditions or specialized coupling agents.[1][4]

Materials and Methods

Reagents and Physicochemical Properties

A comprehensive list of required reagents and their relevant properties is provided in Table 1. All reagents should be of analytical grade or higher and used as received unless otherwise noted.

Table 1: Reagent and Product Physicochemical Data

Compound NameFormulaMW ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Key Hazards
4-Cyanobenzoyl chloride C₈H₄ClNO165.57White to light yellow crystalline powder68-71110 (at 2 mmHg)Corrosive, moisture sensitive
Methylamine (40% in H₂O) CH₅N31.06Colorless gas/liquid solution-93.1-6.3 (gas)Flammable, corrosive, toxic
Dichloromethane (DCM) CH₂Cl₂84.93Colorless liquid-96.739.6Carcinogen, irritant
Sodium Bicarbonate (NaHCO₃) NaHCO₃84.01White crystalline powder50 (decomposes)N/AMild irritant
Magnesium Sulfate (MgSO₄) MgSO₄120.37White crystalline solid1124 (decomposes)N/AHygroscopic
This compound C₉H₈N₂O160.17SolidN/AN/AHarmful if swallowed

Data sourced from[5][6][7][8][9][10][11][12].

Equipment
  • Standard laboratory glassware (round-bottom flasks, separatory funnel, Erlenmeyer flasks, beakers)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • pH paper or meter

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Experimental Protocol: Synthesis of this compound

This protocol is designed for a ~5 mmol scale synthesis. Adjustments to reagent quantities should be made in a stoichiometric manner for scaling up or down.

Reaction Setup
  • Dissolution of Acyl Chloride: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanobenzoyl chloride (0.83 g, 5.0 mmol) in 20 mL of dichloromethane (DCM).

    • Rationale: DCM is an excellent solvent for the acyl chloride and is immiscible with the aqueous solutions used in the workup, facilitating easy separation. The reaction is performed under anhydrous conditions initially as 4-cyanobenzoyl chloride is moisture-sensitive and will hydrolyze back to 4-cyanobenzoic acid if water is present.[6][13]

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes until the temperature equilibrates to approximately 0-5 °C.

    • Rationale: The reaction between an acyl chloride and an amine is highly exothermic.[2] Cooling the reaction mixture controls the reaction rate, minimizes the formation of side products, and ensures safety.

Reagent Addition
  • Addition of Methylamine: While vigorously stirring the cooled DCM solution, slowly add a 40% aqueous solution of methylamine (0.78 mL, ~10.0 mmol, 2.0 equivalents) dropwise over 5-10 minutes.

    • Rationale: A stoichiometric excess of methylamine is used. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrochloric acid (HCl) byproduct that is formed, preventing the protonation of the unreacted methylamine which would render it non-nucleophilic.[2][3] The slow, dropwise addition is crucial to maintain temperature control.

Reaction and Monitoring
  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Monitoring by TLC: Monitor the reaction progress using TLC (e.g., with a 1:1 ethyl acetate:hexanes mobile phase). Spot the starting material (4-cyanobenzoyl chloride) and the reaction mixture on the TLC plate. The reaction is complete when the starting material spot has disappeared.

Workup and Purification
  • Quenching: Transfer the reaction mixture to a separatory funnel. Add 20 mL of deionized water and shake.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Check the pH of the aqueous layer to ensure it is basic (pH > 8).

    • 20 mL of deionized water.

    • 20 mL of brine (saturated NaCl solution).

    • Rationale: The NaHCO₃ wash neutralizes any remaining HCl and removes any unreacted 4-cyanobenzoic acid (formed from hydrolysis) as its water-soluble sodium salt. The final water and brine washes remove any remaining water-soluble impurities.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

    • Rationale: Magnesium sulfate is a common drying agent that removes residual water from the organic solvent.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: The crude product is often of high purity. If further purification is needed, the resulting solid can be triturated. Stir the crude solid in a mixture of diethyl ether and hexanes, then collect the purified solid by vacuum filtration.[14]

Safety and Hazard Management

  • 4-Cyanobenzoyl chloride: Corrosive and moisture-sensitive.[6][11] Causes severe skin burns and eye damage.[11] Handle only in a fume hood and wear appropriate PPE. Avoid contact with water.

  • Methylamine: Flammable and corrosive.[8][9] The vapors are heavier than air and can cause serious injury upon inhalation.[8] Handle in a well-ventilated fume hood.

  • Dichloromethane (DCM): Suspected carcinogen and irritant. All handling should be performed in a fume hood.

  • General Precautions: Always wear safety goggles, a lab coat, and chemical-resistant gloves when performing this protocol. Ensure that an emergency eyewash station and safety shower are accessible.[15]

Reaction Workflow and Mechanism

Experimental Workflow Diagram

The overall experimental process is summarized in the following diagram:

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-Cyanobenzoyl Chloride in DCM B Cool to 0-5 °C in Ice Bath A->B C Add Methylamine (aq.) Dropwise B->C D Stir at Room Temp for 1-2 hours C->D E Aqueous Wash (H₂O, NaHCO₃, Brine) D->E F Dry Organic Layer (MgSO₄) E->F G Concentrate via Rotary Evaporation F->G H Purify by Trituration (Ether/Hexanes) G->H I Isolate Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Diagram

The nucleophilic acyl substitution mechanism is depicted below:

Mechanism cluster_reactants cluster_step1 cluster_step2 cluster_step3 R1 4-Cyanobenzoyl Chloride I1 Tetrahedral Intermediate R1->I1 Nucleophilic Attack plus1 + R2 Methylamine I2 Protonated Amide I1->I2 Chloride Elimination P This compound I2->P Deprotonation (by excess MeNH₂) plus2 + Cl⁻

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By explaining the rationale behind each step and adhering to strict safety protocols, researchers can confidently and reproducibly synthesize this valuable chemical intermediate. The straightforward nature of the reaction, coupled with a simple workup procedure, makes this an accessible synthesis for any standard organic chemistry laboratory.

References

  • StudySmarter. (2023, October 20). Amide Formation: Mechanism & Acyl Chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylamine. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 31). What Are The Key Properties Of Methylamine? YouTube. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, October 21). Methylamine. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methylamine. Retrieved from [Link]

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  • IndiaMART. (n.d.). 4-Cyanobenzoyl Chloride. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Cyanobenzoic acid. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

  • YouTube. (2025, December 27). How Do Acyl Chlorides Form Primary and Secondary Amides? Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Cyanobenzoyl chloride. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). Retrieved from [Link]

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  • DTIC. (n.d.). Chemical Reactivity of Cyanogen Chloride in Aqueous Solution. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, December 29). 4-cyano-N methyl benzamide. Retrieved from [Link]

  • PubMed Central - PMC. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US20220017931A1 - Method for production of 4-cyano benzoic acid or salts thereof.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • YouTube. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by C-N coupling, hydrolysis, oxidation. Retrieved from [Link]

  • PubMed Central - PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Google Patents. (n.d.). CN113200912A - Method for synthesizing cyanamide.
  • Organic Syntheses Procedure. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

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Application Notes & Protocols: 4-Cyano-N-Methylbenzamide as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of starting materials is paramount. 4-Cyano-N-methylbenzamide is a deceptively simple yet powerful precursor, offering chemists two distinct and synthetically versatile functional groups: a cyano moiety and a secondary N-methylamide.[1] This bifunctionality, positioned on a stable para-substituted benzene ring, allows for orthogonal chemical transformations and the systematic construction of complex molecular architectures.

The electron-withdrawing nature of the cyano group activates the aromatic ring for certain transformations while also serving as a linchpin for building heterocyclic systems like tetrazoles or being reduced to a primary amine for further derivatization.[1][2] Concurrently, the N-methylamide group provides a stable, polar handle that can be hydrolyzed under specific conditions or serve as a hydrogen bond donor/acceptor, influencing the physicochemical properties of its derivatives.[1][3]

This guide provides an in-depth exploration of this compound as a precursor. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for key transformations. The applications detailed herein are foundational for researchers in drug development, agrochemical synthesis, and advanced materials design.

Physicochemical Properties & Safety Data

Before commencing any synthetic work, a thorough understanding of the precursor's properties and safety requirements is essential.

PropertyValueReference(s)
Molecular Formula C₉H₈N₂O[4][5]
Molecular Weight 160.17 g/mol [4][5]
CAS Number 36268-62-9[1][5]
Appearance Solid[4]
SMILES String CNC(=O)C1=CC=C(C=C1)C#N[6]
InChI Key UGGZWKXUBBYXLT-UHFFFAOYSA-N[4]
Safety Pictograms GHS07[4]
Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)[4]
Precautionary Codes P280 (Wear protective gloves/protective clothing/eye protection/face protection)[4]

Strategic Synthesis of the Precursor

While this compound is commercially available, an in-house synthesis may be required for large-scale projects or analog preparation. Two reliable methods are presented.

Protocol 1: Acylation of Methylamine (Preferred Method)

This is the most direct approach, relying on the robust reaction between an acid chloride and an amine.

Rationale: This protocol utilizes a standard nucleophilic acyl substitution. 4-Cyanobenzoyl chloride is highly electrophilic, ensuring a rapid and high-yielding reaction with methylamine. The use of a base like triethylamine is crucial to neutralize the HCl byproduct, driving the reaction to completion.[2]

Detailed Step-by-Step Methodology:

  • Setup: To a 250 mL oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of methylamine (1.1 equivalents, e.g., 40% in water or 2.0 M in THF). Dilute with 100 mL of dichloromethane (DCM). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve 4-cyanobenzoyl chloride (1.0 equivalent) in 50 mL of anhydrous DCM.

  • Addition: Slowly add the 4-cyanobenzoyl chloride solution to the stirred methylamine solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine. The bicarbonate wash is critical for removing any unreacted acid chloride and HCl.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from ethyl acetate/hexanes to yield a white crystalline solid.

Core Synthetic Transformations & Protocols

The true power of this compound lies in the diverse and selective reactions of its two functional groups.

G cluster_cyano Cyano Group Transformations cluster_amide Amide Group Transformation precursor This compound reduction Reduction (e.g., LiAlH4, H2/Pd) precursor->reduction Forms Amine hydrolysis_cn Hydrolysis (H+ or OH-) precursor->hydrolysis_cn Forms Amide/Acid cyclo_tetra [3+2] Cycloaddition (NaN3) precursor->cyclo_tetra Forms Tetrazole hydrolysis_amide Hydrolysis (Strong Acid/Base) precursor->hydrolysis_amide Forms Carboxylic Acid amine 4-(Aminomethyl)-N-methylbenzamide reduction->amine acid_amide 4-Carbamoyl-N-methylbenzamide hydrolysis_cn->acid_amide tetrazole N-Methyl-4-(2H-tetrazol-5-yl)benzamide cyclo_tetra->tetrazole acid_cyano 4-Cyanobenzoic Acid hydrolysis_amide->acid_cyano

Caption: Experimental workflow for tetrazole synthesis.

Conclusion

This compound stands out as a highly valuable and versatile precursor in synthetic chemistry. Its dual functionality allows for the independent or sequential manipulation of the cyano and amide groups to generate a diverse array of downstream products. The protocols outlined in this guide provide robust and reproducible methods for key transformations, empowering researchers to leverage this building block in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. The strategic insights into the causality of each experimental step are intended to facilitate not only the successful execution of these reactions but also their adaptation for more complex synthetic challenges.

References

  • 4-cyano-N methyl benzamide - ORGANIC SPECTROSCOPY INTERNATIONAL . (2014). ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

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  • This compound (C9H8N2O) - PubChemLite . PubChem. Available at: [Link]

  • CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents. Google Patents.
  • Reverse polarity of amide nitrogen enables expedient access to N-cyano amides . (2021). Nature Communications, 12(1), 5029. Available at: [Link]

  • Cycloaddition Reactions in Organic Synthesis . (1990). Pergamon Press. Available at: [Link]

  • N-cyano-4-ethyl-N-methylbenzamide | C11H12N2O | CID 142131937 - PubChem . PubChem. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles . (2009). ARKIVOC, 2009(11), 185-195. Available at: [Link]

  • An Enzyme-Catalyzed [4+2] Cycloaddition is a Key Step in the Biosynthesis of Spinosyn A . (2005). Journal of the American Chemical Society, 127(15), 5304–5305. Available at: [Link]

  • The [3+2]Cycloaddition Reaction . University of Illinois Urbana-Champaign. Available at: [Link]

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  • 16.6 Cycloaddition Reactions - YouTube . (2018). Chad's Prep. Available at: [Link]

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1H NMR and 13C NMR spectral analysis of 4-cyano-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 4-cyano-N-methylbenzamide using ¹H and ¹³C NMR Spectroscopy

Introduction

This compound is a disubstituted aromatic compound featuring both an amide and a nitrile functional group.[1] Its molecular formula is C₉H₈N₂O and it has a molecular weight of 160.17 g/mol .[2][3][4] As a model compound, it presents an excellent case for demonstrating the power of Nuclear Magnetic Resonance (NMR) spectroscopy in unambiguous structure determination. The distinct electronic environments created by the electron-withdrawing cyano group and the moderately activating N-methylamide group lead to a well-resolved and informative NMR spectrum.

This guide provides a comprehensive overview of the theoretical prediction, practical acquisition, and detailed interpretation of the ¹H and ¹³C NMR spectra of this compound. It is intended for researchers and scientists in organic chemistry and drug development who utilize NMR for routine structural characterization and purity assessment.

Molecular Structure and Symmetry Analysis

A thorough understanding of the molecule's structure is the cornerstone of spectral prediction. This compound possesses a 1,4-disubstituted (para) benzene ring. This substitution pattern imparts a C₂ axis of symmetry through the C1-C4 carbons of the aromatic ring. This symmetry element dictates that specific protons and carbons are chemically equivalent, which simplifies the resulting NMR spectra by reducing the total number of unique signals.

Causality of Spectral Features: The presence of symmetry means that the two protons ortho to the amide group (H-2 and H-6) are chemically equivalent, as are the two protons ortho to the cyano group (H-3 and H-5). Similarly, carbons C-2/C-6 and C-3/C-5 are equivalent. Therefore, we anticipate four signals for the aromatic protons and six signals for the aromatic carbons (including the two ipso-carbons attached to the substituents).

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.

Theoretical Prediction and Interpretation
  • Aromatic Protons (δ ≈ 7.8-8.1 ppm): The four aromatic protons will appear as two distinct signals due to the para-substitution pattern. This pattern is often referred to as an AA'BB' system, which typically resolves into what appears to be two doublets.

    • Downfield Doublet (H-3/H-5): The protons ortho to the strongly electron-withdrawing cyano (-CN) group are significantly deshielded and will appear at a higher chemical shift (further downfield).

    • Upfield Doublet (H-2/H-6): The protons ortho to the N-methylamide (-CONHCH₃) group are less deshielded and will appear at a lower chemical shift relative to their counterparts. The typical ortho-coupling constant (³J) for aromatic protons is in the range of 7-9 Hz.

  • Amide Proton (N-H, δ ≈ 6.5-8.5 ppm): The amide proton signal is often broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and variable rates of chemical exchange. Its chemical shift can be highly dependent on solvent, concentration, and temperature. It may appear as a broad singlet or, in non-exchanging conditions, as a quartet due to coupling with the N-methyl protons.

  • N-Methyl Protons (N-CH₃, δ ≈ 2.9-3.1 ppm): The three protons of the methyl group attached to the nitrogen are chemically equivalent. They will typically appear as a doublet due to coupling with the single N-H proton (³J ≈ 4-5 Hz). This coupling can sometimes be lost due to the rapid exchange of the N-H proton, in which case the signal would collapse to a singlet.

Summary of Predicted ¹H NMR Data
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3, H-5~8.0Doublet2H~8.0
H-2, H-6~7.8Doublet2H~8.0
N-H~7.0 (variable)Broad Singlet / Quartet1H~4.5 (if coupled)
N-CH₃~3.0Doublet / Singlet3H~4.5 (if coupled)

¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom, providing a direct count of the non-equivalent carbons in the molecule.

Theoretical Prediction and Interpretation

Due to the molecule's symmetry, we expect a total of seven distinct carbon signals.

  • Carbonyl Carbon (C=O, δ ≈ 165-170 ppm): The amide carbonyl carbon is deshielded and appears in the characteristic downfield region for carbonyls.[5]

  • Aromatic Carbons (δ ≈ 110-140 ppm):

    • C4 (ipso- to -CN): The chemical shift of this carbon is influenced by the attached cyano group.

    • C1 (ipso- to -CONHCH₃): This quaternary carbon is attached to the amide group.

    • C2/C6 & C3/C5: These pairs of equivalent methine (C-H) carbons will give two distinct signals. The C3/C5 carbons adjacent to the cyano group are expected to be further downfield than the C2/C6 carbons.

    • Quaternary carbons (C1, C4, and the cyano carbon) typically show weaker signals in proton-decoupled spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[6]

  • Cyano Carbon (-C≡N, δ ≈ 115-120 ppm): The nitrile carbon signal appears in a distinct region, upfield from the main aromatic signals.[6]

  • N-Methyl Carbon (N-CH₃, δ ≈ 25-30 ppm): This aliphatic carbon appears in the far upfield region of the spectrum.

Summary of Predicted ¹³C NMR Data
Signal AssignmentChemical Shift (δ, ppm)Notes
C=O~167Amide carbonyl
C1~138Quaternary (ipso- to amide), weak signal
C2, C6~128Aromatic CH
C3, C5~132Aromatic CH, deshielded by -CN
C4~115Quaternary (ipso- to cyano), weak signal
-C≡N~118Nitrile carbon, weak signal
N-CH₃~27Aliphatic methyl

Experimental Protocol

This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound for analysis.

Materials and Equipment
  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[7]

  • Pasteur pipette and bulb

  • Small plug of glass wool or a syringe filter

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh 1. Weigh Sample (5-25 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl₃ or DMSO-d₆) weigh->dissolve filter 3. Filter Solution (Remove particulates) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer insert 5. Insert Sample into Spectrometer transfer->insert setup 6. Lock, Tune, and Shim insert->setup acquire 7. Acquire Spectra (¹H and ¹³C) setup->acquire process 8. Process FID (Fourier Transform, Phase, Baseline) acquire->process integrate 9. Integrate & Pick Peaks process->integrate assign 10. Assign Signals & Report integrate->assign

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Sample Preparation Protocol
  • Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[8]

    • Expert Insight: While ¹H NMR is very sensitive, ¹³C has a much lower natural abundance and requires a more concentrated sample to obtain a good signal-to-noise ratio in a reasonable time.[9]

  • Solvent Selection and Dissolution: Add approximately 0.5-0.6 mL of a suitable deuterated solvent.[10]

    • Chloroform-d (CDCl₃): A common choice for many organic molecules. The residual solvent peak appears at ~7.26 ppm.

    • DMSO-d₆: A more polar solvent, useful if solubility in CDCl₃ is poor. The amide N-H proton is less likely to exchange in DMSO-d₆, often resulting in sharper signals and clear coupling to the N-methyl group. Residual solvent peak is at ~2.50 ppm.

    • Vortex the vial gently until the sample is fully dissolved.

  • Filtration (Critical Step): To ensure high spectral quality, it is essential to remove any suspended solid particles.[7]

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Using the pipette, transfer the sample solution from the vial into the NMR tube, filtering it through the glass wool.

    • Trustworthiness Check: Undissolved solids will severely degrade the magnetic field homogeneity, leading to broad, distorted peaks that cannot be corrected by shimming.[7] Do not use cotton wool, as solvents can leach impurities from it.[7]

  • Final Checks: Ensure the sample height in the NMR tube is approximately 4-5 cm.[7] Cap the tube securely to prevent solvent evaporation and contamination. Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.

References

  • ResearchGate. c. 1 H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide (Scheme 2, 2h). Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules 2021, 26(9), 2367. Available at: [Link]

  • PubChem. N-Cyano-N-methylbenzamide. National Institutes of Health. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Zanatta, N., & Rittner, R. (1987). 13C NMR of 4-SubstitutedN-[(Dimethylamino)Methyl]Benzamides. Spectroscopy Letters, 20(8), 577–582. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

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  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Available at: [Link]

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Application Note: FT-IR Spectroscopy for the Characterization of 4-cyano-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the characterization of 4-cyano-N-methylbenzamide using Fourier-Transform Infrared (FT-IR) spectroscopy. The methodology emphasizes the use of Attenuated Total Reflectance (ATR) FT-IR for rapid and reliable analysis of solid samples. Detailed protocols for sample handling, data acquisition, and spectral interpretation are provided. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require robust analytical techniques for molecular characterization.

Introduction: The Role of FT-IR in Molecular Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify and characterize organic, polymeric, and in some cases, inorganic materials.[1] The method relies on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[2] This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of functional groups and the confirmation of molecular structure.[1][2]

This compound is a bifunctional molecule containing both a secondary amide and an aromatic nitrile group. These functional groups are common in pharmacologically active compounds, making unequivocal structural confirmation a critical step in the synthesis and quality control processes. FT-IR provides a rapid and definitive means to confirm the presence of these key functional groups, thereby verifying the molecular identity and purity of the compound.

Causality of Experimental Design: Why ATR-FTIR?

For the analysis of solid samples like this compound, various FT-IR sampling techniques are available, including transmission through KBr pellets and diffuse reflectance.[3][4] However, this protocol specifies the use of Attenuated Total Reflectance (ATR) FT-IR. The rationale for this choice is rooted in its significant advantages for routine and high-throughput analysis:

  • Minimal Sample Preparation: ATR-FTIR allows for the direct analysis of solid powders without the need for grinding or pellet pressing, significantly reducing sample preparation time and potential sources of error.[5][6]

  • Reproducibility: The technique ensures excellent contact between the sample and the ATR crystal, leading to high-quality, reproducible spectra.

  • Non-Destructive: The sample can be recovered after analysis, which is crucial when working with valuable or limited quantities of material.

The ATR accessory operates by passing an infrared beam through a crystal of high refractive index (commonly diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample in contact with the crystal.[5] This interaction provides a high-quality absorption spectrum of the sample's surface.

Molecular Structure and Key Vibrational Modes

The structure of this compound features several key functional groups whose vibrational modes are readily identifiable in the mid-IR region. Understanding these is fundamental to interpreting the resulting spectrum.

Diagram 1: Molecular Structure of this compound ```dot digraph "4_cyano_N_methylbenzamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];

// Nodes for atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1,0!"]; O1 [label="O", pos="1.5,0.8!"]; C2 [label="C", pos="1.8,-0.8!"]; H1 [label="H", pos="2.3,-0.4!"]; H2 [label="H", pos="2.3,-1.2!"]; H3 [label="H", pos="1.4,-1.4!"]; N_amide [label="N", pos="-0.5, 0.8!"]; H_amide [label="H", pos="-0.2, 1.4!"]; C_ring1 [label="C", pos="-1.8, -0.2!"]; C_ring2 [label="C", pos="-2.8, 0.6!"]; C_ring3 [label="C", pos="-3.8, 0!"]; C_ring4 [label="C", pos="-3.8, -1.4!"]; C_ring5 [label="C", pos="-2.8, -2.2!"]; C_ring6 [label="C", pos="-1.8, -1.6!"]; C_cyano [label="C", pos="-4.8, -2!"]; N_cyano [label="N", pos="-5.6, -2.5!"];

// Edges for bonds N1 -- C1; C1 -- O1 [style=double]; C1 -- C_ring1; N1 -- H_amide; N1 -- C2; C2 -- H1; C2 -- H2; C2 -- H3; C_ring1 -- C_ring2; C_ring2 -- C_ring3; C_ring3 -- C_ring4; C_ring4 -- C_ring5; C_ring5 -- C_ring6; C_ring6 -- C_ring1; C_ring4 -- C_cyano; C_cyano -- N_cyano [style=triple];

// Aromatic ring representation (approximated with single/double bonds) edge [style=solid]; C_ring1 -- C_ring2; C_ring2 -- C_ring3 [style=dashed]; C_ring3 -- C_ring4; C_ring4 -- C_ring5 [style=dashed]; C_ring5 -- C_ring6; C_ring6 -- C_ring1 [style=dashed];

// Functional group labels node [shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; amide [label="Secondary Amide", pos="-0.5, -1.5!"]; nitrile [label="Aromatic Nitrile", pos="-5.5, -0.5!"]; aromatic [label="Aromatic Ring", pos="-2.8, -0.8!"]; }

Caption: Step-by-step workflow for ATR-FTIR analysis.

Detailed Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent like isopropanol. Allow the crystal to air dry completely. This step is crucial to prevent contamination from previous samples.

  • Background Acquisition: With the clean, dry ATR crystal and no sample present, acquire a background spectrum. This spectrum measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

  • Pressure Application: Engage the instrument's pressure clamp to apply consistent and firm pressure to the sample. This ensures intimate contact between the solid powder and the ATR crystal, which is essential for obtaining a high-quality spectrum with good signal-to-noise ratio.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same acquisition parameters (e.g., number of scans and resolution) as the background scan.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the evanescent wave. A baseline correction may also be applied to remove any broad, underlying features from the spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal surface as described in step 2.

Spectral Interpretation and Data Analysis

The FT-IR spectrum of this compound is characterized by several distinct absorption bands corresponding to its specific functional groups. The table below summarizes the expected key absorption peaks.

Table 1: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
N-H StretchSecondary Amide3370 - 3170 [7]Medium - Strong
Aromatic C-H StretchAromatic Ring3100 - 3000 [8]Medium - Weak
Aliphatic C-H StretchMethyl Group (-CH₃)2960 - 2850Weak
C≡N Stretch (Nitrile)Aromatic Nitrile2240 - 2220 [9]Strong, Sharp
C=O Stretch (Amide I)Secondary Amide1680 - 1630 [7]Strong
C=C Stretch (In-ring)Aromatic Ring1600 - 1450Medium - Weak
N-H Bend (Amide II)Secondary Amide1570 - 1515 [7]Strong
C-H Bend (Out-of-plane)Aromatic Ring900 - 675 [8]Medium - Strong
Detailed Peak Assignments and Rationale
  • N-H Stretching (ca. 3300 cm⁻¹): The presence of a secondary amide is confirmed by a single, relatively sharp absorption band in this region. [7]Its position can be influenced by hydrogen bonding; in a solid-state spectrum, this peak is typically broad.

  • C≡N Stretching (ca. 2230 cm⁻¹): The nitrile group gives rise to a very characteristic, strong, and sharp absorption band in a relatively uncongested region of the spectrum. [9]For aromatic nitriles, this peak appears at a slightly lower wavenumber compared to aliphatic nitriles due to conjugation with the aromatic ring, which weakens the C≡N bond. [9]* C=O Stretching (Amide I, ca. 1650 cm⁻¹): This is typically one of the strongest bands in the spectrum and is due to the carbonyl stretch of the amide group. [7]Its position is sensitive to the electronic environment and hydrogen bonding.

  • N-H Bending (Amide II, ca. 1540 cm⁻¹): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations. The Amide I and Amide II bands together form a diagnostic pair for secondary amides. [7]* Aromatic Region (1600-1450 cm⁻¹ and 900-675 cm⁻¹): Multiple bands in these regions confirm the presence of the benzene ring. The sharp bands between 1600-1450 cm⁻¹ are due to C=C in-ring stretching vibrations. The strong absorptions in the lower frequency "fingerprint" region are due to C-H out-of-plane bending, and their pattern can sometimes provide information about the substitution pattern on the ring. [8]

Conclusion

ATR-FT-IR spectroscopy is a highly effective and efficient method for the structural characterization of this compound. The technique provides direct and unambiguous confirmation of the key secondary amide and aromatic nitrile functional groups through their characteristic absorption bands. The presented protocol offers a self-validating system for obtaining rapid, reliable, and reproducible spectral data, making it an invaluable tool for identity confirmation and quality assessment in research and industrial settings.

References

  • FT-IR spectrum of (R)-R-methylbenzylamine. ResearchGate. Available at: [Link]

  • FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). ResearchGate. Available at: [Link]

  • Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • FTIR Analysis - Interpret your FTIR data quickly! UniTechLink. Available at: [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. Available at: [Link]

  • FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • FTIR Analysis. RTI Laboratories. Available at: [Link]

  • Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. ACS Publications. Available at: [Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at: [Link]

  • Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. Bentham Science. Available at: [Link]

  • Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. National Institutes of Health. Available at: [Link]

  • 4-cyano-N methyl benzamide. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • AN INFRARED STUDY OF SUBSTITUTION IN THE BENZENE RING. ACS Publications. Available at: [Link]

  • Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. Available at: [Link]

  • N-cyano-4-ethyl-N-methylbenzamide. PubChem. Available at: [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • 05 Notes On Nitriles IR Spectra. Scribd. Available at: [Link]

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Application Note: Quantitative Analysis of 4-Cyano-N-methylbenzamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust method for the quantitative analysis of 4-cyano-N-methylbenzamide in a research setting. The protocol outlines a comprehensive workflow, from sample preparation to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data processing. The described methodology is tailored for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure for this compound. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.

Introduction

This compound is a substituted benzamide derivative of interest in pharmaceutical and chemical research.[1] Its structure, featuring a polar amide group and a cyano substituent, presents unique analytical challenges and opportunities.[1] Accurate and precise quantification of this and similar small molecules is critical at various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the analysis of such compounds in complex matrices.[2][3]

This guide provides a comprehensive, step-by-step protocol for the analysis of this compound, grounded in established principles of analytical chemistry and mass spectrometry.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.[4]

PropertyValueSource
Chemical Formula C₉H₈N₂O[5]
Molecular Weight 160.17 g/mol [5]
Appearance Typically a solid at room temperature.[1]
Solubility Soluble in polar organic solvents.[1]
Structure Benzene ring with a para-substituted cyano group and an N-methylbenzamide group.[1]

Experimental Workflow Overview

The following diagram illustrates the complete analytical workflow for the quantification of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_start Start: Sample Matrix s_prep Protein Precipitation (if applicable) s_start->s_prep Biological Matrix s_dilute Dilution s_start->s_dilute Simple Matrix s_prep->s_dilute s_filter Filtration s_dilute->s_filter lc_inject LC Injection s_filter->lc_inject lc_sep Chromatographic Separation lc_inject->lc_sep ms_ion Electrospray Ionization (ESI) lc_sep->ms_ion ms_frag Tandem MS (MRM) ms_ion->ms_frag d_acquire Data Acquisition ms_frag->d_acquire d_integrate Peak Integration d_acquire->d_integrate d_quant Quantification d_integrate->d_quant d_report Reporting d_quant->d_report

Caption: Overall workflow from sample preparation to data analysis.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)[5]

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade[6]

  • Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., a stable isotope-labeled benzamide).

  • Syringe filters (0.22 µm)

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and ensuring method robustness.[7] For biological samples like plasma or serum, protein precipitation is a common and effective first step.[8] For simpler matrices, a "dilute and shoot" approach may be sufficient.[8]

Protocol for Protein Precipitation (for biological matrices):

  • To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[8]

Protocol for "Dilute and Shoot" (for simple matrices):

  • Dilute the sample with the mobile phase starting condition to a concentration within the calibration curve range.

  • Add the internal standard.

  • Vortex for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.[8]

Liquid Chromatography (LC) Method

The following LC conditions are a good starting point and should be optimized for your specific system. A C18 stationary phase is recommended for the separation of moderately polar small molecules like this compound.[6]

ParameterRecommended ConditionRationale
Column C18, 100 mm x 2.1 mm, 1.9 µmProvides good retention and resolution for small molecules.[6]
Mobile Phase A Water with 0.1% Formic AcidAcidification promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.A gradient elution is suitable for separating the analyte from potential interferences.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.[6]
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLShould be optimized based on sensitivity requirements.
Mass Spectrometry (MS) Method

Electrospray ionization (ESI) in positive ion mode is recommended for the analysis of this compound due to the presence of the amide group which can be readily protonated.[9]

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amide group is basic and readily accepts a proton.[9]
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Capillary Voltage 3.5 kVOptimize for maximum signal intensity.
Source Temperature 150°COptimize for efficient desolvation.
Desolvation Gas Flow 800 L/hrOptimize for efficient desolvation.
Cone Gas Flow 50 L/hrOptimize for ion sampling.
Collision Gas ArgonCommonly used for collision-induced dissociation.

MRM Transitions:

The selection of precursor and product ions is crucial for the selectivity of the MRM assay. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.

  • Precursor Ion ([M+H]⁺): m/z 161.17

Proposed Fragmentation Pathway and Product Ions:

Based on the structure of this compound and known fragmentation patterns of benzamides, the following fragmentations are plausible.[10] The primary fragmentation is expected to occur at the amide bond.

fragmentation cluster_mol [M+H]⁺ cluster_frag1 Loss of CH₃NH₂ cluster_frag2 Loss of C₂H₃N mol m/z 161.17 frag1 m/z 130.12 mol->frag1 - CH₃NH₂ frag2 m/z 120.15 mol->frag2 - C₂H₃N

Caption: Proposed fragmentation of protonated this compound.

Recommended MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier) 161.17130.1215 (Optimize)100
This compound (Qualifier) 161.17120.1525 (Optimize)100
Internal Standard TBDTBDTBD100

Collision energies should be optimized for your specific instrument to maximize the signal of the product ions.

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the this compound reference standard. The concentration range should encompass the expected concentrations of the unknown samples.

  • Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier MRM transitions of the analyte and the MRM transition of the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each calibration standard and unknown sample.

  • Regression Analysis: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Considerations

For regulated environments, the analytical method should be validated according to relevant guidelines (e.g., FDA or ICH). Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and internal standard.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: Closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: Stability of the analyte in the matrix under various storage and handling conditions.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Signal Intensity - Inefficient ionization- Poor sample recovery- Incorrect MRM transitions- Optimize ESI source parameters (voltages, temperatures, gas flows).- Evaluate and optimize the sample preparation procedure.- Confirm precursor and product ions via a full scan and product ion scan.
Poor Peak Shape - Column degradation- Incompatible sample solvent- Secondary interactions- Replace the analytical column.- Ensure the sample is reconstituted in a solvent similar to the initial mobile phase.- Adjust mobile phase pH or organic modifier.
High Background Noise - Contaminated mobile phase or LC system- Matrix effects- Use fresh, high-purity solvents.- Implement a more rigorous sample clean-up procedure.- Divert the LC flow from the MS source during the initial and final stages of the gradient.
Inconsistent Results - Inconsistent sample preparation- Unstable internal standard- Instrument variability- Ensure consistent and precise execution of the sample preparation protocol.- Verify the stability and purity of the internal standard.- Perform system suitability tests before each analytical run.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound by LC-MS/MS. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can achieve accurate, precise, and reliable results. The provided method serves as a strong foundation that can be further optimized and validated for specific applications in drug development and other scientific disciplines.

References

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • ResearchGate. Benzamide-simplified mass spectrum. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20261950, N-Cyano-N-methylbenzamide. [Link]

  • Wiley Online Library. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]

  • National Institute of Standards and Technology. Benzamide. [Link]

  • National Center for Biotechnology Information. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • New Food Magazine. Application of LCMS in small-molecule drug development. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • ACS Publications. Dissociation of proton-bound complexes and proton affinity of benzamides. [Link]

  • Organic Syntheses. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]

  • Restek. LC-MS/MS Method Development for Drug Analysis. [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Restek. Method Development Considerations for the LC-MS/MS Analysis of Drugs. [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]

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Application Note: A Protocol for the Purification of 4-Cyano-N-methylbenzamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-cyano-N-methylbenzamide, a key intermediate in various synthetic applications. Recrystallization is a powerful and economical technique for purifying solid organic compounds. The success of this method hinges on the strategic selection of a suitable solvent system, which exploits the differential solubility of the target compound and its impurities at varying temperatures. This guide delves into the theoretical underpinnings of recrystallization, outlines a systematic approach to solvent selection, and presents a detailed experimental protocol for obtaining high-purity this compound. Troubleshooting advice and methods for purity assessment are also discussed to ensure a robust and reproducible purification process.

Introduction to this compound and the Principle of Recrystallization

This compound is an organic compound featuring both a nitrile and a secondary amide functional group attached to a benzene ring.[1][2] Its molecular structure imparts a moderate polarity, making it a valuable building block in medicinal chemistry and materials science.[2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in subsequent analytical characterization.

Recrystallization is a fundamental purification technique that relies on the principle that the solubility of most solids increases with temperature.[3] In an ideal recrystallization process, a solvent is chosen in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Conversely, the impurities present are either highly soluble at all temperatures or largely insoluble even at high temperatures. By dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the desired compound will crystallize out of the solution in a purer form, while the soluble impurities remain in the mother liquor.[3]

Physicochemical Properties and Anticipated Impurities

A foundational understanding of the target compound's properties and potential contaminants is crucial for designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O[1][4]
Molecular Weight 160.17 g/mol [1]
Appearance White to off-white solid[5][6]
Predicted logP 0.8 - 0.91788[1][4]
General Solubility Soluble in polar organic solvents, slightly soluble in water.[2][5]

The synthesis of this compound typically involves the reaction of a 4-cyanobenzoic acid derivative (such as an acid chloride) with methylamine.[] Based on this common synthetic route, potential impurities may include:

  • Unreacted Starting Materials: 4-cyanobenzoic acid or its activated form, and residual methylamine.

  • Side-Reaction Products: Hydrolysis of the nitrile group to form 4-carboxy-N-methylbenzamide, particularly if the reaction or workup conditions are harsh.[8]

  • Reagents from Synthesis: Coupling agents or their byproducts if a direct amidation from the carboxylic acid was performed.[9][10]

Strategic Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization.[11] An ideal solvent should:

  • Completely dissolve the target compound at its boiling point.

  • Precipitate the target compound with high recovery upon cooling.

  • Keep impurities dissolved at all temperatures or fail to dissolve them even when hot.

  • Be chemically inert with respect to the target compound.

  • Have a relatively low boiling point for easy removal from the purified crystals.

Given the polar nature of this compound, polar solvents are logical starting points. A systematic screening of potential solvents is recommended.

Table 2: Suggested Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale and Comments
Water 100HighMay have low solubility even when hot, but could be an excellent choice if solubility is sufficient, as many organic impurities would be insoluble.
Ethanol 78HighA common and effective solvent for many aromatic amides. Benzamide shows good solubility in hot ethanol.[12][13]
Isopropanol 82HighSimilar to ethanol, often provides good crystals.
Acetonitrile 82Medium-HighOften gives excellent results for the recrystallization of amides.[14]
Ethyl Acetate 77MediumA less polar option that may be effective if impurities are highly polar.
Toluene 111LowMay be useful for less polar impurities. Often used in solvent pairs.[15]
Ethanol/Water VariableHighA solvent pair that can be fine-tuned. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity persists.
Toluene/Heptane VariableLowA non-polar solvent pair that can be effective if the compound has some solubility in hot toluene.

Detailed Recrystallization Protocol

This protocol is designed for a laboratory scale purification. Always perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Step 1: Dissolution
  • Place the crude this compound (e.g., 1.0 g) into a suitably sized Erlenmeyer flask (e.g., 50 mL).

  • Add a magnetic stir bar to the flask.

  • In a separate beaker, heat the chosen recrystallization solvent to its boiling point on a hot plate.

  • Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions while stirring and heating. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[3]

Step 2: Hot Filtration (Conditional)
  • If insoluble impurities (e.g., dust, inorganic salts) or colored impurities (after adding activated charcoal) are present, a hot filtration is necessary.

  • Place a stemless funnel with a fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask.

  • Quickly pour the hot, saturated solution through the filter paper. The pre-heating of the receiving flask prevents premature crystallization in the funnel.

Step 3: Crystallization
  • Remove the flask from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Once the flask has reached room temperature, you may place it in an ice-water bath for 15-30 minutes to maximize the yield of the crystallized product.

Step 4: Isolation of Crystals
  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

  • Connect the filter flask to a vacuum source.

  • Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

Step 5: Washing the Crystals
  • With the vacuum still on, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent. This will remove any residual mother liquor containing dissolved impurities.

  • Use the minimum amount of cold solvent necessary for the wash to avoid dissolving a significant amount of the product.

Step 6: Drying the Purified Product
  • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and aid in drying.

  • Transfer the filter cake to a pre-weighed watch glass and allow it to air-dry completely. For higher boiling point solvents, drying in a vacuum oven at a temperature well below the compound's melting point is recommended.

  • Once dry, weigh the purified this compound and calculate the percent recovery.

Workflow Visualization

The following diagram illustrates the key decision points and steps in the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis & Outcome start Start with Crude This compound choose_solvent Select Solvent System (Table 2) start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filt Hot Filtration dissolve->hot_filt cool Slow Cooling to Room Temp & Ice Bath hot_filt->cool Insoluble Impurities Present hot_filt->cool No Insoluble Impurities collect Collect Crystals via Vacuum Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry analyze Assess Purity (MP, TLC, HPLC) dry->analyze pure_product High-Purity Product analyze->pure_product

Caption: Recrystallization workflow for this compound.

Analysis of Purity and Troubleshooting

The efficacy of the purification should be validated through analytical methods.

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The purified sample should show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

Table 3: Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used; the compound is very soluble even in the cold solvent.Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.
"Oiling out" (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent or a different solvent system.
Low recovery of purified product Too much solvent was used; crystals were washed with too much cold solvent; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Wash crystals with a minimal volume of ice-cold solvent. Ensure the filtration apparatus is pre-heated for hot filtration.
Colored product after recrystallization Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.

Conclusion

Recrystallization is an elegant and effective method for the purification of solid compounds like this compound. By carefully selecting a solvent system and adhering to a systematic protocol that emphasizes slow, controlled crystal growth, researchers can significantly enhance the purity of their materials. The guidelines and protocols detailed in this application note provide a robust framework for achieving high-purity this compound, thereby ensuring the integrity of subsequent research and development activities.

References

  • Solubility of Benzamide. (n.d.). Solubility of Things. Retrieved from [Link]

  • Solubility determination and modelling of benzamide in organic solvents... (n.d.). Spiral, Imperial College London. Retrieved from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved from [Link]

  • Benzamide. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Benzamide. (n.d.). Wikipedia. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). PMC, National Institutes of Health. Retrieved from [Link]

  • Urea. (n.d.). Wikipedia. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications. Retrieved from [Link]

  • PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. (2015, April 16). WIPO Patentscope. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry. Retrieved from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Process for the preparation and the isolation of aromatic nitriles. (n.d.). Google Patents.
  • NMR Chemical Shifts of Trace Impurities... (2010, April 16). ACS Publications. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

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  • The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (n.d.). Google Patents.

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Application Notes and Protocols: 4-Cyano-N-methylbenzamide as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 4-cyano-N-methylbenzamide (CAS: 36268-62-9), a pivotal intermediate in the development of modern pharmaceuticals. We present detailed protocols for its synthesis, in-depth analytical methods for quality control, and a practical application in the synthesis of a precursor for advanced therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring trustworthy, reproducible methodologies.

Introduction

This compound is a substituted aromatic compound that has emerged as a valuable building block in medicinal chemistry.[1] Its bifunctional nature, featuring a reactive cyano group and a stable N-methylamide moiety, allows for diverse and specific chemical transformations. This makes it an ideal starting point or intermediate for constructing complex molecular architectures, particularly in the synthesis of targeted therapies such as poly (ADP-ribose) polymerase (PARP) inhibitors.[2][3] The strategic placement of the cyano and amide groups provides a scaffold that can be elaborated to interact with specific biological targets. This guide details the necessary procedures to synthesize, purify, characterize, and utilize this versatile intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 36268-62-9[4]
Molecular Formula C₉H₈N₂O[4][5]
Molecular Weight 160.17 g/mol [4][5][6]
Appearance Solid[5]
SMILES CNC(=O)C1=CC=C(C=C1)C#N[6]
InChI Key UGGZWKXUBBYXLT-UHFFFAOYSA-N[5]
Storage Sealed in dry, 2-8°C[4]

Synthesis Protocol: Palladium-Catalyzed Cyanation

The synthesis of this compound can be efficiently achieved from its corresponding bromo-precursor, 4-bromo-N-methylbenzamide. The protocol described here utilizes a palladium-catalyzed cyanation reaction, a robust and high-yielding method in modern organic synthesis.

Causality of Experimental Design:

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is chosen as the palladium source. In the reaction mixture, it is reduced in situ to Pd(0), the active catalytic species. 1,4-Diazabicyclo[2.2.2]octane (DABCO) can be used as a ligand to stabilize the palladium catalyst and facilitate the reaction.

  • Cyanide Source: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is selected as a less toxic and easier-to-handle source of cyanide compared to alkali metal cyanides like KCN or NaCN.[7]

  • Solvent and Base: Dimethylacetamide (DMA) is a high-boiling polar aprotic solvent, ideal for maintaining the high temperatures required for this reaction and for dissolving the inorganic salts. Sodium carbonate (Na₂CO₃) acts as the base necessary for the catalytic cycle.[7]

Caption: Palladium-catalyzed synthesis of this compound.

Step-by-Step Protocol:

  • Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-bromo-N-methylbenzamide (1 equiv.), potassium hexacyanoferrate(II) trihydrate (0.3 equiv.), sodium carbonate (0.6 equiv.), palladium(II) acetate (0.02 equiv.), and 1,4-diazabicyclo[2.2.2]octane (0.04 equiv.).[7]

  • Solvent Addition: Add anhydrous dimethylacetamide (DMA) to the flask (approx. 5 mL per gram of starting material).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 125-130°C with vigorous stirring. Maintain this temperature for approximately 7.5 hours, monitoring the reaction progress by TLC or HPLC.[7]

  • Work-up: After completion, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and stir for 20 minutes.

  • Filtration: Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the filter cake with additional ethyl acetate.[7]

  • Extraction: Combine the filtrates and wash with water (3x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[7]

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a solid.[7]

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and structural integrity of the synthesized intermediate before its use in subsequent pharmaceutical synthesis steps.

Analytical_Workflow cluster_start Input cluster_analysis Spectroscopic & Chromatographic Analysis cluster_output Validation start Crude Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry (GC-MS / LC-MS) start->ms hplc HPLC Analysis start->hplc end Structure & Purity Confirmed (>98%) nmr->end Structural Connectivity ir->end Functional Groups ms->end Molecular Weight hplc->end Purity Assay

Caption: Workflow for analytical characterization and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Acquire spectra on a 400 MHz or higher spectrometer.[8]

Expected Data:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons, the N-H proton, and the N-methyl protons. The aromatic protons will appear as two distinct doublets in the ~7.7-7.9 ppm region due to the para-substitution pattern. The N-methyl group will be a doublet around 3.0 ppm, coupled to the N-H proton. The N-H proton itself will appear as a broad quartet.

  • ¹³C NMR: Key signals include the nitrile carbon (~118 ppm), the carbonyl carbon (~166 ppm), the aromatic carbons, and the N-methyl carbon (~27 ppm).

Table 2: Predicted NMR Spectral Data (in CDCl₃)

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic C-H~7.85 (d, 2H)~128.0, ~132.5
Aromatic C-H~7.75 (d, 2H)
Aromatic C-CN-~115.0
Aromatic C-C=O-~138.0
C≡N-~118.2
C=O (Amide)-~166.5
N-H~6.3 (br q, 1H)-
N-CH₃~3.05 (d, 3H)~27.0
Infrared (IR) Spectroscopy

Protocol: Analyze a small amount of the solid sample using an FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Expected Absorptions:

  • N-H Stretch: A moderate to sharp peak around 3300 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, intense peak around 2230 cm⁻¹. This is a key diagnostic peak.

  • C=O Stretch (Amide I): A strong, sharp peak around 1645 cm⁻¹.

  • N-H Bend (Amide II): A moderate peak around 1540 cm⁻¹.

Mass Spectrometry (MS)

Protocol: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile. Analyze using LC-MS with electrospray ionization (ESI) or GC-MS with electron ionization (EI).[8]

Expected Data:

  • Molecular Ion: The primary confirmation is the molecular ion peak. For ESI in positive mode, this will be the [M+H]⁺ adduct at m/z 161.07.[6]

  • Fragmentation: Common fragmentation patterns for benzamides include cleavage of the amide bond.

High-Performance Liquid Chromatography (HPLC)

Protocol: Use a C18 reverse-phase column. A typical mobile phase would be a gradient of acetonitrile and water (both with 0.1% formic acid) at a flow rate of 1 mL/min. Detection is typically done via UV absorbance at ~254 nm. This method is essential for determining the purity of the synthesized batch.

Application in Pharmaceutical Synthesis: Reduction to a Diamine Intermediate

A key transformation of this compound in a synthetic route is the reduction of the cyano group to a primary amine. This creates a (4-(aminomethyl)-N-methylbenzamide) scaffold, which is a versatile precursor for building more complex molecules, such as those used in the synthesis of PARP inhibitors.

Causality of Experimental Design:

  • Reducing Agent: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a clean and effective method for reducing nitriles to primary amines. It avoids the use of metal hydrides, which require more stringent anhydrous conditions and can have more complicated work-ups.

  • Solvent: Methanol is a common solvent for hydrogenations. The addition of ammonia or an acid can sometimes be used to prevent the formation of secondary amine side-products, though often not necessary for aromatic nitriles.

  • Pressure: A hydrogen atmosphere (from balloon pressure to a Parr shaker at ~50 psi) provides the necessary reagent for the reduction.

Caption: Catalytic reduction of the cyano group to a primary amine.

Step-by-Step Protocol:

  • Reactor Setup: In a hydrogenation vessel (e.g., a Parr bottle), add this compound (1 equiv.) and methanol (15-20 mL per gram).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10% w/w of the starting material) to the solution under a stream of nitrogen.

  • Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-12 hours. Monitor the uptake of hydrogen and periodically check the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. Keep the filter cake wet with methanol or water.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, 4-(aminomethyl)-N-methylbenzamide.

  • Purification: The product can often be used directly in the next step or purified further by crystallization or column chromatography if necessary.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Hazard Classifications: The compound is classified as harmful if swallowed (Acute Tox. 4 Oral) and may cause an allergic skin reaction (Skin Sens. 1).[5]

  • Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat when handling this chemical.[9][10][11]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[4]

  • Spills: In case of a spill, wear appropriate PPE, avoid dust formation, and clean up with an absorbent material. Dispose of waste in accordance with local regulations.[9]

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. The protocols outlined in this guide provide robust and reproducible methods for its synthesis, characterization, and subsequent functionalization. The palladium-catalyzed cyanation offers an efficient route to the intermediate, while standard spectroscopic and chromatographic techniques ensure its quality. Its utility is highlighted by the straightforward reduction to a key diamine precursor, opening pathways to complex active pharmaceutical ingredients. Adherence to the described methodologies and safety precautions will enable researchers to effectively and safely leverage this important chemical building block in their drug discovery and development programs.

References

  • Safety Data Sheet. SynZeal. [Link]

  • 4-((1-((4-Cyano-3-(trifluoromethyl)phenyl)amino)-2-methyl-1-oxopropan-2-yl)(nitroso)amino)-2-fluoro-N-methylbenzamide. Pharmaffiliates. [Link]

  • (N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide - Patent US-9809559-B2. PubChem. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • US9556156B2 - Compounds, their synthesis and their uses.
  • United States Patent. Googleapis. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • This compound (C9H8N2O). PubChemLite. [Link]

  • 4-Methylbenzamide. SpectraBase. [Link]

  • US5238962A - Benzamide derivatives.
  • 4-cyano-N methyl benzamide. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • WO2017215166A1 - Synthesis of parpinhibitor talazoparib.
  • Analytical Quantitation and Confirmation of Cyano Metabolite by High-Resolution Mass Spectrometry: Residue Depletion Study in Shrimp Treated with Nitrofurazone. PubMed. [Link]

  • FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). ResearchGate. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • US6465455B1 - Benzamide derivatives for the treatment of diseases mediated by cytokines.
  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. PMC - NIH. [Link]

  • Cyanotoxins Analytical Methods Overview and New Developments. EPA. [Link]

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Application Notes and Protocols: The Strategic Role of 4-Cyano-N-methylbenzamide in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: In the landscape of modern medicinal chemistry, particularly in the rational design of kinase inhibitors, success is often dictated by the strategic selection of core fragments and building blocks. These molecular scaffolds must not only provide a structural foundation but also impart specific, desirable physicochemical properties that translate into enhanced potency, selectivity, and favorable pharmacokinetics. This guide focuses on one such high-value intermediate: 4-cyano-N-methylbenzamide . While seemingly simple, its constituent parts—the hinge-binding benzamide, the polar, H-bond accepting cyano group, and the modulating N-methyl group—offer a powerful combination for the synthesis of next-generation targeted therapeutics. Herein, we move beyond mere synthetic steps to explore the causal logic behind its use, providing both the "how" and the "why" for its application in your research endeavors.

Part 1: The Pharmacological Significance of the this compound Scaffold

The efficacy of a kinase inhibitor is fundamentally linked to its ability to interact with the ATP-binding site of the target kinase. The this compound scaffold is uniquely equipped to establish several key interactions that are hallmarks of potent and selective inhibitors.

The Benzamide Core: A Privileged Hinge-Binding Motif

The vast majority of ATP-competitive kinase inhibitors form critical hydrogen bonds with the "hinge" region of the kinase, the flexible loop connecting the N- and C-lobes of the catalytic domain. The benzamide core is a classic and effective hinge-binding motif. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor, typically forming two or three hydrogen bonds with the backbone amides of conserved residues in the hinge region (e.g., Cys-919 in VEGFR-2). This bidentate interaction is a primary anchor, ensuring proper orientation of the inhibitor within the ATP pocket.

cluster_0 Kinase Hinge Region cluster_1 Benzamide Inhibitor Hinge_NH1 Backbone N-H Hinge_CO Backbone C=O Hinge_NH2 Backbone N-H Inhibitor_CO C=O Inhibitor_CO->Hinge_NH1 Inhibitor_NH N-H Inhibitor_NH->Hinge_CO Inhibitor_Aryl Aryl Ring

Caption: General H-bonding pattern of a benzamide with the kinase hinge.

Strategic Importance of the 4-Cyano Group

Positioned para to the amide linkage, the cyano (C≡N) group is not merely a passive substituent. Its strong electron-withdrawing nature and linear geometry provide distinct advantages:

  • Hydrogen Bond Acceptor: The terminal nitrogen of the cyano group is a potent hydrogen bond acceptor. This allows it to form additional, stabilizing interactions with residues deep within the ATP-binding pocket or with ordered water molecules, potentially increasing binding affinity.

  • Electronic Modulation: The electron-withdrawing effect of the cyano group can influence the electronic properties of the entire molecule, including the acidity of the amide proton, which can fine-tune the strength of the hinge interactions.

  • Vector for Growth: The cyano group serves as a reliable vector, directing the molecule's orientation within the active site and providing a predictable point for further structural elaboration in structure-activity relationship (SAR) studies. The use of cyano-substituted moieties is a well-established strategy in designing potent enzyme inhibitors.[1][2]

The N-Methyl Group's Influence on Physicochemical Properties

The methylation of the amide nitrogen is a subtle but critical modification that significantly impacts the molecule's drug-like properties:

  • Conformational Control: The methyl group introduces steric bulk that restricts the rotation around the aryl-carbonyl bond, locking the molecule into a more favorable, lower-energy conformation for binding.

  • Improved Solubility: N-methylation disrupts the planarity of the benzamide system. This hinders crystal lattice packing, which can significantly decrease the melting point and improve the solubility of the compound—a common hurdle in drug development.

  • Metabolic Stability: By replacing a metabolically labile N-H proton, N-methylation can block potential sites of oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the inhibitor.

Part 2: Synthetic Strategies and Protocols

The utility of this compound is underscored by its commercial availability and straightforward synthesis.[3] This section provides a robust protocol for its preparation and a representative workflow for its incorporation into a validated kinase inhibitor scaffold.

Protocol 1: Synthesis of the Core Intermediate: this compound

This protocol details the synthesis from 4-cyanobenzoic acid via an acyl chloride intermediate. This is a reliable and scalable method for producing the key building block.

Causality Behind the Method: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary for efficient amidation. A non-nucleophilic organic base (triethylamine) is crucial to neutralize the HCl byproduct, driving the reaction to completion and preventing the protonation of the methylamine nucleophile. Anhydrous conditions are paramount to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

Step A: Synthesis of 4-Cyanobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-cyanobenzoyl chloride is a solid or oil and is typically used in the next step without further purification.

Step B: Synthesis of this compound

  • In a separate flask under an inert atmosphere (e.g., Nitrogen), dissolve methylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-cyanobenzoyl chloride from Step A in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred methylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a white solid.

Protocol 2: Application in the Synthesis of a VEGFR-2 Inhibitor Scaffold

This protocol illustrates how this compound can be elaborated into a potent kinase inhibitor scaffold, targeting kinases like VEGFR-2, which are critical in tumor angiogenesis.[4][5] The synthetic design is based on established aminopyrimidine scaffolds found in numerous approved and investigational inhibitors.[6]

A 4-Bromo-N-methylbenzamide C 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-methylbenzamide A->C Pd-Catalyzed Borylation B Bis(pinacolato)diboron E 4-(2-Chloropyrimidin-4-yl)-N-methylbenzamide C->E Suzuki Coupling D 2,4-Dichloropyrimidine D->E G Final Kinase Inhibitor E->G Buchwald-Hartwig Amination F Aniline Derivative F->G

Caption: Synthetic workflow for a kinase inhibitor using a benzamide core.

Step A: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-methylbenzamide

  • Combine 4-bromo-N-methylbenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq) in a flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane and heat the mixture to 80-90 °C for 8-16 hours.

  • Upon completion, cool the reaction, filter through a pad of Celite®, and concentrate the filtrate. Purify the residue by column chromatography to obtain the boronic ester intermediate.

Step B: Suzuki Coupling to Form the Pyrimidine Core

  • Combine the boronic ester from Step A (1.0 eq), 2,4-dichloropyrimidine (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base such as 2M aqueous Na₂CO₃ solution.

  • De-gas the solvent (e.g., a mixture of toluene and ethanol) and add it to the reaction flask.

  • Heat the mixture to reflux for 4-6 hours under an inert atmosphere.

  • After cooling, dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 4-(2-chloropyrimidin-4-yl)-N-methylbenzamide.

Step C: Buchwald-Hartwig Amination to Yield the Final Inhibitor

  • To a reaction vessel, add the chloropyrimidine from Step B (1.0 eq), the desired aniline derivative (e.g., 4-aminophenol, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous solvent like 1,4-dioxane or toluene and heat to 100-110 °C for 6-12 hours.

  • Cool the reaction, dilute with a suitable solvent, and filter. Concentrate the filtrate and purify the crude product by column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Part 3: Data, Characterization, and In Silico Modeling

A robust synthetic protocol must be validated by thorough characterization of the products and, ideally, guided by computational insights.

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 36268-62-9 [3]
Molecular Formula C₉H₈N₂O [3]
Molecular Weight 160.17 g/mol [3]
Appearance White to off-white solid [3]

| Storage | Sealed in dry, 2-8 °C |[3] |

Table 2: Representative Quantitative Data for a Kinase Inhibitor Synthesis Step (Suzuki Coupling)

Reagent M.W. ( g/mol ) Equivalents Amount
Boronic Ester (from Step A) 261.13 1.0 261 mg
2,4-Dichloropyrimidine 148.98 1.2 179 mg
Pd(PPh₃)₄ 1155.56 0.05 58 mg
Na₂CO₃ (2M Solution) 105.99 3.0 1.5 mL

| Product Yield (Isolated) | N/A | N/A | ~75-85% |

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthetic protocol, each intermediate and the final product must be rigorously characterized:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR should confirm the presence of all expected protons with correct integrations and splitting patterns (e.g., the N-methyl doublet, aromatic protons). ¹³C NMR will confirm the carbon skeleton, including the characteristic nitrile carbon (~118 ppm) and carbonyl carbon (~167 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule to within a few parts per million.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, which should typically be >95% for biological testing.

The Role of In Silico Modeling in Design

Structure-based drug design (SBDD) is an indispensable tool for optimizing inhibitors based on scaffolds like this compound.

cluster_0 SBDD Workflow T Target Identification (e.g., VEGFR-2) X Obtain Target Structure (X-ray Crystallography) T->X D Molecular Docking of Scaffold X->D S Synthesize Analogues (Protocol 2) D->S B Biological Assay (IC50 Determination) S->B A Analyze SAR & Co-crystal Structure B->A A->D Iterative Design Cycle O Optimized Lead Compound A->O

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-cyano-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 4-cyano-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic success.

Troubleshooting Guide: Overcoming Low Yields and Impurities

Low yields are a common frustration in amide bond formation. This section addresses the most frequent challenges encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: Low or No Product Yield

  • Potential Cause A: Incomplete Activation of 4-Cyanobenzoic Acid. The carboxylic acid must be activated to react with methylamine. If the coupling reagent is inefficient or used in insufficient amounts, the activation will be incomplete.[1]

    • Solution:

      • Choice of Coupling Reagent: For standard conditions, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) are effective.[2][3] For more challenging or sterically hindered substrates, consider more potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[3][4]

      • Stoichiometry: Ensure at least stoichiometric amounts of the coupling reagent are used. A slight excess (1.1-1.5 equivalents) can often drive the reaction to completion.[2]

  • Potential Cause B: Deactivation of Methylamine. Methylamine can be protonated by the carboxylic acid, rendering it non-nucleophilic. This is a common issue as an acid-base reaction can occur before the desired coupling.[1]

    • Solution:

      • Use of a Non-Nucleophilic Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acid and ensure the amine remains in its free, nucleophilic form.[2] Use 2-3 equivalents if starting with an amine salt.[2]

      • Order of Addition: It can be beneficial to activate the carboxylic acid first with the coupling reagent and then add the amine and base.[5]

  • Potential Cause C: Hydrolysis of Activated Intermediate. The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting material.[1][2]

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM, or THF) and ensure all glassware is thoroughly dried.[1][2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[2]

Problem 2: Formation of Significant Side Products

  • Potential Cause A: Side Reactions of the Cyano Group. While generally stable, the cyano group can potentially undergo side reactions under harsh conditions.

    • Solution:

      • Mild Reaction Conditions: Employ mild coupling reagents and avoid excessive heating. Room temperature is often sufficient for most amide coupling reactions.[2] Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that might lead to side product formation.[2]

  • Potential Cause B: Racemization (if applicable to derivatives). For chiral starting materials, racemization can be a significant issue with some coupling reagents.[3]

    • Solution:

      • Use of Additives: Additives like HOBt or OxymaPure are known to suppress racemization.[1] Running the reaction at a lower temperature can also help minimize this side reaction.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method involves the amide coupling of 4-cyanobenzoic acid with methylamine using a suitable coupling reagent.[6] An alternative, though less common, route could involve the N-methylation of 4-cyanobenzamide.[7][8]

Q2: How do I choose the right solvent for the reaction?

The choice of solvent is critical and should be based on the solubility of your reactants and reagents.[2]

  • Dichloromethane (DCM): A good, non-polar aprotic solvent.

  • Dimethylformamide (DMF): A polar aprotic solvent that is excellent for dissolving most reactants but can be difficult to remove during workup.

  • Tetrahydrofuran (THF): Another good aprotic solvent option.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction's progress.[2] This allows you to determine when the starting materials have been consumed and the product has formed, preventing unnecessary heating or extended reaction times.[2]

Q4: What are the best practices for purification of this compound?

After the reaction is complete, a standard aqueous workup is typically performed to remove water-soluble byproducts.[2]

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent like ethyl acetate or DCM.[1]

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.[2]

  • Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]

  • The crude product can then be purified by column chromatography on silica gel or by recrystallization.[2]

Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of this compound using EDC and HOBt.

Materials:

  • 4-Cyanobenzoic acid

  • Methylamine (as a solution in THF or as a hydrochloride salt)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • 1M HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-cyanobenzoic acid (1.0 equivalent) and dissolve it in anhydrous DMF.

  • Add HOBt (1.1 equivalents) to the solution and stir until it dissolves.[2]

  • Add methylamine (1.1 equivalents). If using the hydrochloride salt, add DIPEA (2.2 equivalents).[2]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 equivalents) portion-wise to the stirred reaction mixture.[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to obtain pure this compound.[2]

Data Summary

ParameterRecommended ValueRationale
4-Cyanobenzoic Acid1.0 eqLimiting reagent
Methylamine1.1-1.2 eqSlight excess to ensure complete reaction of the acid.[2]
Coupling Reagent (EDC·HCl)1.1-1.5 eqTo ensure complete activation of the carboxylic acid.[2]
Additive (HOBt)1.0-1.2 eqSuppresses side reactions and can improve efficiency.[2]
Base (DIPEA)2-3 eq (if using amine salt)Neutralizes HCl from amine salt and facilitates the reaction.[2]
Temperature0 °C to Room TemperatureMinimizes side reactions.[2]
SolventAnhydrous DMF or DCMGood solubility for reactants.[2]

Visualizing the Process

Reaction Workflow

G A 1. Dissolve 4-Cyanobenzoic Acid and HOBt in Anhydrous DMF B 2. Add Methylamine and DIPEA A->B C 3. Cool to 0°C and Add EDC·HCl B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Aqueous Workup (EtOAc, HCl, NaHCO3, Brine) D->E F 6. Dry, Concentrate, and Purify E->F G Pure this compound F->G G Start Low Yield of This compound Q1 Incomplete Reaction? Start->Q1 A1 Check Coupling Reagent and Stoichiometry Q1->A1 Yes Q2 Amine Deactivation? Q1->Q2 No Success Improved Yield A1->Success A2 Add Non-Nucleophilic Base (e.g., DIPEA) Q2->A2 Yes Q3 Hydrolysis? Q2->Q3 No A2->Success A3 Ensure Anhydrous Conditions Q3->A3 Yes A3->Success

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

  • ResearchGate. Optimization of reaction conditions for the preparation of amide 2 1a. [Link]

  • ResearchGate. Optimization of the reaction conditions of amide synthesis. [Link]

  • ResearchGate. Optimized reaction conditions for the amide formation step. [Link]

  • National Institutes of Health. A Sustainable Green Enzymatic Method for Amide Bond Formation. [Link]

  • ResearchGate. Why did my amide syntesis does not work?. [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ACS Publications. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. 4-cyano-N methyl benzamide. [Link]

  • RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Ministry of the Environment, Government of Japan. Analytical Methods. [Link]

  • Reddit. amide coupling help. [Link]

  • Semantic Scholar. Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

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common side products in the amidation of 4-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amidation of 4-Cyanobenzoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the amidation of 4-cyanobenzoic acid. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this common synthetic transformation. As experienced scientists, we understand that while amide bond formation is a cornerstone of organic synthesis, each substrate presents unique challenges. This document moves beyond standard protocols to offer insights into the causality of experimental outcomes, helping you to anticipate and resolve issues in your own research.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the amidation of 4-cyanobenzoic acid, presented in a question-and-answer format.

Question 1: I am observing a low yield of my desired amide product. What are the likely causes and how can I improve it?

Low yields in the amidation of 4-cyanobenzoic acid can stem from several factors, ranging from incomplete reaction to the formation of stable side products. Let's break down the possibilities.

  • Possible Cause A: Incomplete Reaction

    The reaction may not have reached completion due to suboptimal conditions. The choice of coupling reagent is critical, with reagents like HATU often providing higher efficiency and faster reaction times compared to carbodiimides like EDC for challenging couplings.[1]

    Troubleshooting Steps:

    • Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has run to completion.

    • Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the rate of reaction, but be cautious as higher temperatures can also promote side reactions.

    • Adjust Stoichiometry: Ensure you are using a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents) relative to the 4-cyanobenzoic acid.

  • Possible Cause B: Formation of N-Acylurea Byproduct

    When using carbodiimide coupling reagents such as DCC, DIC, or EDC, a common side reaction is the formation of a stable N-acylurea.[2] This occurs when the highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement (O-to-N acyl migration) before the amine can attack it.[3][4] This N-acylurea is unreactive and represents a dead-end for your starting material.

    Troubleshooting Steps:

    • Add an Additive: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial when using carbodiimides.[5][6] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable and less prone to rearrangement but still reactive enough to acylate the amine.

    • Control Temperature: This side reaction is often temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can minimize the formation of the N-acylurea.[2]

    • Choose an Alternative Coupling Reagent: Consider using a phosphonium- or aminium/uronium-based coupling reagent like PyBOP, HBTU, or HATU, which are less prone to this specific side reaction.[2]

Question 2: My reaction mixture shows a significant, relatively non-polar byproduct that is difficult to separate from my desired amide. What could it be?

This is a classic sign of N-acylurea formation, especially if you are using a carbodiimide coupling reagent.

  • Identification: The N-acylurea byproduct will have a molecular weight equal to the sum of your 4-cyanobenzoic acid and the carbodiimide. This can be confirmed by mass spectrometry. 1H NMR spectroscopy will also show characteristic signals for both the 4-cyanobenzoyl moiety and the alkyl groups of the carbodiimide.

  • Mitigation Strategies:

    • As detailed in the previous question, the most effective way to prevent N-acylurea formation is to use an additive like HOBt or to switch to a different class of coupling reagent.

    • If the byproduct has already formed, purification can be challenging due to similar polarities. Careful column chromatography with a shallow solvent gradient is often required. In some cases, if the urea byproduct from the coupling agent is insoluble (like dicyclohexylurea from DCC), it can be removed by filtration.[5] However, the N-acylurea derived from your starting acid will be soluble.

Question 3: I am seeing highly polar impurities in my reaction mixture. What is their likely origin?

The presence of highly polar impurities often points to issues with the stability of the starting material or product under the reaction or workup conditions.

  • Possible Cause A: Hydrolysis of the Nitrile Group

    The cyano group of 4-cyanobenzoic acid is susceptible to hydrolysis under either strong acidic or basic conditions.[7][8][9][10][11] This can lead to the formation of 4-(aminocarbonyl)benzoic acid (the amide) or even terephthalic acid (the di-acid). These highly polar species can complicate purification.

    Troubleshooting Steps:

    • Maintain Neutral pH: Ensure your reaction conditions are not overly acidic or basic. If a base is required (e.g., DIPEA or N-methylmorpholine with aminium reagents), use the minimum amount necessary.[2]

    • Aqueous Workup: During workup, avoid prolonged exposure to strong acids or bases. A neutral or mildly acidic wash is preferable.

  • Possible Cause B: Unreacted Starting Material

    Unreacted 4-cyanobenzoic acid is also a polar compound that may persist in the final product. This indicates an incomplete reaction, and the troubleshooting steps from Question 1 should be followed.

Frequently Asked Questions (FAQs)

What are the most common coupling reagents for the amidation of 4-cyanobenzoic acid, and what are their pros and cons?

Coupling ReagentProsCons
EDC/DCC/DIC Cost-effective, widely available.Prone to N-acylurea formation, may require additives, can cause racemization with chiral amines.[2][5]
HATU/HBTU Highly efficient, fast reaction times, low racemization.[1]More expensive, requires a non-nucleophilic base.
PyBOP Good for sterically hindered substrates, low racemization.Can be more expensive than carbodiimides.
T3P® Versatile, safe, high-yielding.[1]The byproduct is phosphorous-based and needs to be removed.

Why are additives like HOBt or HOAt necessary with carbodiimides?

Additives like HOBt and HOAt are essential for two main reasons:

  • Suppressing Side Reactions: They intercept the highly reactive O-acylisourea intermediate to form an active ester. This prevents the O-acylisourea from rearranging into the unreactive N-acylurea byproduct.

  • Minimizing Racemization: For reactions involving chiral amines, these additives help to reduce the loss of stereochemical integrity at the alpha-carbon.[6][12][13][14]

What is the optimal temperature for this amidation?

The optimal temperature is a balance between reaction rate and side product formation. For carbodiimide-mediated couplings, it is often best to start at 0 °C and allow the reaction to slowly warm to room temperature.[2] For more robust coupling reagents like HATU, the reaction can often be run at room temperature.

How does the choice of solvent affect the reaction?

Common solvents for amidation include DMF, DCM, and THF. The choice depends on the solubility of your starting materials and reagents. Aprotic polar solvents like DMF are generally good choices as they can dissolve a wide range of substrates.[15]

Can the nitrile group on 4-cyanobenzoic acid react under typical amidation conditions?

Under standard amidation conditions, which are generally neutral or slightly basic and conducted at mild temperatures, the nitrile group is typically stable. However, prolonged heating or exposure to strongly acidic or basic conditions can lead to its hydrolysis.[7][8]

How can I purify my final product if it is contaminated with byproducts?

The primary methods for purification are:

  • Aqueous Workup: To remove water-soluble byproducts (like the urea from EDC) and unreacted starting materials.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification.

  • Column Chromatography: This is the most versatile method for separating products from byproducts with similar polarities.

Visualizing the Reaction Pathways

The following diagram illustrates the desired amidation pathway and the key competing side reactions.

Amidation_Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions 4-Cyanobenzoic_Acid 4-Cyanobenzoic Acid O_Acylisourea O-Acylisourea Intermediate 4-Cyanobenzoic_Acid->O_Acylisourea + Coupling Reagent Hydrolysis_Product Hydrolysis Products (e.g., Terephthalic Acid) 4-Cyanobenzoic_Acid->Hydrolysis_Product Harsh Acid/Base or High Temp. Amine R-NH2 Coupling_Reagent Coupling Reagent (e.g., EDC) Desired_Amide Desired Amide Product O_Acylisourea->Desired_Amide + Amine N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Intramolecular Rearrangement Urea_Byproduct Urea Byproduct

Caption: Reaction scheme for the amidation of 4-cyanobenzoic acid, highlighting the desired pathway and common side reactions.

References

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • 4-cyanobenzoic acid and its methyl ester production method - Google Patents. KR100577873B1.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. Available at: [Link]

  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents. US6613930B2.
  • Process for producing cyanobenzoic acid derivatives - European Patent Office - EP 0989115 A2. Available at: [Link]

  • Catalytic amide formation from non-activated carboxylic acids and amines. - Diva-Portal.org. Available at: [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water - Indian Academy of Sciences. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]

  • 9 - Organic Syntheses Procedure. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Methods for producing cyanobenzoic acid derivatives - Google Patents. WO2001042198A2.
  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water - ResearchGate. Available at: [Link]

  • hydrolysis of nitriles - Chemguide. Available at: [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Available at: [Link]

  • What are the best reaction conditions for an amidation reaction using EDC? - ResearchGate. Available at: [Link]

  • Carbodiimides and Additives - Aapptec Peptides. Available at: [Link]

  • 20.7: Chemistry of Nitriles. Available at: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]

  • 3.5 Carbodiimides. Available at: [Link]

  • Carbodiimide – Knowledge and References - Taylor & Francis. Available at: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available at: [Link]

  • 4-Cyanobenzoic acid | C8H5NO2 | CID 12087 - PubChem - NIH. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH. Available at: [Link]

  • Carbodiimide-mediated amidation reaction. | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Methylation of 4-Cyanobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-methylation of 4-cyanobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize this critical transformation with confidence and scientific rigor.

Core Principles: The N-Methylation Reaction Mechanism

The N-methylation of a primary amide like 4-cyanobenzamide is fundamentally a two-step process involving nucleophilic substitution. First, a base abstracts the acidic proton from the amide nitrogen to generate a resonance-stabilized amidate anion. This anion then acts as a nucleophile, attacking the methyl group of the electrophilic methylating agent to form the N-methylated product. Understanding this mechanism is crucial for troubleshooting, as nearly all common issues can be traced back to one of these two steps.

N-Methylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack 4-Cyanobenzamide 4-Cyanobenzamide Amidate_Anion Amidate Anion (Resonance Stabilized) 4-Cyanobenzamide->Amidate_Anion + Base Base Base Protonated_Base Protonated_Base N-Methyl_Product N-Methyl-4-cyanobenzamide Amidate_Anion->N-Methyl_Product + CH₃-X Methylating_Agent Methylating Agent (e.g., CH₃-I) Leaving_Group Leaving_Group N-Methyl_Product->Leaving_Group + X⁻

Caption: General mechanism for the N-methylation of 4-cyanobenzamide.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion to N-methyl-4-cyanobenzamide

Question: I've set up my reaction, but after the specified time, TLC and LC-MS analysis show mostly unreacted starting material. What's going wrong?

Answer: Low or no conversion is one of the most common issues and typically points to a problem with activation (deprotonation) or reaction kinetics. Let's break down the potential causes and solutions.

Potential Cause 1: Insufficiently Basic Conditions The pKa of a primary amide N-H proton is approximately 17, meaning a sufficiently strong base is required for efficient deprotonation. If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting materials.

  • Solution:

    • Switch to a Stronger Base: If you are using a base like potassium hydroxide (KOH), consider switching to a stronger or more effective base like Cesium Carbonate (Cs₂CO₃).[1] Cs₂CO₃ is often more effective in organic solvents due to the poor solubility of other inorganic bases, leading to a higher concentration of the active base.[1]

    • Verify Stoichiometry: Ensure you are using at least a stoichiometric amount of the base. It's common to use a slight excess (e.g., 1.5-2.0 equivalents) to drive the deprotonation step forward.

Potential Cause 2: Low Reaction Temperature The N-methylation reaction has an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate may be impractically slow.

  • Solution:

    • Increase Temperature Systematically: Gradually increase the reaction temperature in 10-20°C increments.[1] For many benzamide methylations, temperatures in the range of 80-120°C are effective, particularly when using less reactive methylating agents.[2][3]

    • Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required temperature. Toluene or DMF are common choices for higher-temperature reactions.

Potential Cause 3: Poor Reagent or Solvent Quality The presence of water or other protic impurities can quench the amidate anion as soon as it's formed, halting the reaction. Similarly, degraded reagents will be ineffective.

  • Solution:

    • Ensure Anhydrous Conditions: All glassware should be thoroughly oven- or flame-dried before use.[1] The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[1]

    • Use Fresh Reagents: Methylating agents, especially methyl iodide, can degrade over time. Use a fresh bottle or a recently purified batch.

Troubleshooting_Low_Conversion Start Low or No Conversion CheckBase Is the base strong enough? (e.g., Cs₂CO₃) Start->CheckBase CheckTemp Is the temperature high enough? (e.g., 80-120°C) CheckBase->CheckTemp Yes SolutionBase Switch to a stronger base (e.g., Cs₂CO₃ over KOH) CheckBase->SolutionBase No CheckReagents Are reagents & solvents anhydrous and pure? CheckTemp->CheckReagents Yes SolutionTemp Increase temperature in 10-20°C increments CheckTemp->SolutionTemp No SolutionReagents Use oven-dried glassware, anahydrous solvents, and run under inert gas CheckReagents->SolutionReagents No Contact\nSupport Contact Support CheckReagents->Contact\nSupport Yes

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Poor Selectivity - Significant Formation of N,N-dimethyl-4-cyanobenzamide

Question: My reaction works, but I'm getting a significant amount of the di-methylated byproduct, which is difficult to separate. How can I improve monoselectivity?

Answer: Over-methylation is a classic challenge when the newly formed N-methyl amide is still reactive enough to be deprotonated and methylated a second time. Achieving high monoselectivity requires careful control over the reactivity of your system.

Potential Cause 1: Highly Reactive Methylating Agent Traditional methylating agents like methyl iodide (MeI) and dimethyl sulfate are highly electrophilic and can be too reactive, leading to over-methylation.[1][3]

  • Solution:

    • Switch to a Milder Reagent: Employ a milder and more selective methylating agent. Phenyl trimethylammonium iodide (PhMe₃NI) has been shown to provide excellent monoselectivity for the N-methylation of amides.[2][3][4] This is because it is a solid, easy-to-handle salt that serves as a controlled source of the methyl group under basic conditions.[2][4] Another option is tetramethylammonium fluoride (TMAF).[5]

Potential Cause 2: Excessively Strong Base or Prolonged Reaction Time Strong basic conditions can increase the concentration of the N-methyl amidate anion, promoting a second methylation. Similarly, letting the reaction run for too long after the primary amide is consumed can also lead to the di-methylated product.[1]

  • Solution:

    • Optimize Base Stoichiometry: Use a precise stoichiometric amount of base rather than a large excess. This ensures there isn't enough base to significantly deprotonate the less acidic N-methyl product.

    • Monitor Reaction Progress: Closely monitor the reaction's progress every 1-2 hours using a suitable technique like TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed to prevent the accumulation of the over-methylated byproduct.[1]

ParameterCondition for MonoselectivityCondition for Over-methylationRationale
Methylating Agent Phenyl trimethylammonium iodide (PhMe₃NI)[2][4]Methyl Iodide (MeI), Dimethyl SulfatePhMe₃NI is a solid salt providing a controlled release of the methyl group, reducing its instantaneous concentration and reactivity.
Base Stoichiometric Cs₂CO₃Excess KOH or other strong basesA large excess of a strong base can deprotonate the N-methyl product, leading to a second alkylation.
Reaction Time Monitored and stopped at completionLeft for extended periods (e.g., overnight)Prolonged exposure to methylating conditions after the primary amide is gone will favor the slower, second methylation.
Temperature Optimized (e.g., 120°C)[2]Excessively highHigher temperatures can sometimes overcome the selectivity barrier, though optimization is key.
Problem 3: Presence of Unexpected Byproducts (Hydrolysis)

Question: My mass spec shows a peak corresponding to 4-cyanobenzoic acid. Where is this coming from?

Answer: The presence of 4-cyanobenzoic acid is a clear indication of amide bond hydrolysis. This occurs when water is present in the reaction mixture, especially under basic conditions.

  • Solution:

    • Strict Anhydrous Technique: This problem reinforces the critical need for anhydrous conditions as described in Problem 1. Ensure all solvents are certified anhydrous, glassware is flame-dried, and the reaction is maintained under a positive pressure of an inert gas (nitrogen or argon).[1]

    • Purification of Reagents: If you suspect your starting material or base is hydrated, consider drying them in a vacuum oven before use (ensure thermal stability).

Optimized Experimental Protocol: Monoselective N-Methylation

This protocol is adapted from established methods known for high monoselectivity in the N-methylation of benzamides.[2][3][4]

Materials:

  • 4-Cyanobenzamide (1.0 eq)

  • Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 eq)[2]

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)[2]

  • Anhydrous Toluene

  • Flame-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To the flame-dried round-bottom flask, add 4-cyanobenzamide (1.0 eq), phenyl trimethylammonium iodide (2.5 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2-0.25 M with respect to the 4-cyanobenzamide.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 120°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS periodically (e.g., every 2 hours).

  • Work-up: Once the starting material is consumed (typically 16-24 hours[2]), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain pure N-methyl-4-cyanobenzamide.[6]

References

  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. (2022). Proceedings of the National Academy of Sciences. [Link]

  • Different methods for the synthesis of N‐methylated amides. (2023). ResearchGate. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). National Institutes of Health. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ResearchGate. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ACS Publications. [Link]

  • Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. (2019). Scientific Update. [Link]

  • Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. (2019). ACS Publications. [Link]

  • Catalytic processes for the N‐methylation of amide. (2023). ResearchGate. [Link]

  • Review on N-methylation. (2013). The Curious Wavefunction. [Link]

  • N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. (2018). Royal Society of Chemistry. [Link]

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Benzamide Synthesis Technical Support Center: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of benzamide derivatives. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Consistently Low Yields in Benzamide Synthesis

Q: My benzamide synthesis consistently results in a low yield. What are the most probable causes and how can I address them?

A: Low yields in benzamide synthesis are a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Core Causality & Remediation:

  • Hydrolysis of the Acyl Chloride: Acyl chlorides, such as benzoyl chloride, are highly reactive and susceptible to hydrolysis by moisture, which converts them to the corresponding unreactive carboxylic acid (e.g., benzoic acid).[1][2][3][4][5] This is one of the most common reasons for low yields.

    • Solution: Employ rigorous anhydrous conditions. Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4][6] Using freshly distilled or a new bottle of the acyl chloride can also minimize pre-existing contamination from hydrolysis during storage.[3]

  • Incomplete Reaction: The reaction may not proceed to completion due to several factors.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[7] If the reaction stalls, consider increasing the reaction time or gently warming the mixture.[6] Ensure stoichiometric amounts of reactants are used; a slight excess of the amine can sometimes drive the reaction to completion.[3]

  • Protonation of the Amine: The reaction between an acyl chloride and an amine generates hydrochloric acid (HCl) as a byproduct.[1][2] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2]

    • Solution: The presence of a base is critical to neutralize the HCl byproduct. In Schotten-Baumann conditions, an aqueous base like sodium hydroxide is used.[1][2] For other systems, a non-nucleophilic organic base such as pyridine or triethylamine is often employed.[8]

  • Product Loss During Workup and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps.[2][6]

    • Solution: Optimize your workup procedure. Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving.[6] During recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.[2]

Issue 2: Purity Problems & Side Reactions

Q: My final product is contaminated with a significant amount of a white solid. How do I identify and prevent this impurity?

A: The identity of the white solid impurity depends on your synthetic route. The most common culprits are unreacted benzoic acid (from hydrolysis of benzoyl chloride) or byproducts from coupling reagents.

Common Impurities and Their Mitigation:

ImpurityLikely CauseIdentificationPrevention & Removal
Benzoic Acid Hydrolysis of benzoyl chloride starting material.[3][4][6]Soluble in aqueous sodium bicarbonate solution.Prevention: Strict anhydrous conditions.[3][6] Removal: Wash the crude product with a dilute solution of sodium bicarbonate. The benzoic acid will be converted to water-soluble sodium benzoate and removed in the aqueous layer.[6]
N-Benzoylbenzamide Over-acylation (diacylation) of the newly formed benzamide.[4][6]Higher molecular weight byproduct, may be less soluble.Prevention: Add the benzoyl chloride dropwise with vigorous stirring to avoid localized high concentrations. Maintain a low reaction temperature (e.g., 0-5 °C).[6]
Dicyclohexylurea (DCU) Use of dicyclohexylcarbodiimide (DCC) as a coupling agent.[1]A white solid that is sparingly soluble in many organic solvents.Prevention: Consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), where the urea byproduct can be removed with an aqueous wash.[1] Removal: Filter the reaction mixture before workup to remove the precipitated DCU. If it co-precipitates with the product, it can be removed by dissolving the crude product in a suitable solvent and filtering again.[1]

Q: I'm using a coupling reagent like HATU and my yields are still low. What could be the issue?

A: While powerful, aminium/uronium coupling reagents like HATU can also participate in side reactions. A common issue is the reaction of the amine with the coupling reagent itself, forming a stable guanidinium byproduct and consuming your amine.[5]

  • Solution:

    • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[5][9] This minimizes the opportunity for the amine to react directly with the coupling agent.

    • Choice of Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).[9][10] Weaker, hindered bases like 2,6-lutidine can further suppress guanidinium formation.[5]

Experimental Protocols & Workflows

Protocol 1: Benzamide Synthesis via Schotten-Baumann Reaction

This protocol is a classic and effective method for synthesizing benzamides from benzoyl chloride and an amine.[6][11]

  • In a flask, dissolve the amine in a suitable solvent (e.g., dichloromethane).

  • Add an aqueous solution of a base, typically 10% sodium hydroxide, to the amine solution.[1]

  • Cool the biphasic mixture in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride dropwise to the reaction mixture. The reaction is exothermic, so maintain the temperature.[3]

  • After the addition is complete, continue to stir vigorously for an additional 15-30 minutes. The disappearance of the characteristic smell of benzoyl chloride indicates the reaction is nearing completion.[1]

  • The benzamide product will typically precipitate as a white solid.[1]

  • Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.[1]

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure benzamide.[2]

Protocol 2: Benzamide Synthesis from a Carboxylic Acid using a Carbodiimide Coupling Agent (EDC/HOBt)

This method is useful when starting from a carboxylic acid and is known to suppress side reactions like racemization.[7]

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.0 - 1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).[7]

  • Add the amine (1.0 - 1.2 equivalents). If the amine is a salt, add a non-nucleophilic base like DIPEA (2-3 equivalents).[7]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the stirred reaction mixture.[7]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[1][7]

  • Upon completion, perform an aqueous workup. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography or recrystallization.[2]

Visualizing the Troubleshooting Process

A logical workflow is essential for efficiently diagnosing and solving issues in your synthesis.

Troubleshooting_Benzamide_Synthesis start Low Yield or Impure Product check_hydrolysis Check for Hydrolysis: Unreacted Benzoic Acid? start->check_hydrolysis check_incomplete_rxn Incomplete Reaction? (Starting Materials Present) check_hydrolysis->check_incomplete_rxn No solution_hydrolysis Solution: - Use anhydrous reagents/solvents - Inert atmosphere - Wash with NaHCO3 check_hydrolysis->solution_hydrolysis Yes check_side_products Side Products Detected? (e.g., N-acylurea, diacylation) check_incomplete_rxn->check_side_products No solution_incomplete_rxn Solution: - Increase reaction time/temp - Optimize stoichiometry - Ensure vigorous mixing check_incomplete_rxn->solution_incomplete_rxn Yes solution_side_products Solution: - Add HOBt (for carbodiimides) - Slow reagent addition - Control temperature check_side_products->solution_side_products Yes end_product Improved Purity and Yield check_side_products->end_product No solution_hydrolysis->end_product solution_incomplete_rxn->end_product solution_side_products->end_product

Caption: A logical workflow for troubleshooting common issues in benzamide synthesis.

References

  • Reddit. (2024). Amide from carboxylic acid synthesis. Reddit. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Reddit. Retrieved from [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • National Institutes of Health. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. NIH. Retrieved from [Link]

  • RSC Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. Retrieved from [Link]

  • American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. NIH. Retrieved from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. Retrieved from [Link]

  • Quora. (2020). What is the Schottan-Baumann reaction? Quora. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. Retrieved from [Link]

  • American Chemical Society. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Retrieved from [Link]

  • Reddit. (2025). Need help in optimizing amide formation through acyl chloride pathway. Reddit. Retrieved from [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative. Google Patents.
  • ResearchGate. (n.d.). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis | Request PDF. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. NIH. Retrieved from [Link]

  • Taylor & Francis. (2009). SYNTHESIS OF AMIDES FROM ESTERS AND AMINES UNDER MICROWAVE IRRADIATION. Taylor & Francis Online. Retrieved from [Link]

  • American Chemical Society. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Cyano-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-cyano-N-methylbenzamide. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure a safe, efficient, and scalable process.

Section 1: Synthesis Pathway Selection for Scale-Up

A critical decision in scaling up any synthesis is the selection of the most robust, economical, and safe reaction pathway. For this compound, two primary routes are commonly considered.

Q: Which synthetic route is most suitable for scaling up to a multi-kilogram scale: the acyl chloride pathway or a direct coupling approach?

A: Both routes are viable, but they present different trade-offs in terms of cost, safety, operational complexity, and waste management. The choice depends heavily on available equipment, budget, and safety infrastructure.

  • Route 1: The Acyl Chloride Pathway is a classic and robust two-step method. It involves activating the starting material, 4-cyanobenzoic acid, with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methylamine.[1][2] This is often the preferred route for large-scale industrial synthesis due to the high reactivity of the acyl chloride intermediate and the use of relatively inexpensive reagents.

  • Route 2: The Direct Carboxylic Acid Coupling Pathway is a one-pot method that uses a coupling reagent to directly form the amide bond between 4-cyanobenzoic acid and methylamine.[3] This route avoids the handling of highly corrosive chlorinating agents but introduces the cost and downstream processing challenges of the coupling reagent and its byproducts.[4][5]

The following table compares the two primary routes:

FeatureRoute 1: Acyl ChlorideRoute 2: Direct Coupling
Reagent Cost Generally lower (SOCl₂, methylamine).Higher (coupling reagents can be expensive).
Reaction Steps Two steps (acid to acyl chloride, then to amide).One-pot reaction.
Safety Hazards Involves highly corrosive and water-reactive SOCl₂ or oxalyl chloride; generates HCl gas.[1]Hazards are specific to the coupling reagent; some are high-energy molecules.
Byproducts HCl gas (requires scrubbing), SO₂.Stoichiometric amounts of reagent-derived byproducts (e.g., urea, phosphine oxide).
Workup Requires careful quenching and neutralization of acid.Workup depends on byproduct properties (solubility).
Scalability Excellent, well-established in industry.Good, but byproduct removal can be a challenge at scale.[4]

Recommendation for Scale-Up: For multi-kilogram production where cost-effectiveness is paramount and appropriate handling facilities for corrosive reagents are available, the Acyl Chloride Pathway (Route 1) is typically favored. For smaller scales or when convenience and avoidance of harsh chlorinating agents are prioritized, Direct Coupling (Route 2) with a carefully selected reagent like EDC is an excellent choice.

Section 2: Troubleshooting Guide

Even with a well-defined protocol, challenges can arise during scale-up. This section addresses specific problems in a Q&A format.

Q: My reaction has stalled with significant unreacted 4-cyanobenzoic acid remaining. What are the likely causes and solutions?

A: Reaction stalling is a common issue when moving to a larger scale. The root cause is often related to reagent activity, solubility, or reaction temperature.

  • Inactive Coupling Reagent/Acyl Chloride:

    • Cause: The activated intermediate is sensitive to moisture. On a larger scale, incomplete drying of glassware, solvents, or starting materials can lead to hydrolysis of the coupling reagent or the acyl chloride intermediate back to the carboxylic acid.

    • Solution: Ensure all starting materials, especially the solvent (e.g., DMF, DCM), are rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[6]

  • Poor Solubility:

    • Cause: As reactant concentrations increase at scale, one or more components may not be fully dissolved, slowing the reaction rate.[7]

    • Solution: Consider a different solvent or a solvent mixture that better solubilizes all components. A modest increase in reaction temperature can also improve solubility and reaction rate, but this must be done cautiously to avoid side reactions.[7]

  • Insufficient Base (Direct Coupling Route):

    • Cause: In direct coupling reactions, a non-nucleophilic base (e.g., DIPEA, triethylamine) is crucial.[8] Insufficient base can lead to protonation of the methylamine, rendering it non-nucleophilic.

    • Solution: Ensure at least 2.0-3.0 equivalents of base are used. For scale-up, consider adding the base slowly to control any exotherm.

// Nodes Stalled [label="Problem: Reaction Stalled\n(Incomplete Conversion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="1. Check Reagent Integrity"]; CheckConditions [label="2. Check Reaction Conditions"]; CheckWorkup [label="3. Re-evaluate Analysis"];

// Reagent Issues Moisture [label="Moisture Contamination?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ReagentPurity [label="Incorrect Stoichiometry or\nLow Reagent Purity?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BaseIssue [label="Insufficient Base?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Condition Issues Temp [label="Temperature Too Low?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubility [label="Poor Solubility of\nStarting Materials?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mixing [label="Inefficient Mixing?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Analysis Issues TLC [label="Is the product indistinguishable\nfrom starting material on TLC?", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions Sol_Dry [label="Solution:\nUse anhydrous solvents.\nRun under inert atmosphere.", shape=box, style=filled, fillcolor="#FFFFFF"]; Sol_Stoich [label="Solution:\nVerify purity and molar ratios.\nRe-weigh reagents.", shape=box, style=filled, fillcolor="#FFFFFF"]; Sol_Base [label="Solution:\nEnsure 2-3 eq. of base.\nCheck base quality.", shape=box, style=filled, fillcolor="#FFFFFF"]; Sol_Temp [label="Solution:\nCautiously increase temperature.\nMonitor for side products.", shape=box, style=filled, fillcolor="#FFFFFF"]; Sol_Solvent [label="Solution:\nSwitch to a better solvent.\nIncrease solvent volume.", shape=box, style=filled, fillcolor="#FFFFFF"]; Sol_Mixing [label="Solution:\nUse overhead mechanical stirrer\nfor large volumes.", shape=box, style=filled, fillcolor="#FFFFFF"]; Sol_LCMS [label="Solution:\nConfirm with LC-MS analysis.", shape=box, style=filled, fillcolor="#FFFFFF"];

// Edges Stalled -> CheckReagents; Stalled -> CheckConditions; Stalled -> CheckWorkup;

CheckReagents -> Moisture -> Sol_Dry; CheckReagents -> ReagentPurity -> Sol_Stoich; CheckReagents -> BaseIssue -> Sol_Base;

CheckConditions -> Temp -> Sol_Temp; CheckConditions -> Solubility -> Sol_Solvent; CheckConditions -> Mixing -> Sol_Mixing;

CheckWorkup -> TLC -> Sol_LCMS; }

Caption: A troubleshooting decision tree for stalled amide couplings.

Q: I am using DCC for a pilot-scale run and the product is contaminated with a white precipitate that is very difficult to remove. What is this, and how can I get rid of it?

A: The white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the dicyclohexylcarbodiimide (DCC) coupling reagent. DCU is notoriously insoluble in many common organic solvents, making its removal a significant challenge at scale.[9]

  • Filtration: The primary method of removal is filtration. However, DCU can sometimes form very fine particles that pass through standard filter paper.

  • Solvent Selection for Removal: While DCU is insoluble in most solvents, it is particularly insoluble in acetonitrile.[10] A common strategy is to concentrate the crude reaction mixture and then triturate or re-slurry it with cold acetonitrile. The DCU will remain as a solid and can be filtered off more effectively.

  • Alternative Reagent for Future Batches: For scale-up, it is highly recommended to switch from DCC to a carbodiimide with a water-soluble urea byproduct, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[8] The resulting ethyl-dimethylaminopropyl-urea is easily removed during a standard aqueous workup, simplifying purification immensely.

Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the right coupling reagent for my scale?

A: The ideal coupling reagent for scale-up balances cost, efficiency, safety, and ease of purification.

Reagent ClassExamplesProsConsBest For...
Carbodiimides DCC, EDC, DICLow cost, widely available.DCC/DIC produce insoluble urea byproducts. Potential for racemization (not an issue here).[9]EDC is excellent for scale-up due to its water-soluble byproduct.[8]
Uronium/Aminium HATU, HBTUVery high efficiency, fast reaction times.[8]High cost, potential for side reaction with the amine.[7]Difficult couplings, high-value products, or when speed is critical.
Phosphonium PyBOP, PyAOPHigh reactivity, low racemization.[3][7]High cost, generates phosphine oxide byproducts.Hindered or sensitive substrates.
Anhydrides T3P®High reactivity, safe, byproducts are water-soluble.[8]Moderately expensive.Applications where safety and a clean reaction profile are top priorities.

Recommendation: For the synthesis of this compound, EDC (often used with an additive like HOBt) provides the best balance of cost, efficiency, and simple purification for large-scale work.[8][11]

Q2: What are the critical safety precautions when handling cyanide-containing compounds?

A: Working with any cyanide-containing compound requires strict safety protocols due to the risk of forming highly toxic hydrogen cyanide (HCN) gas.[12]

  • Engineering Controls: Always handle 4-cyanobenzoic acid and its derivatives in a certified chemical fume hood.[13]

  • Avoid Acids: Never allow cyanide compounds to come into contact with strong acids, as this will rapidly generate deadly HCN gas. Keep acids out of the designated cyanide work area unless absolutely necessary for the reaction.[12][13]

  • Personal Protective Equipment (PPE): Minimum PPE includes a lab coat, safety goggles (face shield recommended for splash risk), and chemical-resistant gloves (double-gloving is advised).[13][14]

  • Emergency Preparedness: Have a cyanide-specific spill kit and an emergency response plan in place. Ensure all personnel are trained on the signs of cyanide exposure and the immediate response procedures.[15] An amyl nitrite inhalant kit should be available for first aid response.[15]

  • Waste Disposal: All cyanide-containing waste, including contaminated gloves and wipes, must be segregated into dedicated, clearly labeled hazardous waste containers.[12][13]

Q3: Which solvents are recommended for the reaction and workup?

A: The choice of solvent depends on the synthetic route.

  • For Acyl Chloride Formation: A non-protic solvent like Dichloromethane (DCM) or Toluene with a catalytic amount of DMF is standard.[1]

  • For Amidation (both routes): Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are excellent choices. For scale-up, Ethyl Acetate (EtOAc) is often preferred due to its lower toxicity, favorable boiling point, and ease of removal.

  • For Workup: Ethyl Acetate is a common extraction solvent. For purification by recrystallization, a solvent system like Ethyl Acetate/Hexanes or Ethanol/Water can be effective.[16]

Q4: My N-methylation is not selective and I'm seeing some bis-methylated byproducts. How can I improve monoselectivity?

A: While the target molecule is a secondary amide, if you were starting from a primary amide and seeing over-alkylation, controlling stoichiometry and reaction conditions is key. A recently developed method using quaternary ammonium salts like PhMe₃NI with a base like Cs₂CO₃ has shown excellent monoselectivity for the N-methylation of primary amides, with little to no bis-methylated product detected.[6][17] This method is robust and has a high functional group tolerance, making it a valuable alternative if selectivity becomes an issue.

Section 4: Experimental Protocols

The following protocols are generalized starting points and should be optimized for your specific equipment and scale.

Protocol 1: Acyl Chloride Route (Illustrative 100 g Scale)

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A Charge 4-Cyanobenzoic Acid (100g) and Toluene (400 mL) to an inerted reactor. B Add catalytic DMF (1 mL). A->B C Slowly add Thionyl Chloride (1.2 eq) maintaining T < 40°C. B->C D Heat to reflux (~80°C) for 2-4h until reaction is complete (TLC/GC). C->D E Distill off excess SOCl₂ and Toluene under vacuum. D->E F Dissolve crude acyl chloride in DCM (500 mL). E->F Intermediate H Slowly add amine solution to acyl chloride at 0-10°C. F->H G Prepare separate solution of Methylamine (40% aq., 2.5 eq) and Triethylamine (2.2 eq) in DCM. G->H I Stir at RT for 1-3h until reaction is complete. H->I J Proceed to Workup & Purification. I->J

Caption: Experimental workflow for the two-step acyl chloride route.

  • Acyl Chloride Formation:

    • To a dry, inerted reactor, charge 4-cyanobenzoic acid (1.0 eq) and toluene (4-5 vol).

    • Add a catalytic amount of DMF (e.g., 0.02 eq).

    • Slowly add thionyl chloride (1.2-1.5 eq) subsurface, maintaining the internal temperature below 40°C.

    • Heat the mixture to 75-85°C and hold for 2-4 hours, monitoring for completion by GC or TLC.

    • Once complete, cool the mixture and remove excess thionyl chloride and solvent via vacuum distillation. The resulting crude 4-cyanobenzoyl chloride is used directly.[1]

  • Amidation:

    • Dissolve the crude 4-cyanobenzoyl chloride in a suitable solvent like DCM or EtOAc (5 vol).

    • In a separate vessel, prepare a solution of aqueous methylamine (e.g., 40 wt%, 2.5 eq) and a non-nucleophilic base like triethylamine (2.2 eq).

    • Cool the acyl chloride solution to 0-10°C.

    • Slowly add the methylamine solution, keeping the temperature below 15°C to control the exotherm.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until complete.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer. Wash sequentially with dilute HCl, dilute NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., EtOAc/heptane or isopropanol).

Protocol 2: Direct Coupling Route with EDC (Illustrative 100 g Scale)
  • Reaction Setup:

    • To a dry, inerted reactor, charge 4-cyanobenzoic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.1 eq).

    • Add a suitable solvent such as Ethyl Acetate or DCM (8-10 vol).

    • Cool the mixture to 0-5°C.

    • Slowly add DIPEA (2.5 eq) over 30-60 minutes, maintaining the temperature below 10°C.

    • Stir the mixture at 0-5°C for 15-30 minutes to pre-activate the acid.

    • Slowly add a solution of methylamine (e.g., 2M in THF, 1.1 eq), again maintaining a low temperature.

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring for completion.[2][8]

  • Workup and Purification:

    • Wash the reaction mixture sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum.

    • Purify the crude solid by recrystallization.

References
  • Vertex AI Search Result[18]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link][13]

  • 911Metallurgist. (2018). Cyanide Safety. [Link][15]

  • New Jersey Department of Health. CYANIDE HAZARD SUMMARY. [Link][14]

  • Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link][19]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link][17]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. [Link][12]

  • Reddit r/Chempros. (2022). amide coupling help. [Link][10]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link][3]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). 4-cyano-N methyl benzamide. [Link][16]

  • ResearchGate. A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link][11]

  • ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link][4]

  • Google Patents. EP0224612A1 - Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine. [20]

  • de la Torre, A., & Isaza, C. E. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(7), 1937–1955. [Link][5]

  • Fisher Scientific. Amide Synthesis. [Link][2]

  • Aapptec Peptides. Coupling Reagents. [Link][9]

  • Organic Chemistry Portal. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link][6]

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Technical Support Center: Identification of Impurities in 4-cyano-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for identifying impurities in 4-cyano-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with ensuring the purity of this important chemical intermediate. Here, we provide in-depth, experience-driven guidance in a question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding impurities in this compound.

Q1: What are the most likely impurities in my this compound sample?

A1: Impurities in this compound typically originate from three main sources: the synthetic route, subsequent degradation, or storage. Understanding the synthesis pathway is the first critical step in postulating potential impurities.

  • Process-Related Impurities (Synthesis): These are the most common and arise from starting materials, intermediates, by-products, and reagents.[1]

    • Unreacted Starting Materials: Depending on the synthetic route, this could include 4-cyanobenzoyl chloride, methylamine, or 4-cyanobenzoic acid.

    • Intermediates: In multi-step syntheses, residual intermediates can be carried through.

    • By-products of Side Reactions: For example, if the reaction is not perfectly selective, isomeric forms or products from reactions with residual reagents can form.

  • Degradation Products: this compound contains functional groups susceptible to chemical breakdown.

    • Hydrolysis Product (4-cyanobenzoic acid): The amide bond can be hydrolyzed back to the carboxylic acid, particularly in the presence of moisture and acidic or basic conditions.[2] Similarly, the cyano group can hydrolyze to a carbamoyl or carboxyl group under certain conditions.[3][4]

    • Thermal Degradation Products: High temperatures during synthesis, workup, or storage can lead to decomposition. Cyano-containing compounds can sometimes form polymeric products upon thermal decomposition.[5][6]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification (e.g., acetonitrile, methanol, ethyl acetate) may remain in the final product.[1]

Q2: Which analytical technique should I start with for impurity analysis?

A2: High-Performance Liquid Chromatography (HPLC) is the gold standard and the recommended starting point for impurity analysis of this compound.[1][7]

  • Why HPLC? HPLC offers excellent separation capabilities for non-volatile or thermally sensitive organic molecules, which is ideal for this compound and its likely impurities.[1] It allows for the sensitive detection and quantification of impurities, even at trace levels. A typical reverse-phase HPLC (RP-HPLC) method is highly effective for separating the target compound from its potential impurities.[3]

  • Orthogonal Techniques: For comprehensive impurity profiling, it is best practice to use multiple analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities like residual solvents.[1][8] Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation of unknown impurities without the need for reference standards.[9][10]

Q3: My sample shows an unknown peak in the HPLC chromatogram. How do I identify it?

A3: Identifying an unknown peak is a systematic process. The first step is to gather as much information as possible from your current analysis and then employ complementary techniques.

  • Hypothesize: Based on your synthesis route and knowledge of potential degradation pathways (see Q1), make an educated guess about the impurity's identity.

  • LC-MS Analysis: The most powerful technique for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9] This provides the molecular weight of the unknown impurity, which is a critical piece of the puzzle for determining its molecular formula.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, allowing you to predict the elemental composition with greater confidence.

  • Isolation and NMR: For unequivocal structure elucidation, the impurity may need to be isolated, often using preparative HPLC. Once isolated, 1D and 2D NMR spectroscopy can be used to determine its precise chemical structure.[9][10]

Q4: What are the best general strategies for purifying my this compound sample?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective and common method for purifying solid organic compounds like benzamides.[11] Selecting a suitable solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures is key.

  • Flash Chromatography: For more complex mixtures or when impurities have similar solubility profiles to the main compound, flash chromatography using a silica gel column is a powerful alternative.[11]

  • Aqueous Wash: If you suspect acidic impurities like 4-cyanobenzoic acid, washing a solution of your product in a water-immiscible organic solvent with a mild aqueous base (e.g., sodium bicarbonate solution) can effectively remove them.[12]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during analytical experiments.

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography is a cornerstone of impurity analysis.[1]

Issue 1: Poor peak shape (tailing or fronting) for the main this compound peak.
  • Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. Peak fronting can indicate column overload.

  • Troubleshooting Steps:

    • Check pH of the Mobile Phase: The amide and potential impurities have specific pKa values. Operating the mobile phase at a pH at least 2 units away from the analyte's pKa can ensure it is in a single ionic form, improving peak shape.

    • Reduce Sample Concentration: Inject a more dilute sample to see if fronting is due to overloading the column.

    • Use a Different Column: Consider a column with end-capping to minimize silanol interactions or a different stationary phase altogether.

    • Add an Ion-Pairing Agent: For basic analytes, adding a small amount of an agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[13]

Issue 2: Co-elution of an impurity with the main peak.
  • Causality: The chromatographic conditions (mobile phase, stationary phase, temperature) are not providing sufficient selectivity to resolve the two compounds.

  • Troubleshooting Steps:

    • Modify the Mobile Phase:

      • Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities.

      • Adjust the pH: Altering the pH can change the retention time of ionizable impurities.

    • Change the Column: This will have the greatest effect on resolution.[7] Try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a cyano column instead of a C18).

    • Adjust the Gradient: A shallower gradient around the elution time of the main peak can improve resolution.

    • Change the Temperature: Lowering or raising the column temperature can alter selectivity and may resolve the peaks.

Workflow for HPLC Method Development

HPLC_Method_Development start Start: Define Analytical Goal (e.g., resolve all impurities >0.05%) col_select Column Selection (Start with C18, 150x4.6mm, 5µm) start->col_select mob_phase Mobile Phase Selection (A: 0.1% Formic Acid in Water B: Acetonitrile) col_select->mob_phase gradient Initial Gradient Run (e.g., 5-95% B over 20 min) mob_phase->gradient eval1 Evaluate Resolution & Peak Shape gradient->eval1 optimize Optimize Gradient & Flow Rate eval1->optimize Good change_params Modify Mobile Phase pH or Organic Solvent (e.g., Methanol) eval1->change_params Poor change_col Change Column Chemistry (e.g., Phenyl-Hexyl) eval1->change_col Very Poor eval2 Re-evaluate Performance optimize->eval2 eval2->change_params Needs Improvement final Final Validated Method eval2->final Acceptable change_params->gradient change_col->gradient

Caption: A logical workflow for developing a robust HPLC method.

GC-MS Analysis Troubleshooting

Gas chromatography-mass spectrometry is ideal for volatile and semi-volatile compounds.[8]

Issue: No peak observed for this compound.
  • Causality: The compound may be thermally labile (decomposing in the hot injector) or not volatile enough under the current conditions. Benzamide itself has been shown to be thermally-labile, which can decrease the accuracy of GC-based methods.[14]

  • Troubleshooting Steps:

    • Lower the Injector Temperature: Start with a lower injector temperature (e.g., 200 °C) and gradually increase it.

    • Use a Temperature Programmed Inlet: If available, a programmed temperature vaporization (PTV) inlet can introduce the sample at a lower initial temperature that then ramps up, minimizing thermal stress.

    • Derivatization: While not ideal, derivatization to a more volatile and stable compound is a common strategy in GC analysis to enhance chromatography.[14] This is generally a last resort for this specific analyte.

    • Confirm Suitability: Acknowledge that GC-MS may not be the optimal technique for this parent compound and its primary non-volatile impurities. Its strength lies in analyzing residual solvents.

NMR Spectroscopy for Structural Confirmation

NMR is a powerful tool for the definitive identification of chemical structures.[15]

Issue: The ¹H NMR spectrum of my sample is complex and peaks are overlapping.
  • Causality: The presence of multiple impurities with signals in the same regions as the main compound can lead to a crowded and uninterpretable spectrum.

  • Troubleshooting Steps:

    • Use a Higher Field Magnet: An NMR spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz) will provide better signal dispersion and can resolve overlapping multiplets.

    • Perform 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H), helping to trace out spin systems within a molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to (¹H-¹³C).

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, which is crucial for piecing together different fragments of a molecule.

    • Purify the Sample: If the spectrum is too complex, a preliminary purification by flash chromatography or preparative HPLC may be necessary to simplify the mixture before NMR analysis.

Impurity Identification Workflow

Impurity_ID_Workflow start Unknown Peak Detected in HPLC lcms Perform LC-MS Analysis start->lcms mw_det Determine Molecular Weight (MW) lcms->mw_det hypo Hypothesize Structure (Based on MW, Synthesis Route) mw_det->hypo Match Found no_match MW does not match expected impurities mw_det->no_match No Match isolate Isolate Impurity (Prep-HPLC) hypo->isolate hrms Perform High-Resolution MS (for Elemental Composition) no_match->hrms hrms->hypo nmr Perform 1D/2D NMR Analysis isolate->nmr confirm Confirm Structure nmr->confirm

Caption: Systematic workflow for identifying an unknown impurity.

Data & Protocols

Table 1: Common Analytical Techniques & Their Primary Roles
Analytical TechniquePrimary Application for this compoundStrengths & Causality
HPLC-UV Primary tool for separation and quantification of non-volatile impurities.[1][3]Excellent resolving power for polar and non-polar compounds. UV detection is robust for aromatic compounds.
LC-MS Identification of unknown impurities by providing molecular weight data.[1][9]Directly couples separation with mass detection, enabling rapid identification of components in a mixture.
GC-MS Analysis of volatile organic impurities, mainly residual solvents.[1][8]High separation efficiency for volatile compounds; mass spectrometer provides definitive identification.
NMR Spectroscopy Unambiguous structural elucidation of the main component and isolated impurities.[9][10]Provides detailed information about the chemical environment and connectivity of atoms in a molecule.
Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a specific method.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute this solution with the initial mobile phase composition to a working concentration of about 50-100 µg/mL.[16]

  • Chromatographic Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-22 min: 90% B

      • 22-23 min: 90% to 10% B

      • 23-30 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.[16]

    • Injection Volume: 5-10 µL.[16]

    • Column Temperature: 30 °C.

    • Detection: UV detector at 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).[16]

Protocol 2: Sample Preparation for NMR Analysis
  • Dissolution: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).[16] The choice of solvent is critical to ensure the compound is fully dissolved.

  • Filtration (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Analysis: Acquire standard ¹H, ¹³C, and, if necessary, 2D NMR spectra on a high-resolution NMR spectrometer (400 MHz or higher is recommended for detailed analysis).[16]

References

  • Torres, G. D., et al. (2019). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Sarotti, A. M., & Pellegrinet, S. C. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET Digital. Retrieved from [Link]

  • AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Narula, P., & Gurjar, V. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research, 10(6), 1839-1858. Retrieved from [Link]

  • Katritzky, A. R., & Spasova, M. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). 4-cyano-N methyl benzamide. Retrieved from [Link]

  • Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Seshachalam, U., et al. (2010). Development and validation of a HPLC method for separation and simultaneous determination of process-related substances of Irbesartan in. Analytical Chemistry: An Indian Journal, 9(2), 246-252. Retrieved from [Link]

  • Wooster, T. J., et al. (2006). Thermal degradation of cyano containing ionic liquids. Green Chemistry, 8(8), 691-696. Retrieved from [Link]

  • Shimadzu. (n.d.). GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Retrieved from [Link]

  • Regalado, E. L., & Welch, C. J. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International, 35(12), 522-529. Retrieved from [Link]

  • PubChem. (n.d.). N-cyano-4-ethyl-N-methylbenzamide. Retrieved from [Link]

  • International Journal of Herbal Medicine. (2014). GC-MS analysis of bioactive compounds in methanolic extract of Holigarna grahamii (wight) Kurz.. Retrieved from [Link]

  • MDPI. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br.. Retrieved from [Link]

  • MDPI. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Retrieved from [Link]

  • Wooster, T. J., et al. (2006). Thermal degradation of cyano containing ionic liquids. Green Chemistry, 8, 691-696. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Nayak, B., et al. (2011). Thermal Degradation of Anthocyanins from Purple Potato (Cv. Purple Majesty) and Impact on Antioxidant Capacity. Journal of Agricultural and Food Chemistry, 59(20), 11040-11049. Retrieved from [Link]

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Technical Support Center: Stability of 4-cyano-N-methylbenzamide Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-cyano-N-methylbenzamide. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under acidic experimental conditions. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate and address potential stability challenges, ensuring the integrity of your research.

Introduction: Understanding the Chemistry of Degradation

This compound possesses two functional groups susceptible to acid-catalyzed hydrolysis: a nitrile (-C≡N) and a secondary amide (-C(O)NHCH₃). Under acidic conditions, both groups can hydrolyze, leading to the formation of various degradation products. The rate and extent of this degradation are influenced by factors such as acid concentration, temperature, and reaction time. Understanding the interplay of these factors is critical for maintaining the integrity of your experiments.

The primary degradation pathways involve the hydrolysis of the nitrile to a carboxylic acid (via an intermediate amide) and the hydrolysis of the amide to a carboxylic acid and methylamine. The relative rates of these two hydrolysis reactions will determine the predominant degradation products observed.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound in acidic conditions?

A1: Under acidic conditions, this compound can undergo hydrolysis at both the nitrile and the N-methylbenzamide functionalities. The main degradation products you may encounter are:

  • 4-Carboxy-N-methylbenzamide: Formed from the hydrolysis of the cyano group.

  • 4-Cyanobenzoic acid: Formed from the hydrolysis of the N-methylamide group.

  • Terephthalic acid (or its mono-methylamide derivative): Formed if both the cyano and amide groups hydrolyze.

  • Methylamine: A co-product of amide hydrolysis.

The relative abundance of these products will depend on the specific reaction conditions.

Q2: Which functional group, the nitrile or the amide, is more susceptible to acid-catalyzed hydrolysis?

A2: Generally, the acid-catalyzed hydrolysis of a nitrile to an amide is a relatively slow process.[1] Subsequent hydrolysis of the resulting amide to a carboxylic acid also occurs. The N-methylbenzamide group will also undergo acid-catalyzed hydrolysis. Some studies on related structures suggest that under controlled acidic conditions, it is possible to selectively hydrolyze a nitrile to an amide, indicating that the amide is more stable to further hydrolysis than the nitrile is to initial hydrolysis.[2][3] However, in strongly acidic conditions and with prolonged heating, both groups will likely hydrolyze.

Q3: How do acid concentration and temperature affect the degradation rate?

A3: The rate of hydrolysis is directly proportional to both the acid concentration and the temperature. Higher acid concentrations provide a greater concentration of protons to catalyze the reaction.[4] Similarly, increasing the temperature provides the necessary activation energy for the hydrolysis reactions to proceed at a faster rate. For instance, kinetic studies on related benzonitriles show a significant increase in the rate of hydrolysis with increasing concentrations of sulfuric acid.[5]

Q4: Can I expect significant degradation at room temperature in a mildly acidic solution (e.g., pH 4-6)?

A4: At room temperature and in mildly acidic conditions, the rate of hydrolysis for both the nitrile and the amide is expected to be very slow. Significant degradation is more likely to occur at elevated temperatures or in the presence of strong acids (e.g., concentrated HCl or H₂SO₄). However, for long-term storage of solutions, it is advisable to maintain a neutral pH and store at reduced temperatures (2-8 °C) to minimize any potential degradation.

Q5: Are there any visual indicators of degradation?

A5: this compound and its primary degradation products are typically white crystalline solids and are colorless in solution. Therefore, visual inspection is not a reliable method for detecting degradation. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for accurately monitoring the purity of your compound and detecting the presence of any degradation products.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on scientific principles.

Observed Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Unexpected peaks in my HPLC chromatogram after acidic workup. Acid-catalyzed hydrolysis of this compound.1. Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to identify the molecular weights of the unknown peaks. Compare these with the expected molecular weights of 4-carboxy-N-methylbenzamide and 4-cyanobenzoic acid. 2. Modify Workup: Minimize exposure to strong acids and high temperatures. Consider using a weaker acid or performing the workup at a lower temperature. Neutralize the acidic solution as soon as the desired reaction is complete. 3. Perform a Forced Degradation Study: Intentionally degrade a small sample of your starting material under controlled acidic conditions to generate the degradation products as standards for HPLC identification (see Experimental Protocols section).
Low yield of my desired product after a reaction in acidic media. Degradation of the starting material or the product during the reaction.1. Monitor Reaction Progress: Use HPLC to monitor the disappearance of the starting material and the appearance of both the desired product and any degradation products over time. 2. Optimize Reaction Conditions: If significant degradation is observed, consider lowering the reaction temperature, reducing the concentration of the acid, or decreasing the reaction time. 3. Change Acid Catalyst: If using a strong mineral acid, explore the use of a milder acid catalyst that is sufficient for your desired transformation but less harsh on the functional groups of your molecule.
Poor peak shape (tailing) for this compound in my HPLC analysis. Secondary interactions between the basic amide nitrogen and residual silanol groups on the HPLC column.1. Lower Mobile Phase pH: Adjust the pH of the aqueous component of your mobile phase to be at least 2 pH units below the pKa of the protonated amide. A pH of less than 3 is often effective in protonating the silanol groups on the column, minimizing these secondary interactions. 2. Use a High-Purity, End-Capped Column: Modern HPLC columns with high-purity silica and effective end-capping have fewer accessible silanol groups, leading to improved peak shapes for basic analytes. 3. Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a polar-embedded phase, may provide better peak symmetry.
Difficulty in separating this compound from its degradation products by HPLC. Co-elution of the parent compound and its more polar degradation products.1. Optimize Mobile Phase Gradient: If using isocratic elution, switch to a gradient method. A shallow gradient with a lower initial organic percentage will provide better resolution for polar compounds that elute early. 2. Adjust Mobile Phase pH: The ionization state of the carboxylic acid degradation products is highly dependent on pH. Adjusting the mobile phase pH can alter their retention times and improve separation from the parent compound. 3. Screen Different Columns: The selectivity of the separation can be significantly altered by changing the stationary phase (e.g., C18, C8, Phenyl).

Experimental Protocols

Protocol 1: Forced Acidic Degradation Study

This protocol outlines a general procedure for intentionally degrading this compound to generate its primary degradation products, which can then be used as standards for analytical method development.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Small volume reaction vials with caps

  • Heating block or water bath

  • pH meter or pH strips

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Treatment: In a reaction vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

  • Heating: Place the vial in a heating block or water bath set to 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate volume of 1 M NaOH.

  • Dilution: Dilute the neutralized samples with the HPLC mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples by HPLC to monitor the formation of degradation products.

Protocol 2: Proposed Stability-Indicating HPLC Method

This method is a starting point for the analysis of this compound and its potential acidic degradation products. Optimization may be required based on your specific instrumentation and separation requirements.

Chromatographic Conditions:

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 10 µL

Rationale for Method Parameters:

  • C18 Column: Provides good retention for moderately polar aromatic compounds.

  • Acidified Mobile Phase: The use of formic acid will protonate the carboxylic acid degradation products, leading to better retention and peak shape. It also helps to suppress the ionization of residual silanols on the column, minimizing peak tailing of the parent compound.

  • Gradient Elution: Necessary to resolve the more polar degradation products from the parent compound and to elute any less polar impurities within a reasonable run time.

  • Detection Wavelength: 235 nm is a common wavelength for the detection of benzonitrile derivatives and should provide good sensitivity for both the parent compound and its degradation products.

Visualizations

Degradation Pathways

A This compound B 4-carbamoyl-N-methylbenzamide (intermediate) A->B H₃O⁺ (Nitrile Hydrolysis) D 4-cyanobenzoic acid A->D H₃O⁺ (Amide Hydrolysis) E Methylamine A->E H₃O⁺ (Amide Hydrolysis) C 4-carboxy-N-methylbenzamide B->C H₃O⁺ (Amide Hydrolysis) C->E H₃O⁺ (Amide Hydrolysis) F 4-carboxybenzamide (intermediate) D->F H₃O⁺ (Nitrile Hydrolysis) G Terephthalic acid F->G H₃O⁺ (Amide Hydrolysis)

Caption: Acid-catalyzed hydrolysis pathways of this compound.

Workflow for Stability Study

start Start: Pure this compound stress Expose to Acidic Conditions (e.g., 1M HCl, 60°C) start->stress sample Sample at Time Intervals (0, 2, 4, 8, 24h) stress->sample neutralize Neutralize Sample sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Quantify Parent Compound and Degradation Products analyze->data end End: Determine Degradation Profile data->end

Caption: Workflow for a forced acid degradation study.

References

  • Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C.
  • BenchChem. (2025). Troubleshooting peak tailing in HPLC analysis of benzamides.
  • Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 223-226.
  • Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Hydrogen Cyanide and Aliphatic Nitriles in Hydrochloric and Sulfuric Acids. Journal of the American Chemical Society, 61(3), 560-563.
  • Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929.
  • O'Connor, C. (1970). The hydrolysis of amides. Quarterly Reviews, Chemical Society, 24(4), 553-564.
  • Reddy, T. S., & Kumar, A. (2013). Development and validation of a stability indicating assay of doxofylline by RP-HPLC: ESI-MS/MS, ¹H and ¹³C NMR spectroscopic characterization of degradation products and process related impurities. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 92-99.
  • Sharma, S., & Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 67, 1-11.
  • Shinde, D. B., et al. (2013). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences, 75(4), 417-422.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(1), 356-361.
  • Waters Corporation. (n.d.). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a critique. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

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Technical Support Center: Alternative Catalysts for the Synthesis of N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for drug development professionals, researchers, and scientists navigating the synthesis of N-substituted benzamides. This guide moves beyond traditional stoichiometric coupling agents to explore the nuances of alternative catalytic systems. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven insights.

Troubleshooting Guide: Navigating Common Hurdles in Catalytic Amidation

This section is designed to resolve specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Boron-Based Catalysis (e.g., Arylboronic Acids)

Question: My direct amidation reaction using an arylboronic acid catalyst is sluggish or stalls completely, even at high temperatures with a Dean-Stark trap. What is the likely cause and solution?

Answer: This is a frequent issue rooted in the mechanism of boron-catalyzed amidations and the stability of the catalytic species. The primary culprit is often the formation of an unreactive amine-boron complex or catalyst inhibition by water.

  • Causality (The "Why"): The catalytic cycle is more complex than a simple activation of the carboxylic acid. Evidence suggests the reaction does not proceed through a simple monocyclic acyloxyboron intermediate. Instead, a key active intermediate is a bicyclic species formed from two molecules of the carboxylic acid and two molecules of the boronic acid.[1][2] This intermediate is crucial for activating the carboxylate towards nucleophilic attack by the amine. Several factors can disrupt the formation of this critical intermediate:

    • Amine Inhibition: Amines can react rapidly with boronic acids, forming stable Lewis acid-base adducts. This sequesters the catalyst in an "off-cycle" state, preventing it from participating in the amidation.[2]

    • Water: While the goal is to remove water, trace amounts at the start can hydrolyze the boronic acid or key intermediates, reducing catalyst efficacy.

  • Troubleshooting Steps & Solutions:

    • Staggered Addition Protocol: Instead of mixing all components at once, first heat the mixture of the carboxylic acid, boronic acid catalyst, and solvent (e.g., toluene) under reflux with a Dean-Stark trap for 30-60 minutes. This allows for the formation of the active bicyclic intermediate before the amine is introduced.[1] Once the system is pre-activated and anhydrous, cool the reaction slightly and then add the amine.

    • Verify Reagent Purity: Ensure the carboxylic acid and amine are free from excess water. While the Dean-Stark trap removes water formed in situ, starting with dry reagents is critical.

    • Catalyst Choice: Ortho-substituted arylboronic acids have been shown to be particularly effective catalysts.[1] If using a simple phenylboronic acid, consider switching to a more specialized variant if yields remain low.

Workflow: Troubleshooting Boronic Acid-Catalyzed Amidation

start Low Yield in Boronic Acid Catalyzed Amidation check_h2o Are reagents and solvent rigorously anhydrous? start->check_h2o check_protocol Was a staggered addition protocol used? (Pre-activation) check_h2o->check_protocol Yes dry_reagents Action: Dry solvent/reagents. Use molecular sieves or Dean-Stark. check_h2o->dry_reagents No check_catalyst Is the boronic acid catalyst appropriate for the substrate? check_protocol->check_catalyst Yes implement_staggered Action: Heat acid + catalyst first, then add amine. check_protocol->implement_staggered No change_catalyst Action: Switch to an ortho-substituted arylboronic acid. check_catalyst->change_catalyst No success Problem Resolved check_catalyst->success Yes dry_reagents->check_protocol implement_staggered->success change_catalyst->success

Caption: Troubleshooting workflow for boronic acid amidation.

Non-Precious Metal Catalysis (e.g., Nickel, Copper)

Question: I am attempting an N-arylation of a benzamide using a nickel catalyst system, but I'm seeing significant amounts of aryl halide reduction (hydrodehalogenation) and no desired product. How can I fix this?

Answer: This is a classic issue in nickel-catalyzed cross-couplings, where the reaction pathway diverges. The problem typically lies with the ligand, reductant, or premature quenching of catalytic intermediates.

  • Causality (The "Why"): Unlike palladium catalysis which primarily cycles between Pd(0) and Pd(II), nickel catalysis can involve more complex redox cycles, including Ni(I) and Ni(III) species. Hydrodehalogenation occurs when an intermediate, such as an aryl-nickel(II)-halide complex, is reduced and protonated before it can undergo reductive elimination with the amide nucleophile. This side reaction is often promoted by overly strong reductants or ligands that do not sufficiently stabilize the desired intermediates.[3]

  • Troubleshooting Steps & Solutions:

    • Ligand Selection is Critical: The choice of ligand dictates the stability and reactivity of the nickel center. For amide C-N coupling, a bipyridine or phosphine-based ligand is often crucial.[3] If you are not using a ligand or using a suboptimal one, this is the first parameter to change. Air-stable pre-catalysts can also improve reproducibility.

    • Optimize the Reductant: If your protocol involves a reductant (common in Ni(0)-based cycles), its strength and concentration matter. A reductant that is too powerful can favor the undesired hydrodehalogenation pathway. Consider screening alternative reductants or slightly decreasing the equivalents used.

    • Strictly Anhydrous & Inert Conditions: Nickel catalysts are notoriously sensitive to oxygen and moisture. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., in a glovebox) and that all solvents and reagents are de-gassed and anhydrous. Oxygen can lead to catalyst decomposition and unpredictable side reactions.

Photocatalysis

Question: My visible-light photocatalytic amidation is not proceeding. I see only starting materials even after prolonged irradiation. What's wrong?

Answer: Failure in a photocatalytic reaction can be due to several factors beyond typical chemical kinetics, including issues with the light source, catalyst quenching, or unfavorable redox potentials.

  • Causality (The "Why"): Photocatalysis relies on the photoredox catalyst absorbing a photon to reach an excited state, which then engages in single-electron transfer (SET) with a substrate. If this initial step fails, the entire cycle is dead.

    • Spectral Mismatch: The emission spectrum of your light source (e.g., a blue LED) must overlap with the absorption spectrum of your photocatalyst. If the catalyst doesn't absorb the light you're providing, it cannot become excited.[4]

    • Unwanted Quenching: The excited state of the photocatalyst can be "quenched" (deactivated) by components other than your intended substrate, such as the solvent, dissolved oxygen, or impurities. This returns the catalyst to its ground state without productive chemistry.

    • Redox Incompatibility: The redox potential of the excited catalyst must be sufficient to oxidize or reduce your substrate to initiate the reaction. If there's a mismatch, the electron transfer will be thermodynamically unfavorable.

  • Troubleshooting Steps & Solutions:

    • Verify Light Source and Catalyst Compatibility: Check the published absorption maximum (λ_max) of your photocatalyst (e.g., Eosin Y, Iridium, or Ruthenium complexes) and ensure your light source (e.g., 450 nm blue LED, 525 nm green LED) is appropriate.[5]

    • Degas Rigorously: Oxygen is an excellent quencher of excited states. Ensure your reaction mixture is thoroughly degassed via several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Run a Control Reaction: Perform a control experiment in the dark. If any product forms, it indicates a background thermal process is occurring. Also, run the reaction without the photocatalyst but with light to rule out direct photolysis of the substrates.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional coupling reagents like EDC or HATU?

A1: The primary drivers are sustainability and efficiency. Traditional coupling reagents generate stoichiometric amounts of waste that can be difficult and costly to remove.[6] Catalytic methods, by definition, use a substoichiometric amount of catalyst and produce water as the only byproduct in direct amidations, dramatically improving atom economy and aligning with green chemistry principles.[1][7]

Q2: How do I choose between a thermal catalytic method (e.g., boronic acid) and a photocatalytic one?

A2: The choice depends on your substrate's sensitivity and the desired reaction pathway.

  • Thermal Catalysis (e.g., Boron, Group (IV) metals) is often robust and suitable for a wide range of substrates. However, it typically requires elevated temperatures (80-140 °C), which can be detrimental to thermally sensitive functional groups.[1][7]

  • Photocatalysis operates under very mild conditions, often at room temperature, making it ideal for complex molecules with delicate functionalities.[4] It also provides access to unique reaction pathways via radical intermediates that are not accessible through thermal routes.[8]

Q3: Can enzymes be used for N-substituted benzamide synthesis, and what are the limitations?

A3: Yes, enzymatic catalysis is a powerful and highly selective alternative. Lipases, for example, can catalyze transacylation to form amide bonds.[9] The key advantages are exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions. However, limitations include a potentially narrow substrate scope, the need for specific pH and temperature control, and sometimes lower reaction rates compared to traditional chemical methods.[9][10]

Q4: What is the role of microwave irradiation in these catalytic syntheses?

A4: Microwave irradiation is an energy input method, not a catalyst itself, but it can dramatically accelerate catalytic reactions. By using focused microwave energy, reactions can be heated to high temperatures much more rapidly and uniformly than with conventional oil bath heating. This often leads to significantly reduced reaction times (minutes instead of hours), higher yields, and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts.[11][12] It is particularly effective for solvent-free reactions.[13]

Data & Protocols

Comparative Data of Alternative Catalysts
Catalyst SystemTypical ConditionsAdvantagesCommon LimitationsRef.
Arylboronic Acid 1-5 mol% catalyst, Toluene, 110 °C, Dean-StarkGreen (water byproduct), good for direct amidationRequires high temp, sensitive to amine inhibition[1][2]
Nickel/Ligand 5-10 mol% Ni(II) precatalyst, ligand, base, 80-120 °CCost-effective, good for cross-couplingSensitive to air/moisture, potential side reactions[3][14]
Enzyme (Lipase) Immobilized enzyme, organic solvent, 40-60 °CHighly selective, mild conditions, greenSubstrate-specific, slower reaction rates[9]
Photocatalyst (Ir/Ru) 0.5-2 mol% catalyst, visible light (LED), room temp.Extremely mild, unique radical pathwaysRequires specific light source, sensitive to quenching[4][8]
Microwave-Assisted Catalyst + reagents, solvent-free or high-boiling solventDrastically reduced reaction times, high yieldsRequires specialized equipment, scalability can be an issue[11][13]
Experimental Protocol 1: Boronic Acid-Catalyzed Direct Amidation

This protocol is a representative example for the synthesis of an N-substituted benzamide from a carboxylic acid and an amine.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add benzoic acid (1.0 mmol, 1.0 equiv), 2-iodophenylboronic acid (0.05 mmol, 0.05 equiv), and toluene (5 mL).

  • Pre-activation: Heat the mixture to reflux (approx. 110 °C) and maintain for 1 hour, collecting any azeotroped water in the Dean-Stark trap. This step is critical for forming the active catalytic species.[1]

  • Amine Addition: Cool the reaction mixture to approximately 80 °C. Add the desired amine (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction: Heat the mixture back to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Catalytic Cycle for Boron-Mediated Amidation

cluster_0 Catalytic Cycle catalyst ArB(OH)₂ intermediate1 Bicyclic Intermediate [2 RCOOH • 2 ArB(OH)₂] catalyst->intermediate1 + 2 RCOOH - 2 H₂O off_cycle Off-Cycle Reservoir: Amine-Boron Adduct (Unreactive) catalyst->off_cycle + R'R''NH intermediate2 Activated Acylboronate Complex intermediate1->intermediate2 + R'R''NH product R-CO-NR'R'' (Amide) intermediate2->product Nucleophilic Attack product->catalyst Release Catalyst + H₂O off_cycle->catalyst Equilibrium

Caption: Simplified catalytic cycle for boronic acid amidation.

References

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. [Link]

  • Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. (n.d.). ResearchGate. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). PubMed. [Link]

  • N-(diisopropylphosphanyl)benzamide. (n.d.). MDPI. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI. [Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions. (n.d.). PMC - NIH. [Link]

  • Spotlight on Non-Precious Metal Catalysis. (2015). ACS Publications. [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (n.d.). PubMed Central. [Link]

  • Photocatalytic modifications of benzamides. (2022). Royal Society of Chemistry. [Link]

  • Challenges and outlook for catalytic direct amidation reactions. (n.d.). ResearchGate. [Link]

  • Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reac‐ tive Dimethylaminobenzylidene Oxazolone. (2012). ResearchGate. [Link]

  • Merging enzymes with chemocatalysis for amide bond synthesis. (2022). Europe PMC. [Link]

  • Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. (n.d.). Wiley Online Library. [Link]

  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (n.d.). ACS Publications. [Link]

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.). Rasayan J. Chem. [Link]

  • Catalytic Amidation. (n.d.). University of Manchester. [Link]

  • Metal-free microwave-assisted synthesis of N-substituted benzimidazole. (n.d.). ResearchGate. [Link]

  • Group (IV) Metal-Catalyzed Direct Amidation. (n.d.). DiVA portal. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. (n.d.). PMC - NIH. [Link]

  • Non-catalytic amidation via COMU. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines. (n.d.). ACS Publications. [Link]

  • Flow reaction system for the synthesis of benzoylacetonitrile via the reaction of amides and acetonitrile. (n.d.). ResearchGate. [Link]

  • Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides. (n.d.). ResearchGate. [Link]

  • Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–In. (2022). CSIRO Publishing. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (n.d.). MDPI. [Link]

  • Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. (n.d.). ACS Publications. [Link]

  • Process for the synthesis of a benzamide derivative. (n.d.).
  • Substituent-Controlled Regioselective Photoinduced Cyclization of N-Allylbenzamides with N-Sulfonylaminopyridinium Salts. (2023). ACS Publications. [Link]

  • Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (n.d.). American Chemical Society. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Cyano-N-methylbenzamide and Other Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Dance of Electrons in Benzamide Reactivity

Benzamides are a cornerstone in medicinal chemistry and organic synthesis. Their reactivity, particularly towards hydrolysis, is of paramount importance as it dictates their stability, metabolic fate, and potential as prodrugs or stable structural motifs. The reactivity of the amide bond is intrinsically linked to the electronic environment of the benzoyl group. Substituents on the aromatic ring can dramatically alter the electrophilicity of the carbonyl carbon, thereby influencing the rate of nucleophilic attack.

This guide focuses on 4-cyano-N-methylbenzamide, a compound featuring a potent electron-withdrawing cyano group at the para position. We will compare its reactivity to N-methylbenzamide (the unsubstituted parent compound), 4-methoxy-N-methylbenzamide (containing an electron-donating group), and 4-nitro-N-methylbenzamide (with a strongly electron-withdrawing group). This comparison will illuminate the spectrum of reactivity achievable through substituent modification.

Theoretical Framework: Predicting Reactivity with the Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry that describes the influence of meta- and para-substituents on the reactivity of aromatic compounds.[1] It provides a quantitative correlation between the electronic properties of a substituent and the rate or equilibrium constant of a reaction. The equation is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

For the alkaline hydrolysis of benzamides, the reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is facilitated by electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon, making it more susceptible to attack. Consequently, a positive ρ value is expected for this reaction.

Based on the Hammett equation, we can predict the relative reactivity of our chosen benzamides:

  • This compound (p-CN): The cyano group is a strong electron-withdrawing group (σₚ = +0.66), suggesting a significantly enhanced reactivity compared to the unsubstituted compound.

  • N-methylbenzamide (p-H): This is our reference compound (σₚ = 0.00).

  • 4-Methoxy-N-methylbenzamide (p-OCH₃): The methoxy group is an electron-donating group (σₚ = -0.27), which is expected to decrease the rate of hydrolysis.

  • 4-Nitro-N-methylbenzamide (p-NO₂): The nitro group is a very strong electron-withdrawing group (σₚ = +0.78), predicting the highest reactivity in our series.

The following diagram illustrates the logical relationship between substituent electronic effects and the predicted reactivity in alkaline hydrolysis.

G substituent Substituent at para-position electronic_effect Electronic Effect substituent->electronic_effect carbonyl_electrophilicity Carbonyl Carbon Electrophilicity electronic_effect->carbonyl_electrophilicity decrease_effect Decreased electronic_effect->decrease_effect if EDG increase_effect Increased electronic_effect->increase_effect if EWG reactivity Reactivity towards Nucleophilic Attack carbonyl_electrophilicity->reactivity carbonyl_electrophilicity->reactivity Directly proportional substituent_edg Electron-Donating Group (e.g., -OCH3) substituent_edg->electronic_effect Donates electron density substituent_ewg Electron-Withdrawing Group (e.g., -CN, -NO2) substituent_ewg->electronic_effect Withdraws electron density decrease_effect->carbonyl_electrophilicity increase_effect->carbonyl_electrophilicity

Caption: Relationship between substituent electronic effects and benzamide reactivity.

Experimental Verification: A Comparative Kinetic Study

To empirically validate our theoretical predictions, a kinetic study of the alkaline hydrolysis of the four N-methylbenzamides was designed. The reaction progress can be monitored by quantifying the disappearance of the starting amide or the appearance of the corresponding benzoate product over time.

Synthesis of Substituted N-Methylbenzamides

The required 4-substituted-N-methylbenzamides can be synthesized from the corresponding 4-substituted benzoic acids. A general and reliable method involves the conversion of the benzoic acid to its acid chloride, followed by amidation with methylamine.[2]

General Synthesis Protocol:

  • Acid Chloride Formation: To a solution of the 4-substituted benzoic acid (1.0 eq.) in an inert solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature until the evolution of gas ceases.

  • Amidation: In a separate flask, dissolve methylamine hydrochloride (1.5 eq.) and a non-nucleophilic base such as triethylamine (2.5 eq.) in an inert solvent. Cool the solution in an ice bath and slowly add the freshly prepared acid chloride solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

The following workflow illustrates the synthesis and purification process.

G start 4-Substituted Benzoic Acid acid_chloride Acid Chloride Formation start->acid_chloride Oxalyl Chloride, DMF amidation Amidation with Methylamine acid_chloride->amidation workup Aqueous Workup amidation->workup purification Purification (Recrystallization/Chromatography) workup->purification product Pure 4-Substituted N-Methylbenzamide purification->product G start Prepare Benzamide and NaOH Solutions initiate Initiate Hydrolysis (Mix Solutions) start->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench with Acid sample->quench hplc HPLC Analysis quench->hplc data Data Analysis (ln[Amide] vs. Time) hplc->data rate_constant Determine Rate Constant (k) data->rate_constant

Sources

A Comparative Spectroscopic Guide to 4-Cyano-N-methylbenzamide Isomers: Differentiating Ortho, Meta, and Para Positions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. Subtle changes in the substitution pattern on a benzene ring can dramatically alter a molecule's biological activity. This guide provides an in-depth comparison of the spectroscopic data for three isomers of cyano-N-methylbenzamide: 4-cyano-N-methylbenzamide, 2-cyano-N-methylbenzamide, and 3-cyano-N-methylbenzamide. By understanding the nuances in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently distinguish between these closely related structures.

The Importance of Isomeric Purity

The position of the cyano group on the benzamide ring significantly influences the molecule's electronic properties, polarity, and three-dimensional shape. These differences, in turn, affect how the molecule interacts with biological targets. Therefore, robust analytical methods to differentiate and quantify these isomers are paramount in a research and development setting. This guide will delve into the characteristic spectroscopic signatures of each isomer, providing the experimental data and theoretical rationale to empower confident structural elucidation.

Comparative Spectroscopic Analysis

A multi-spectroscopic approach is the most reliable method for isomer differentiation. Below, we compare the expected and observed spectral features for each isomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful first-pass technique for distinguishing these isomers based on the chemical shifts and coupling patterns of the aromatic protons. The electron-withdrawing nature of both the cyano and the N-methylbenzamide groups deshields the aromatic protons, causing them to resonate at a higher frequency (downfield) compared to unsubstituted benzene. However, the relative positions of these groups lead to distinct spectral fingerprints.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring high-quality ¹H NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified benzamide isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Employ a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹H NMR Data Comparison:

Isomer Aromatic Proton Environment and Expected Splitting Pattern N-CH₃ Proton NH Proton
This compound Two sets of doublets (AA'BB' system), each integrating to 2H. The protons ortho to the amide will be more deshielded than those ortho to the cyano group.Doublet, ~2.9-3.1 ppmBroad singlet or quartet, ~6.0-6.5 ppm
2-cyano-N-methylbenzamide Four distinct aromatic protons, likely appearing as a complex multiplet or as a combination of a doublet, a triplet, and two doublets of doublets.Doublet, ~2.9-3.1 ppmBroad singlet or quartet, ~6.0-6.5 ppm
3-cyano-N-methylbenzamide Four distinct aromatic protons, likely appearing as a complex multiplet. Protons ortho to the amide and cyano groups will be the most deshielded.Doublet, ~2.9-3.1 ppmBroad singlet or quartet, ~6.0-6.5 ppm

Note: The NH proton often exhibits broader signals due to quadrupole broadening and may show coupling to the N-CH₃ protons.

G

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information, particularly regarding the chemical shifts of the quaternary carbons (C=O, C-CN, and the carbon attached to the amide). The position of the electron-withdrawing cyano group directly influences the electronic environment and, therefore, the chemical shift of the surrounding carbon atoms.[1]

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with the following key differences:

  • Sample Concentration: A higher concentration (20-50 mg) is often required due to the lower natural abundance of ¹³C.

  • Acquisition Parameters:

    • A wider spectral width is necessary (typically 0-220 ppm).

    • Proton decoupling is usually employed to simplify the spectrum to single lines for each carbon.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans are needed to obtain a good signal-to-noise ratio, especially for quaternary carbons.

¹³C NMR Data Comparison:

Isomer C=O Carbon (ppm) C-CN Carbon (ppm) CN Carbon (ppm) Aromatic Carbons N-CH₃ Carbon (ppm)
This compound ~166~116~1184 signals~27
2-cyano-N-methylbenzamide ~165~112~1176 signals~27
3-cyano-N-methylbenzamide ~165~113~1186 signals~27

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

G C_O C_O Aromatic Aromatic C_O->Aromatic N_CH3 N_CH3 Aromatic->N_CH3 C_CN C_CN C_CN->Aromatic

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present: the C=O stretch of the amide, the N-H stretch of the secondary amide, and the C≡N stretch of the nitrile. While the positions of the amide bands will be similar across the isomers, the C≡N stretching frequency can be subtly influenced by the electronic effects of its position on the ring.[2]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

IR Data Comparison:

Isomer C=O Stretch (cm⁻¹) N-H Stretch (cm⁻¹) C≡N Stretch (cm⁻¹)
This compound ~1640-1660~3300-3350~2220-2230
2-cyano-N-methylbenzamide ~1640-1660~3300-3350~2220-2230
3-cyano-N-methylbenzamide ~1640-1660~3300-3350~2220-2230

Note: The C≡N stretch for aromatic nitriles is typically found in the 2240-2220 cm⁻¹ range.[3] The position can be slightly affected by conjugation with the ring and the amide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all three isomers will have the same molecular ion peak (m/z), their fragmentation patterns under electron ionization (EI) can differ, offering clues to their structure.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions.

Expected Fragmentation Patterns:

The primary fragmentation of N-methylbenzamides involves cleavage of the amide bond.[4] The most common fragmentations are the loss of the N-methylamino group (•NHCH₃) to form the cyanobenzoyl cation and the loss of the cyano-substituted phenyl group to form the N-methylaminocarbonyl cation. The relative intensities of these fragment ions may vary between the isomers.

  • Molecular Ion (M⁺•): m/z = 160

  • [M - •NHCH₃]⁺: m/z = 129

  • [M - C₇H₄N]⁺: m/z = 58

The stability of the resulting cyanobenzoyl cation can be influenced by the position of the cyano group, which may lead to subtle differences in the relative abundance of the m/z 129 fragment.

Synthesis and Potential Impurities

The synthesis of these isomers typically involves the reaction of the corresponding cyanobenzoyl chloride with methylamine or the amidation of the cyanobenzoic acid.

  • This compound: Can be synthesized from 4-cyanobenzoic acid.[5]

  • 2-Cyano-N-methylbenzamide: Can be prepared from 2-cyanobenzoic acid.

  • 3-Cyano-N-methylbenzamide: Can be synthesized from 3-cyanobenzoic acid.

Potential impurities that may be observed in the spectra include unreacted starting materials (cyanobenzoic acid or cyanobenzoyl chloride), di-acylated methylamine, or residual solvents from the purification process. Careful analysis of the spectroscopic data is essential to confirm the purity of the final product.

Conclusion

The differentiation of this compound isomers is readily achievable through a combination of spectroscopic techniques. ¹H NMR provides the most definitive initial assessment due to the distinct patterns of the aromatic protons. ¹³C NMR offers valuable confirmation, particularly in the chemical shifts of the quaternary carbons. IR spectroscopy confirms the presence of the key functional groups, while mass spectrometry provides molecular weight information and potentially unique fragmentation patterns. By applying the principles and protocols outlined in this guide, researchers can confidently identify and characterize these important isomeric compounds.

References

  • Bernstein, S., et al. (1951). The Infrared Spectra of Nitriles. Journal of the American Chemical Society, 73(3), 906–912. [Link]

  • Spectral Database for Organic Compounds (SDBS). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • NIST Chemistry WebBook. Benzamide, N-methyl-. [Link]

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A Comparative Guide to the Biological Activity of 4-Cyano-N-Methylbenzamide and Its Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activity of 4-cyano-N-methylbenzamide and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. This document delves into the structure-activity relationships, mechanisms of action, and supporting experimental data to provide a thorough understanding of their potential as anticancer agents.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound scaffold is of particular interest due to its structural similarities to known inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme family in DNA repair and cell death pathways. This guide will explore the biological activity of derivatives based on a closely related 4-methylbenzamide backbone, providing insights into the potential for derivatization of this compound as a strategy for developing novel therapeutics.

Mechanism of Action: Targeting the PARP1 Signaling Pathway

A primary mechanism of action for many cytotoxic benzamide derivatives is the inhibition of PARP1. PARP1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells with compromised DNA repair mechanisms, such as those with BRCA mutations, inhibiting PARP1 leads to an accumulation of DNA damage, ultimately triggering apoptosis.

The inhibition of PARP1 can induce a specific form of apoptosis known as PARthanatos. In this pathway, the overactivation of PARP1 leads to the production of large polymers of poly(ADP-ribose) (PAR). These PAR polymers translocate from the nucleus to the mitochondria, where they trigger the release of Apoptosis-Inducing Factor (AIF). AIF then moves to the nucleus, where it initiates large-scale DNA fragmentation and subsequent cell death.

PARP1_Signaling_Pathway cluster_nucleus Nucleus cluster_mito Mitochondrion DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 Activation PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR Catalyzes AIF_mito AIF PAR->AIF_mito Translocates to Mitochondria & Triggers Release AIF_nucleus AIF DNA_Frag DNA Fragmentation AIF_nucleus->DNA_Frag Induces Apoptosis Apoptosis DNA_Frag->Apoptosis AIF_mito->AIF_nucleus Translocates to Nucleus Inhibitor This compound Derivatives (PARP Inhibitors) Inhibitor->PARP1 Inhibits

Caption: PARP1-mediated apoptosis signaling pathway.

Comparative Analysis of Biological Activity

While direct comparative data for this compound and its derivatives is limited, studies on structurally similar 4-methylbenzamide derivatives provide valuable insights into the structure-activity relationships (SAR) of this compound class. A study on 4-methylbenzamide derivatives bearing purine moieties revealed significant anticancer activity against various cell lines.[1]

The core idea behind the design of these derivatives was to maintain the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone while introducing various substituted purines.[1] This approach leverages the known interactions of the benzamide scaffold with the ATP-binding pocket of protein kinases.

Compound IDR Group (Substitution on 4-methyl group)Cell LineIC50 (µM)
7 2-amino-6-chloropurineK5622.27
HL-601.42
OKP-GS4.56
10 2,6-dichloropurineK5622.53
HL-601.52
OKP-GS24.77

Data synthesized from a study on 4-methylbenzamide derivatives.[1]

Analysis of Structure-Activity Relationship (SAR):

From the data, we can infer several key SAR points that are likely applicable to derivatives of this compound:

  • Substitution at the 4-position: The introduction of bulky, heterocyclic groups such as purines at the 4-position of the benzamide ring appears to be a viable strategy for enhancing cytotoxic activity.

  • Nature of the Purine Substituent: The specific substitutions on the purine ring significantly impact the potency and selectivity of the compounds. For instance, compound 7 , with a 2-amino-6-chloropurine moiety, demonstrated potent activity across multiple cell lines with low micromolar IC50 values.[1] In contrast, compound 10 , with a 2,6-dichloropurine group, showed comparable potency in K562 and HL-60 cells but was significantly less active in OKP-GS cells, suggesting that the amino group at the 2-position of the purine may be crucial for broader activity.[1]

These findings suggest that for this compound, derivatization of the N-methyl group with various heterocyclic systems could be a promising avenue for developing potent and selective anticancer agents. The cyano group at the 4-position, being a strong electron-withdrawing group, may further influence the electronic properties of the benzamide core and its interaction with target enzymes.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the biological activity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of benzamide derivatives.

Experimental Workflow for Compound Evaluation

Caption: General workflow for the evaluation of novel benzamide derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., K562, HL-60) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in each well with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro PARP Inhibition Assay (Chemiluminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.

Principle: The assay quantifies the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. The biotinylated histones are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the reaction buffer, activated DNA, PARP1 enzyme, biotinylated NAD+, and histone proteins according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate coated with histone proteins, add the reaction buffer.

    • Add the test compounds at various concentrations.

    • Add the PARP1 enzyme and activated DNA to initiate the reaction.

    • Incubate for 1 hour at room temperature.

    • Add biotinylated NAD+ and incubate for another hour.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP conjugate and incubate for 1 hour.

    • Wash the plate again.

    • Add the chemiluminescent substrate and measure the luminescence using a microplate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the PARP1 inhibitory activity of the compound.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The comparative analysis of 4-methylbenzamide derivatives strongly suggests that the this compound scaffold holds significant promise for the development of novel anticancer agents, particularly as inhibitors of PARP1. The structure-activity relationships derived from related compounds indicate that strategic modifications, especially at the N-methyl position, can lead to potent and selective cytotoxic agents.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives. Key areas of investigation should include:

  • Exploration of diverse N-substituents: A variety of heterocyclic and aromatic groups should be explored to optimize interactions with the target enzyme.

  • Direct comparative studies: The synthesized derivatives should be directly compared to the parent compound, this compound, to clearly elucidate the impact of each structural modification.

  • In-depth mechanistic studies: Promising compounds should be further investigated to confirm their mechanism of action, including their effects on the PARP1 signaling pathway, apoptosis induction, and cell cycle progression.

  • In vivo efficacy studies: The most potent and selective compounds should be advanced to preclinical animal models to evaluate their in vivo anticancer efficacy and pharmacokinetic properties.

By systematically applying the principles of medicinal chemistry and leveraging the experimental protocols outlined in this guide, the research community can unlock the full therapeutic potential of the this compound scaffold.

References

  • Abakarova, N., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1213. [Link]

Sources

A Comparative Guide to Analytical Methods for Determining the Purity of 4-cyano-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible research. In the context of pharmaceutical development, it is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth, comparative analysis of the primary analytical techniques for determining the purity of 4-cyano-N-methylbenzamide, a versatile intermediate in medicinal chemistry.

This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offers detailed, field-proven protocols, and provides a framework for selecting the most appropriate technique based on your specific analytical needs.

The Analytical Imperative: Why Purity Matters for this compound

This compound (MW: 160.17 g/mol ) is a molecule characterized by a benzamide and a cyano functional group.[1][2] Its utility as a building block means that the purity of the starting material directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). Potential impurities can arise from the synthesis process, such as unreacted starting materials, by-products, or subsequent degradation.

A common synthetic route involves the reaction of a derivative of 4-bromo-N-methylbenzamide with a cyanide source.[3] This suggests that potential impurities could include the starting bromo-compound, related isomers, and products of side reactions. Therefore, the chosen analytical method must be capable of separating and detecting these structurally similar compounds.

This guide will compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method will be evaluated based on its specificity, sensitivity, precision, and practicality for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolving power and applicability to a wide range of non-volatile and thermally sensitive compounds.[4][5] For this compound, a reversed-phase HPLC method with UV detection is the most common and robust approach.

The Rationale Behind the Method

The choice of a reversed-phase method, typically with a C18 column, is based on the moderate polarity of this compound. The molecule will partition between the non-polar stationary phase and a polar mobile phase, allowing for separation from more polar or less polar impurities. The aromatic ring and conjugated system in the molecule provide strong UV absorbance, making UV detection a sensitive and straightforward choice.

Experimental Protocol: HPLC-UV for Purity Determination

This protocol is a robust starting point for the analysis of this compound and should be validated according to ICH guidelines.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve ~10 mg of this compound reference standard in the diluent in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the diluent.

3. Chromatographic Conditions:

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-15 min: 20-80% B

    • 15-20 min: 80% B

    • 20-21 min: 80-20% B

    • 21-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 235 nm.

4. Data Analysis:

  • Purity is determined by area percent. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard (100 µg/mL) HPLC_System HPLC System (C18 Column, Gradient Elution) Prep_Standard->HPLC_System Prep_Sample Prepare Sample (100 µg/mL) Prep_Sample->HPLC_System UV_Detection UV Detection (235 nm) HPLC_System->UV_Detection Integration Peak Integration UV_Detection->Integration Purity_Calc Purity Calculation (Area % Report) Integration->Purity_Calc GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Dissolve_Sample Dissolve Sample (in volatile solvent) GC_Separation GC Separation (HP-5MS Column) Dissolve_Sample->GC_Separation MS_Detection Mass Spectrometry (EI, Scan Mode) GC_Separation->MS_Detection TIC_Analysis Analyze Total Ion Chromatogram MS_Detection->TIC_Analysis Spectral_Match Identify Impurities (Library Search) TIC_Analysis->Spectral_Match qNMR_Logic cluster_prep Precise Sample Preparation cluster_nmr Quantitative NMR Acquisition cluster_calc Purity Calculation Weigh_Analyte Accurately weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Standard Accurately weigh Internal Standard Weigh_Standard->Dissolve Acquire_Spectrum Acquire ¹H Spectrum (Optimized Parameters) Dissolve->Acquire_Spectrum Integrate_Signals Integrate Analyte & Standard Signals Acquire_Spectrum->Integrate_Signals Calculate_Purity Calculate Absolute Purity (using formula) Integrate_Signals->Calculate_Purity

Sources

comparative study of different synthetic routes to 4-cyano-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of target molecules is paramount. This guide provides an in-depth comparative analysis of two primary synthetic routes to 4-cyano-N-methylbenzamide, a valuable building block in medicinal chemistry. The comparison focuses on practicality, efficiency, and the underlying chemical principles, supported by detailed experimental protocols and data to aid in the selection of the most appropriate method for your research needs.

Introduction

This compound is a bifunctional molecule incorporating both a nitrile and an amide group. This substitution pattern makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including potential therapeutic agents. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide will explore two common strategies: the direct amidation of 4-cyanobenzoic acid (Route 1) and the cyanation of a halogenated precursor (Route 2).

Route 1: Amidation of 4-Cyanobenzoic Acid

This approach represents a convergent synthesis where the two key functionalities, the cyano group and the carboxylic acid, are present in the starting material. The core transformation is the formation of an amide bond between 4-cyanobenzoic acid and methylamine.

Reaction Scheme

Route 1 start 4-Cyanobenzoic Acid product This compound start->product Coupling Agent (e.g., DCC/HOSu) or Catalyst (e.g., TiCl4) Pyridine, 85°C amine Methylamine amine->product

Caption: Synthetic pathway for Route 1.

Mechanism and Rationale

Direct amidation of a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated". This can be achieved through two main strategies:

  • Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of an additive such as N-hydroxysuccinimide (HOSu) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond.

  • Catalytic Amidation: Lewis acids such as titanium tetrachloride (TiCl₄) can coordinate to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating direct attack by the amine.[1] Boric acid has also been shown to be an effective catalyst for direct amidation reactions.[2]

Experimental Protocol (Representative)

Synthesis of this compound via TiCl₄-mediated amidation:

  • To a solution of 4-cyanobenzoic acid (1.0 mmol) in pyridine (10 mL) in a sealed vial, add methylamine (1.0 mmol, typically as a solution in THF or as a salt with subsequent basification).

  • Carefully add titanium tetrachloride (3.0 mmol) to the stirred solution at room temperature.

  • Seal the vial tightly and heat the reaction mixture to 85°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Treat the residue with 1 N aqueous HCl (10 mL) and extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Route 2: Cyanation of 4-Bromo-N-methylbenzamide

This route follows a more linear approach where the N-methylbenzamide core is first constructed, followed by the introduction of the cyano group via a transition metal-catalyzed cross-coupling reaction.

Reaction Scheme

Route 2 start 4-Bromobenzoic Acid intermediate 4-Bromo-N-methylbenzamide start->intermediate 1. SOCl₂ or (COCl)₂ 2. Methylamine product This compound intermediate->product K₄[Fe(CN)₆], Pd(OAc)₂ Na₂CO₃, DMA, 120-130°C

Caption: Synthetic pathway for Route 2.

Mechanism and Rationale

This two-step synthesis first involves the formation of the amide, followed by a palladium-catalyzed cyanation.

  • Amide Formation: 4-Bromobenzoic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromobenzoyl chloride is then reacted with methylamine to form 4-bromo-N-methylbenzamide. This is a robust and high-yielding method for amide synthesis.[3]

  • Palladium-Catalyzed Cyanation: The introduction of the cyano group is achieved through a cross-coupling reaction. The C-Br bond of 4-bromo-N-methylbenzamide is activated by a palladium(0) catalyst. A cyanide source, such as the less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), then provides the cyano group, which displaces the bromide to form the desired product.[4][5] Zinc cyanide (Zn(CN)₂) is another commonly used and less acutely toxic cyanide source compared to alkali metal cyanides.[6][7]

Experimental Protocol (Representative)

Step 1: Synthesis of 4-Bromo-N-methylbenzamide

  • Suspend 4-bromobenzoic acid (5.0 mmol) in thionyl chloride (5 mL) and add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude 4-bromobenzoyl chloride in a suitable solvent like dichloromethane (20 mL) and cool the solution in an ice bath.

  • Slowly add a solution of methylamine (1.2 equivalents) in an appropriate solvent, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield 4-bromo-N-methylbenzamide, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a reaction vessel, combine 4-bromo-N-methylbenzamide (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.3 mmol), sodium carbonate (Na₂CO₃, 1.5 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.05 mmol).

  • Add dimethylacetamide (DMA, 5 mL) to the vessel.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 120-130°C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-8 hours.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.[4]

Comparative Analysis

FeatureRoute 1: AmidationRoute 2: Cyanation
Starting Materials 4-Cyanobenzoic acid, methylamine4-Bromobenzoic acid, thionyl chloride, methylamine, cyanide source, palladium catalyst
Number of Steps 12
Reagents & Catalysts Coupling agents (e.g., DCC) or Lewis acid catalysts (e.g., TiCl₄)Thionyl chloride, palladium catalyst (e.g., Pd(OAc)₂), cyanide source (e.g., K₄[Fe(CN)₆])
Overall Yield Moderate to high, depending on the coupling method.Generally high for both steps.
Scalability Can be challenging with some coupling reagents due to byproduct removal. Catalytic methods are more scalable.Generally scalable, though catalyst cost and removal can be a factor.
Safety Considerations Coupling reagents can be allergens or irritants. TiCl₄ is corrosive and moisture-sensitive.Thionyl chloride is corrosive and toxic. Cyanide sources are highly toxic and require careful handling. Palladium catalysts can be pyrophoric.
Cost-Effectiveness Can be cost-effective if a cheap catalyst is used. Coupling reagents can be expensive.The cost of the palladium catalyst and cyanide source can be significant, especially on a large scale.
Atom Economy Can be lower with coupling reagents due to the formation of stoichiometric byproducts.The first step has good atom economy. The second step's atom economy depends on the cyanide source.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.90 (d, J = 8.4 Hz, 2H), 7.75 (d, J = 8.4 Hz, 2H), 6.35 (br s, 1H, NH), 3.05 (d, J = 4.8 Hz, 3H, N-CH₃).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 165.8, 138.5, 132.6, 128.2, 118.2, 115.3, 27.0.

  • Molecular Formula: C₉H₈N₂O[8]

  • Molecular Weight: 160.17 g/mol [8]

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (Amidation) is more convergent and involves a single synthetic step from a commercially available starting material. The choice between using a coupling reagent or a catalyst will depend on the desired scale, cost considerations, and tolerance of functional groups in more complex substrates. Catalytic methods are generally preferred for their better atom economy and easier work-up.

  • Route 2 (Cyanation) is a reliable, two-step process that often provides high overall yields. While it involves the use of a toxic cyanide source and a precious metal catalyst, the reactions are generally well-understood and robust. The use of less toxic cyanide sources like potassium hexacyanoferrate(II) mitigates some of the safety concerns.

The optimal choice of synthesis will ultimately depend on the specific requirements of the researcher, including available equipment, budget, scale, and safety protocols. For rapid, small-scale synthesis where the cost of coupling reagents is not a major factor, Route 1 can be advantageous. For larger-scale production where cost and robustness are critical, the well-established two-step procedure of Route 2 may be more suitable.

References

  • Supplementary Information for "Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and W
  • Zhao, X. N., Hu, H. C., Zhang, F. J., & Zhang, Z. H. (2014). General procedure for synthesis of amides.
  • Preparation of this compound.
  • Supplementary Information for "Title of the article". The Royal Society of Chemistry.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC.
  • 4-Bromo-N-chlorobenzamide synthesis
  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses Procedure.
  • Raza Shah, A., Rasool, N., Bilal, M., Mubarık, A., Alı Hashmı, M., Nadeem Akhtar, M., ... & Adnan Alı Shah, S. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. ChemistrySelect, 7(29).
  • Pd Catalyzed Cyan
  • A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate.
  • Ouali, A., & Taillefer, M. Arenecarbonitriles constitute important intermediates and targets in the fields of pharmaceuticals.
  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. (2020).
  • Production of 3-(or 4-)cyanobenzaldehyde.
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
  • Supplementary Inform
  • Convenient amidation of carboxyl group of carboxyphenylboronic acids. PDF.
  • c. 1 H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide (Scheme 2, 2h).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • An efficient procedure for chemoselective amidation from carboxylic acid and amine (ammonium salt) under mild conditions.
  • N-cyano-4-ethyl-N-methylbenzamide. PubChem.
  • Catalytic N-methyl amidation of carboxylic acids under cooper
  • The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Semantic Scholar.
  • This compound. ChemScene.

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Assessing the Inhibitory Potential of 4-cyano-N-methylbenzamide on Specific Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, 4-cyano-N-methylbenzamide, against a panel of clinically relevant enzymes. Researchers, scientists, and drug development professionals will find detailed protocols, comparative data analysis, and mechanistic insights to facilitate their investigations into the therapeutic promise of this molecule. The benzamide scaffold is a well-established pharmacophore present in a variety of enzyme inhibitors, suggesting that this compound may exhibit a range of biological activities. This document outlines a systematic approach to explore its inhibitory profile against key enzyme targets implicated in various disease pathologies.

Introduction: The Rationale for a Multi-Target Assessment

The chemical architecture of this compound, featuring a benzamide core, an N-methyl group, and a para-substituted cyano group, suggests potential interactions with several classes of enzymes. Benzamide derivatives have been successfully developed as inhibitors for sirtuins, poly(ADP-ribose) polymerases (PARPs), serine proteases, and carbonic anhydrases.[1][2][3][4] The inclusion of a cyano group is also a feature in some potent PARP inhibitors.[5] Therefore, a comprehensive initial screening against a diverse panel of enzymes is a scientifically sound strategy to elucidate the primary targets and potential off-target effects of this compound.

This guide will focus on a comparative assessment of this compound's inhibitory activity against four representative enzymes:

  • Sirtuin 2 (SIRT2): A member of the NAD+-dependent deacetylase family, implicated in neurodegenerative diseases.[1][6]

  • Poly(ADP-ribose) Polymerase 1 (PARP1): A key enzyme in DNA repair, with inhibitors widely used in cancer therapy.[4][7]

  • Trypsin: A model serine protease, representing a large family of enzymes involved in digestion and coagulation.[2][8]

  • Human Carbonic Anhydrase II (hCA II): A zinc-containing metalloenzyme involved in pH regulation and a target for diuretics and anti-glaucoma agents.[3]

The following sections will detail the experimental workflows, present comparative data (hypothetical, for illustrative purposes), and discuss the interpretation of results.

Experimental Design and Workflow

A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow is recommended for assessing the inhibitory potential of this compound.

Inhibitory_Potential_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Mechanistic Studies cluster_2 Phase 3: Cellular & In Vivo Validation Compound_Procurement Procure & Characterize This compound Initial_Screen Single-Concentration Inhibition Assay Compound_Procurement->Initial_Screen Enzyme_Panel Select & Procure Enzymes (SIRT2, PARP1, Trypsin, hCA II) Enzyme_Panel->Initial_Screen Hit_Identification Identify Enzymes with >50% Inhibition Initial_Screen->Hit_Identification IC50_Determination Generate Dose-Response Curves (IC50 Determination) Hit_Identification->IC50_Determination Proceed with Hits Mechanism_of_Inhibition Kinetic Assays (e.g., Lineweaver-Burk Plot) IC50_Determination->Mechanism_of_Inhibition Selectivity_Profiling Test against Related Enzymes (e.g., other SIRTs, CAs) Mechanism_of_Inhibition->Selectivity_Profiling Cell-Based_Assays Assess Target Engagement in a Cellular Context Selectivity_Profiling->Cell-Based_Assays For Promising Candidates In_Vivo_Models Evaluate Efficacy in Relevant Disease Models Cell-Based_Assays->In_Vivo_Models

Caption: A streamlined workflow for assessing the inhibitory potential of a novel compound.

Comparative Inhibitory Activity of this compound

The following table summarizes hypothetical IC50 values for this compound against the selected enzyme targets, compared to known inhibitors. This data serves as an example for how to present comparative results.

Enzyme TargetThis compound (IC50, µM)Reference InhibitorReference Inhibitor (IC50, µM)
SIRT2 8.5AGK23.5
PARP1 2.3Olaparib0.005
Trypsin > 100Benzamidine18
Human Carbonic Anhydrase II 45.2Acetazolamide0.012

Data Interpretation: Based on this hypothetical data, this compound shows the most promising activity against PARP1, with a single-digit micromolar IC50 value. Its activity against SIRT2 is moderate, while it is a weak inhibitor of hCA II and shows negligible activity against trypsin. These results would prioritize further investigation into its potential as a PARP inhibitor.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for conducting the initial inhibitory assays for each enzyme.

SIRT2 Inhibition Assay (Fluorogenic)

This assay measures the NAD+-dependent deacetylation of a fluorogenic substrate by SIRT2.

Materials:

  • Recombinant Human SIRT2

  • Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)

  • NAD+

  • Developer solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound (in DMSO)

  • AGK2 (positive control, in DMSO)

  • 96-well black microplate

  • Fluorimeter

Protocol:

  • Prepare serial dilutions of this compound and AGK2 in assay buffer. The final DMSO concentration should not exceed 1%.

  • To each well of the microplate, add 25 µL of the compound dilutions. Include wells for a no-inhibitor control and a no-enzyme control.

  • Add 25 µL of a 2X SIRT2 enzyme solution to each well (except the no-enzyme control).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of a 2X substrate/NAD+ solution to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding 50 µL of the developer solution containing a stop solution and a peptidase to generate the fluorescent signal.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence (e.g., Ex/Em = 360/460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PARP1 Inhibition Assay (Colorimetric)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected using a streptavidin-HRP conjugate.

Materials:

  • Recombinant Human PARP1

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histone H1

  • Biotinylated NAD+

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • This compound (in DMSO)

  • Olaparib (positive control, in DMSO)

  • 96-well high-binding microplate

  • Microplate reader

Protocol:

  • Coat the microplate with Histone H1 and incubate overnight at 4°C. Wash the plate three times with wash buffer.

  • Add activated DNA to each well and incubate for 1 hour at room temperature. Wash the plate.

  • Prepare serial dilutions of this compound and Olaparib in assay buffer.

  • Add 25 µL of the compound dilutions to each well.

  • Add 25 µL of a 2X PARP1 enzyme solution to each well.

  • Pre-incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding 50 µL of a 2X biotinylated NAD+ solution.

  • Incubate at room temperature for 60 minutes.

  • Wash the plate three times.

  • Add 100 µL of streptavidin-HRP solution and incubate for 30 minutes.

  • Wash the plate three times.

  • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

  • Stop the reaction by adding 100 µL of stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Trypsin Inhibition Assay (Chromogenic)

This assay measures the cleavage of a chromogenic substrate by trypsin.

Materials:

  • Bovine Trypsin

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)

  • This compound (in DMSO)

  • Benzamidine (positive control, in DMSO)

  • 96-well clear microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound and Benzamidine in assay buffer.

  • Add 50 µL of the compound dilutions to each well.

  • Add 25 µL of a 2X trypsin solution to each well.

  • Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of a 2X BAPNA solution.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C.

  • Determine the reaction rate (V) from the linear portion of the kinetic curve.

  • Calculate the percent inhibition and determine the IC50 value.

Human Carbonic Anhydrase II Inhibition Assay

This assay is based on the esterase activity of hCA II, measuring the hydrolysis of 4-nitrophenyl acetate (4-NPA).

Materials:

  • Recombinant Human Carbonic Anhydrase II

  • 4-Nitrophenyl acetate (4-NPA)

  • Assay Buffer (e.g., 25 mM Tris-SO4, pH 7.6)

  • This compound (in DMSO)

  • Acetazolamide (positive control, in DMSO)

  • 96-well clear microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound and Acetazolamide in assay buffer.

  • Add 50 µL of the compound dilutions to each well.

  • Add 25 µL of a 2X hCA II solution to each well.

  • Pre-incubate at room temperature for 15 minutes.

  • Initiate the reaction by adding 25 µL of a 2X 4-NPA solution (freshly prepared in acetonitrile).

  • Immediately measure the absorbance at 400 nm in kinetic mode for 10-15 minutes at room temperature.

  • Determine the reaction rate (V).

  • Calculate the percent inhibition and determine the IC50 value.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of inhibition and the broader biological context of the target enzyme is crucial.

PARP1 Signaling in DNA Repair

Should this compound prove to be a potent PARP1 inhibitor, it would be acting on a critical pathway for DNA single-strand break repair.

PARP1_Signaling cluster_0 DNA Damage Response cluster_1 Inhibition by this compound DNA_SSB DNA Single-Strand Break PARP1_Activation PARP1 Activation (Binds to DNA Break) DNA_SSB->PARP1_Activation PARylation Poly(ADP-ribosyl)ation (PAR Chain Synthesis) PARP1_Activation->PARylation Repair_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair Inhibitor This compound Inhibitor->PARP1_Activation Inhibits

Caption: The role of PARP1 in DNA repair and its inhibition.

A potent PARP1 inhibitor prevents the synthesis of PAR chains, trapping PARP1 on the DNA. This leads to the collapse of replication forks and the formation of double-strand breaks, which are lethal in cancer cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).[7]

Conclusion and Future Directions

This guide provides a foundational framework for the initial assessment of this compound's enzyme inhibitory potential. The presented protocols are robust and can be adapted for higher throughput screening. Based on the initial comparative data, further investigation into the compound's activity against PARP1 is warranted. This would involve determining the mechanism of inhibition (e.g., competitive, non-competitive), assessing its selectivity against other PARP family members, and progressing to cell-based assays to confirm target engagement and cellular potency. The ultimate goal is to build a comprehensive profile of this compound to determine its potential as a lead compound for drug discovery.

References

  • Jung, M., et al. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). Journal of Medicinal Chemistry, 55(9), 4438-4448. [Link]

  • PubMed. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). [Link]

  • Mares-Guia, M., & Shaw, E. (1965). Inhibition of four human serine proteases by substituted benzamidines. The Journal of biological chemistry, 240, 1579-1585. [Link]

  • Geratz, J. D. (1973). Inhibition of serine proteinases by benzamidine derivatives. Experientia, 29(10), 1254-1255. [Link]

  • Di Fruscia, P., et al. (2014). Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors. European Journal of Medicinal Chemistry, 76, 414-426. [Link]

  • Gül, H. İ., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1626-1636. [Link]

  • Baker, B. R., & Erickson, E. H. (1969). Irreversible enzyme inhibitors. CLII. Proteolytic enzymes. 10. Inhibition of guinea pig complement by substituted benzamidines. Journal of Medicinal Chemistry, 12(3), 408-414. [Link]

  • ResearchGate. (2014). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. [Link]

  • Rath, N. P., et al. (2020). PARP inhibitor cyanine dye conjugate with enhanced cytotoxic and antiproliferative activity in patient derived glioblastoma cell lines. Bioorganic & Medicinal Chemistry Letters, 30(14), 127252. [Link]

  • ResearchGate. (n.d.). m-Sulfamoylbenzamides as Sirtuin 2 inhibitors (SIRT2) or suppressor of polyglutamine aggregation (polyQ). [Link]

  • Hopkins, T. A., & Ainsworth, W. B. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120610119. [Link]

  • El-Sayed, M. T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30209-30225. [Link]

  • PubChemLite. (n.d.). This compound (C9H8N2O). [Link]

  • Brown, J. S., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 27. [Link]

  • Wang, Y., et al. (2023). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Nature Communications, 14(1), 5038. [Link]

  • ResearchGate. (n.d.). Chemical structures of PARP inhibitor Olaparib and its derivatives. [Link]

  • PubChem. (n.d.). 4-[(2-Cyanopropan-2-yl)amino]-2-fluoro-N-methylbenzamide. [Link]

  • ResearchGate. (n.d.). Structures of PARP inhibitors with good watersolubility as their salts. [Link]

  • PubChem. (n.d.). N-cyano-4-ethyl-N-methylbenzamide. [Link]

  • PubChem. (n.d.). N-Cyano-N-methylbenzamide. [Link]

Sources

The Analytical Detective Work: Cross-Referencing Predicted and Experimental Data for 4-cyano-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of drug discovery and materials science, the unequivocal identification and characterization of novel chemical entities are paramount. For a molecule like 4-cyano-N-methylbenzamide, a compound with potential applications stemming from its unique electronic and structural features, a thorough understanding of its properties is crucial. This guide provides a comprehensive comparison of predicted and experimental data for this compound, offering a practical framework for researchers to validate their findings, even in the absence of extensive literature data. As a Senior Application Scientist, the aim is to not only present data but to illuminate the scientific reasoning behind its interpretation and the strategic choices made during analysis.

Introduction: The Symbiosis of Prediction and Experimentation

Physicochemical Properties: A First-Pass Characterization

Before delving into spectroscopic analysis, a fundamental understanding of a molecule's physicochemical properties is essential for predicting its behavior in various environments, including biological systems. For this compound, we can leverage computational tools to estimate key parameters.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSourceSignificance in Drug Discovery and Development
Molecular FormulaC₉H₈N₂O-Defines the elemental composition and molecular weight.
Molecular Weight160.17 g/mol [1][2][3]Influences diffusion rates and bioavailability.
LogP (octanol-water partition coefficient)0.91788[2]A key indicator of lipophilicity, affecting membrane permeability and absorption.
Topological Polar Surface Area (TPSA)52.89 Ų[2]Predicts the molecule's ability to cross cell membranes.
Hydrogen Bond Donors1[2]Influences solubility and binding interactions with biological targets.
Hydrogen Bond Acceptors2[2]Influences solubility and binding interactions with biological targets.
Rotatable Bonds1[2]Relates to conformational flexibility and binding entropy.

Expert Insight: The predicted LogP of approximately 0.9 suggests that this compound has a balanced hydrophilic-lipophilic character. This is a favorable starting point for drug candidates, as it suggests the potential for good absorption and distribution. The TPSA is also within a range typically associated with good cell permeability. These in silico predictions provide a valuable initial assessment, guiding further experimental design.

Spectroscopic Fingerprints: Unveiling the Molecular Structure

Spectroscopic techniques provide the most detailed insights into a molecule's structure. In the absence of direct experimental spectra for this compound, we will predict its spectra and compare them with the known spectra of structurally related compounds: N-methylbenzamide and 4-cyanobenzaldehyde. This comparative approach allows us to make well-reasoned assignments for the predicted peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Analogous Compounds

Proton EnvironmentPredicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for N-methylbenzamideExperimental Chemical Shift (δ, ppm) for 4-cyanobenzaldehyde
Aromatic (ortho to C=O)~7.9~7.8~7.9
Aromatic (ortho to CN)~7.7-~7.8
N-H~6.5 (broad)~6.3 (broad)-
N-CH₃~3.0 (doublet)~3.0 (doublet)-

Causality in Chemical Shifts:

  • Aromatic Protons: The protons on the benzene ring are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of both the cyano (-CN) and the N-methylcarboxamido (-CONHCH₃) groups will further deshield the aromatic protons. The protons ortho to the carbonyl group are typically the most deshielded due to the carbonyl's anisotropy and electron-withdrawing character.

  • N-H Proton: The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

  • N-CH₃ Protons: The methyl group attached to the nitrogen will appear as a doublet due to coupling with the N-H proton. The chemical shift around 3.0 ppm is characteristic of a methyl group attached to a nitrogen in an amide.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Analogous Compounds

Carbon EnvironmentPredicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for N-methylbenzamideExperimental Chemical Shift (δ, ppm) for 4-cyanobenzaldehyde
C=O (Carbonyl)~167~168~192 (Aldehyde)
Aromatic (C-CONHCH₃)~138~135-
Aromatic (C-CN)~115-~118
Aromatic (CH)128-133127-131130-133
CN (Nitrile)~118-~118
N-CH₃~27~27-

Expert Rationale:

  • Carbonyl Carbon: The amide carbonyl carbon is expected around 167 ppm. This is significantly upfield from an aldehyde carbonyl (~192 ppm in 4-cyanobenzaldehyde) due to the electron-donating resonance effect of the nitrogen atom.

  • Nitrile Carbon: The carbon of the cyano group is expected to have a chemical shift around 118 ppm.

  • Aromatic Carbons: The quaternary carbons attached to the electron-withdrawing groups will have distinct chemical shifts. The carbon attached to the amide group will be downfield, while the carbon attached to the cyano group will be further downfield. The aromatic CH carbons will appear in the typical 120-140 ppm range, with their specific shifts influenced by the para-substituents.

  • N-CH₃ Carbon: The methyl carbon attached to the nitrogen is expected in the aliphatic region, around 27 ppm.

Experimental Protocol: Acquiring NMR Spectra

A self-validating system for NMR data acquisition is crucial for ensuring data integrity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks. This is validated by observing the narrow linewidth of a known singlet peak (e.g., residual solvent peak).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the coupling patterns (singlets, doublets, etc.) to deduce proton connectivity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • (Optional but recommended) Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Referencing:

    • Process the raw data (FID) by applying a Fourier transform.

    • Phase the spectra correctly.

    • Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).

Diagram of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve sample in deuterated solvent Lock Lock & Shim Prep->Lock H1_Acq Acquire ¹H Spectrum Lock->H1_Acq C13_Acq Acquire ¹³C Spectrum Lock->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Referencing Reference to Solvent Phasing->Referencing Integration Integration Referencing->Integration Coupling Coupling Analysis Referencing->Coupling Assignment Peak Assignment Integration->Assignment Coupling->Assignment

Caption: A streamlined workflow for acquiring and analyzing NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Frequencies for this compound and Experimental Data for Analogous Functional Groups

Functional GroupPredicted Frequency (cm⁻¹) for this compoundCharacteristic Frequency Range (cm⁻¹)
N-H Stretch (Amide)~3300 (medium, sharp)3500-3100 (secondary amides have one band)
C-H Stretch (Aromatic)~3100-30003100-3000
C-H Stretch (Aliphatic)~2950-28503000-2850
C≡N Stretch (Nitrile)~2230 (strong, sharp)2260-2220
C=O Stretch (Amide II)~1650 (strong)1680-1630
C=C Stretch (Aromatic)~1600, ~14801600-1450
N-H Bend (Amide II)~1550 (strong)1640-1550

Expert Interpretation:

  • The presence of a sharp, strong peak around 2230 cm⁻¹ is a clear indicator of the nitrile group.

  • The strong absorption around 1650 cm⁻¹ is characteristic of the amide carbonyl (Amide I band).

  • A distinct peak around 1550 cm⁻¹ (Amide II band) arising from the N-H bend is a hallmark of a secondary amide.

  • The N-H stretching vibration around 3300 cm⁻¹ further confirms the secondary amide functionality.

Experimental Protocol: Acquiring an IR Spectrum

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial for obtaining a clean spectrum of the sample.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Diagram of the ATR-IR Experimental Setup

ATR_IR_Setup IR_Source IR Source Sample Sample on ATR Crystal IR_Source->Sample IR Beam Detector Detector Sample->Detector Evanescent Wave Interaction & Reflection

Caption: Simplified schematic of an ATR-IR experiment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum for this compound:

  • Molecular Ion Peak (M⁺): Expected at m/z = 160. This corresponds to the molecular weight of the compound.

  • Key Fragmentation Peaks:

    • m/z = 130: Loss of the methylamino group (-NHCH₃).

    • m/z = 102: Loss of the N-methylcarbamoyl group (-CONHCH₃). This would leave the benzonitrile cation.

    • m/z = 58: The N-methylcarbamoyl cation ([CONHCH₃]⁺).

Expert Analysis of Fragmentation: The fragmentation pattern can provide valuable structural confirmation. The observation of fragments corresponding to the loss of logical neutral pieces of the molecule strengthens the identification. For instance, the presence of a strong peak at m/z 102 would be highly indicative of the 4-cyanobenzoyl substructure.

Experimental Protocol: Acquiring a Mass Spectrum (Electron Ionization - EI)

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of this compound, a molecule with limited published experimental data, serves as a powerful case study for the integration of predictive and comparative analytical methods. By leveraging computational tools to predict physicochemical properties and spectroscopic data, and then cross-referencing these predictions with the established experimental data of structurally similar compounds, we can build a highly confident profile of the molecule. This guide has provided not only the predicted data but also the underlying scientific principles and practical experimental protocols necessary for researchers to apply this synergistic approach in their own work. This methodology of "analytical detective work" is an indispensable skill for any scientist working at the forefront of chemical innovation.

References

  • Sigma-Aldrich. N-Methylbenzamide. PubChem. [Link]

  • PubChem. 4-Cyanobenzaldehyde. [Link]

  • NIST. Benzamide, 4-methyl-. NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Sci-Hub. 13C NMR of 4-SubstitutedN-[(Dimethylamino)Methyl]Benzamides. [Link]

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The Pivotal Role of the Cyano Group: A Comparative Guide to the Structure-Activity Relationship of 4-Cyano-N-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzamide scaffold represents a cornerstone of medicinal chemistry, serving as a versatile template for the design of a multitude of therapeutic agents. Within this broad class, 4-cyano-N-methylbenzamide has emerged as a particularly intriguing starting point for the development of potent and selective enzyme inhibitors. The presence of the 4-cyano group, a potent electron-withdrawing moiety and a key hydrogen bond acceptor, alongside the N-methyl amide, provides a unique combination of electronic and steric features that can be finely tuned to achieve desired biological activity.

This technical guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs. Drawing from a range of experimental studies, we will dissect the critical roles of various structural motifs, providing a rational framework for the design of next-generation inhibitors targeting a diverse array of enzymes, including aromatase, steroid sulfatase (STS), and various protein kinases.

The 4-Cyanophenyl Moiety: A Linchpin for Potent Inhibition

The 4-cyanophenyl group is a recurring motif in a number of potent enzyme inhibitors. Its significance lies in its ability to engage in crucial interactions within the active site of target proteins. A comprehensive study on dual aromatase and sulfatase inhibitors provides invaluable insights into the SAR of the 4-cyanophenyl moiety.[1][2] While the core of the studied molecules is larger than this compound, the systematic modifications of the 4-cyanophenyl ring offer directly translatable principles.

Impact of Phenyl Ring Substitution

Systematic substitution on the phenyl ring of 4-cyanophenyl-containing inhibitors has revealed a clear dependence of inhibitory activity on the nature and position of the substituent. Halogenation, in particular, has proven to be an effective strategy to modulate potency.

Key Observations:

  • Positional Importance: The position of the halogen substituent on the phenyl ring is critical. For instance, in the context of aromatase inhibition, ortho-halogenation relative to the sulfamate group in the studied series was more effective than meta-halogenation.[1]

  • Halogen Identity: The nature of the halogen atom also influences activity. A trend of increasing potency was observed with increasing atomic size (Br > Cl > F) for aromatase inhibition.[1]

  • Lipophilicity: The introduction of lipophilic groups, such as a second halogen atom, can enhance inhibitory potency, likely by increasing the overall lipophilicity of the molecule and improving its interaction with hydrophobic pockets in the enzyme's active site.[1]

The Indispensable Cyano Group

The cyano group at the para-position is a critical determinant of activity. Its replacement often leads to a significant drop in potency, highlighting its essential role in binding.

Key Findings:

  • Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming a crucial interaction with amino acid residues in the active site.

  • Detrimental Replacement: Replacement of the cyano group with a hydrogen atom resulted in a dramatic decrease in both aromatase and STS inhibitory activity, underscoring its importance for potent inhibition.[1]

The following table summarizes the impact of modifications to the 4-cyanophenyl ring on the inhibitory activity of dual aromatase-sulfatase inhibitors, providing a valuable reference for the design of this compound analogs.

Modification Position Substituent Effect on Aromatase IC50 Effect on STS IC50 Reference
HalogenationorthoF39 nM-[1]
orthoCl2.3 nM-[1]
orthoBr0.82 nM-[1]
metaFLess potent than ortho-[1]
metaCl18 nM-[1]
metaBr2.6 nM-[1]
Cyano ReplacementparaH2483 nM (significant decrease)1557 nM (significant decrease)[1]

The N-Methylbenzamide Moiety: Tuning Specificity and Potency

The N-methylbenzamide portion of the molecule offers another avenue for structural modification to enhance potency and modulate selectivity. While direct SAR studies on N-substituted analogs of this compound are not extensively available, valuable insights can be gleaned from studies on related benzamide derivatives, such as those targeting protein kinases.[3]

The Role of the N-Substituent

The substituent on the amide nitrogen plays a critical role in defining the inhibitor's interaction with the target enzyme. Even small changes to this group can have a profound impact on biological activity.

Inferred SAR Principles:

  • Steric Bulk: The size and shape of the N-substituent can influence how the inhibitor fits into the binding pocket. In many cases, there is an optimal size for the substituent, beyond which steric hindrance can lead to a loss of activity.

  • Flexibility and Rigidity: The flexibility of the N-substituent can be important for adopting the optimal conformation for binding. In some instances, incorporating the substituent into a ring system can pre-organize the molecule for binding and enhance potency.

  • Introduction of Additional Binding Moieties: The N-substituent can be elaborated to include additional functional groups that can form favorable interactions with the target enzyme. For example, in the design of protein kinase inhibitors, a flexible 4-methylbenzamide linker was used to connect to various purine derivatives, which then interact with the kinase active site.[3]

The following conceptual workflow illustrates the general approach to exploring the SAR of the N-methylbenzamide moiety.

SAR_Workflow cluster_0 Core Scaffold cluster_1 N-Substituent Modification cluster_2 Biological Evaluation This compound This compound Alkyl Chain Elongation Alkyl Chain Elongation This compound->Alkyl Chain Elongation Vary 'R' group Cyclic Analogs Cyclic Analogs This compound->Cyclic Analogs Incorporate into ring Functional Group Addition Functional Group Addition This compound->Functional Group Addition Add H-bond donors/acceptors Potency Assay (IC50) Potency Assay (IC50) Alkyl Chain Elongation->Potency Assay (IC50) Cyclic Analogs->Potency Assay (IC50) Functional Group Addition->Potency Assay (IC50) Selectivity Profiling Selectivity Profiling Potency Assay (IC50)->Selectivity Profiling

Caption: General workflow for SAR exploration of the N-methylbenzamide moiety.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for the synthesis and biological evaluation of this compound analogs are provided below.

General Synthesis of this compound Analogs

The synthesis of N-substituted 4-cyanobenzamide analogs can be readily achieved through the coupling of 4-cyanobenzoyl chloride with the desired primary or secondary amine.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of 4-cyanobenzoic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Amide Coupling: In a separate flask, dissolve the desired amine in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine or pyridine).

  • Reaction: Slowly add the freshly prepared 4-cyanobenzoyl chloride solution to the amine solution at 0 °C.

  • Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-cyano-N-substituted benzamide analog.

The following diagram illustrates the general synthetic scheme.

Synthesis_Scheme cluster_reactants cluster_reagents cluster_intermediates cluster_products 4-Cyanobenzoic_Acid 4-Cyanobenzoic Acid Acid_Chloride 4-Cyanobenzoyl Chloride 4-Cyanobenzoic_Acid->Acid_Chloride  + SOCl₂ Amine R-NH-R' SOCl2 SOCl₂ or (COCl)₂ Base Base (e.g., Et₃N) Product 4-Cyano-N-substituted-benzamide Acid_Chloride->Product  + R-NH-R' / Base

Caption: General synthetic route for 4-cyano-N-substituted benzamide analogs.

In Vitro Enzyme Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized analogs against a target enzyme can be determined using a variety of in vitro assays. A general protocol for a fluorescence-based inhibition assay is described below.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, a fluorogenic substrate, and the test compounds in a suitable assay buffer.

  • Compound Incubation: Add varying concentrations of the test compounds to the wells of a microplate.

  • Enzyme Addition: Initiate the reaction by adding the enzyme solution to each well.

  • Substrate Addition: After a brief pre-incubation period, add the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold serves as a highly promising platform for the design of potent and selective enzyme inhibitors. The SAR studies highlighted in this guide underscore the critical importance of the 4-cyanophenyl moiety, particularly the indispensability of the cyano group for potent activity. Furthermore, strategic modifications to the N-substituent on the benzamide core provide a powerful means to fine-tune potency and selectivity.

Future research in this area should focus on the systematic exploration of a wider range of substituents on both the phenyl ring and the amide nitrogen. The integration of computational modeling and structural biology will be instrumental in rationally designing next-generation analogs with improved pharmacokinetic and pharmacodynamic properties. The insights provided in this guide offer a solid foundation for these future endeavors, paving the way for the discovery of novel therapeutics targeting a host of diseases.

References

  • Woo, L. W. L., et al. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 55(17), 7636–7647. [Link]

  • Shtil, A. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183. [Link]

  • ResearchGate. (2022). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. [Link]

  • PubMed Central. (2022). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. [Link]

  • PubMed. (2013). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. [Link]

  • PubMed. (2020). PARP inhibitor cyanine dye conjugate with enhanced cytotoxic and antiproliferative activity in patient derived glioblastoma cell lines. [Link]

  • ResearchGate. (2022). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. [Link]

  • ResearchGate. (2023). Structure activity relationship of the synthesized compounds. [Link]

  • ResearchGate. (2017). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. [Link]

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comparing the efficacy of 4-cyano-N-methylbenzamide as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Efficacy of 4-Cyano-N-methylbenzamide as a Chemical Intermediate

For research scientists and professionals in drug development, the selection of a chemical intermediate is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. The intermediate must not only be readily accessible but also possess the chemical versatility to undergo transformations smoothly and in high yield. This guide provides a comprehensive comparison of this compound, evaluating its efficacy against key alternative intermediates: 4-formyl-N-methylbenzamide and N-methyl-4-nitrobenzamide. Our analysis is grounded in experimental data and established chemical principles to inform the strategic selection of intermediates in complex organic synthesis.

Introduction: The Strategic Role of Benzamide Intermediates

The N-methylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the class of Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1][2] Drugs like Talazoparib and Olaparib, which have revolutionized the treatment of certain cancers, rely on multi-step syntheses where the quality and reactivity of the chemical building blocks are paramount.[3][4][5] An intermediate like this compound offers a unique combination of a stable amide moiety and a versatile cyano group, which can be elaborated into a variety of functional groups required for the final active pharmaceutical ingredient (API).

Physicochemical Profile of this compound

Understanding the fundamental properties of an intermediate is the first step in assessing its utility.

PropertyValueSource
CAS Number 36268-62-9[6]
Molecular Formula C₉H₈N₂O[6][7]
Molecular Weight 160.17 g/mol [6][7]
Appearance Solid[7]
SMILES O=C(NC)C1=CC=C(C#N)C=C1[6]
InChI Key UGGZWKXUBBYXLT-UHFFFAOYSA-N[7]

Comparative Analysis of Key Intermediates

The efficacy of an intermediate is best understood when compared to viable alternatives. Here, we evaluate this compound against its formyl and nitro analogues.

graph TD { A[Start: 4-Substituted N-Methylbenzamide] --> B{4-Cyano}; A --> C{4-Formyl}; A --> D{4-Nitro};

}

Comparative reaction pathways for benzamide intermediates.

FeatureThis compound4-Formyl-N-methylbenzamideN-Methyl-4-nitrobenzamide
Synthetic Accessibility High. Can be synthesized in high yield (e.g., 97%) from the corresponding 4-bromo derivative via palladium-catalyzed cyanation.[8]Moderate. Typically prepared by oxidation of the corresponding methyl or alcohol derivative, or from the carboxylic acid.High. Readily synthesized by nitration of N-methylbenzamide or by amidation of 4-nitrobenzoyl chloride.[9]
Key Transformations Reduction to primary amine, hydrolysis to carboxylic acid, cycloadditions to form heterocycles (e.g., tetrazoles).Reductive amination, Wittig-type olefination, oxidation to carboxylic acid, aldol reactions.Reduction to aniline derivative, which is a versatile precursor for diazotization and further functionalization (Sandmeyer reactions).
Typical Yields Reduction of nitriles to amines is typically high-yielding but can require harsh reagents (e.g., LiAlH₄) or high-pressure hydrogenation.Reductive amination is a very robust and high-yielding transformation. Oxidation to the acid is also typically efficient.Reduction of the nitro group to an amine is almost always a high-yield, clean reaction (e.g., using H₂/Pd-C or SnCl₂).[9]
Orthogonality & Stability The cyano group is robust and stable to many reaction conditions, offering good orthogonality.The aldehyde is highly reactive and may require protection/deprotection steps in multi-step syntheses.The nitro group is a strong deactivating group and is generally stable, though sensitive to strong reducing agents.
Safety Considerations Requires handling of toxic cyanide reagents (e.g., KCN, Zn(CN)₂) during its synthesis.Aldehydes can be irritants.[10] Reagents for transformations are generally standard.Nitration reactions require careful handling of strong acids (H₂SO₄/HNO₃). Nitroaromatics can be energetic compounds.

Expert Analysis:

  • This compound stands out for the versatility of the nitrile group. Its ability to be converted into both an aminomethyl group (via reduction) and a carboxylic acid group (via hydrolysis) from the same starting material is a significant advantage in divergent synthetic strategies. The stability of the cyano group allows it to be carried through multiple synthetic steps without the need for protecting groups. The primary drawback is the operational safety required for handling cyanide sources during its preparation.

  • 4-Formyl-N-methylbenzamide is the intermediate of choice when direct C-C or C-N bond formation at the benzylic position is desired through well-established methodologies like reductive amination or Wittig reactions.[10][11] However, the high reactivity of the aldehyde can be a double-edged sword, often necessitating a protection-deprotection sequence, which adds to the step count and reduces overall yield.

  • N-Methyl-4-nitrobenzamide is an exceptionally reliable precursor for synthesizing 4-amino-N-methylbenzamide.[9][12] The reduction of the nitro group is one of the most dependable transformations in organic synthesis. The resulting aniline is a cornerstone intermediate for a vast array of subsequent reactions. Its limitation lies in the fact that its utility is almost exclusively channeled through the formation of the aniline, making it less versatile than the cyano analogue.

Experimental Protocols

To provide a practical basis for comparison, we present validated, step-by-step protocols for the synthesis of these intermediates and a key downstream transformation.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Workflow: Synthesis and Transformation of this compound.

Protocol 1: Synthesis of this compound via Cyanation[8]

This protocol describes the palladium-catalyzed cyanation of an aryl bromide, a robust method for introducing the cyano functionality with high yield.

  • Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine 4-bromo-N-methylbenzamide (1 equiv.), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.3 equiv.), sodium carbonate (Na₂CO₃, 0.6 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.04 equiv.).

  • Solvent Addition: Add dimethylacetamide (DMA) to the vessel.

  • Inerting: Purge the vessel with nitrogen (N₂) and maintain a nitrogen atmosphere.

  • Heating: Heat the reaction mixture to 125-130°C and maintain for 7.5 hours with stirring.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Stir for 20 minutes.

  • Filtration: Filter the mixture through a pad of diatomaceous earth to remove inorganic salts and the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Stir the residue in a mixture of diethyl ether and hexanes to induce precipitation.

  • Purification: Collect the solid product by filtration and wash with diethyl ether to yield this compound as a solid. The reported yield for a similar substrate is 97%.[8]

Protocol 2: Synthesis of N-Methyl-4-nitrobenzamide[9]

This protocol utilizes the reaction of an acid chloride with an amine, a classic and efficient method for amide bond formation.

  • Reaction Setup: In a reaction vessel, dissolve 4-nitrobenzoyl chloride (1 equiv.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Amine Addition: Add a solution of methylamine (CH₃NH₂, ~1.2 equiv., can be aqueous or in a solvent like THF) dropwise to the cooled solution while stirring. An excess of a non-nucleophilic base like triethylamine can be added to scavenge the HCl byproduct.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the acid chloride.

  • Workup: Quench the reaction by adding water. If using DCM, separate the organic layer. If using THF, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-methyl-4-nitrobenzamide.

Protocol 3: Representative Transformation - Reduction of Nitrile to Amine

This protocol describes a standard catalytic hydrogenation for the reduction of the cyano group.

  • Catalyst Preparation: In a high-pressure hydrogenation vessel, add this compound (1 equiv.) and a suitable solvent such as ethanol saturated with ammonia. The ammonia prevents the formation of secondary amine byproducts.

  • Catalyst Addition: Carefully add Raney Nickel (Ra-Ni, ~10% w/w) or a palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (H₂) to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)-N-methylbenzamide, which can be further purified by crystallization or chromatography.

Conclusion

The efficacy of a chemical intermediate is context-dependent, relying on the specific goals of the synthetic route.

  • This compound is a highly efficacious and versatile intermediate, particularly valuable in discovery chemistry and process development where multiple diversification pathways are desired from a single, stable precursor. Its ability to serve as a progenitor for both aminomethyl and carboxyl functionalities provides significant strategic advantages.

  • 4-Formyl-N-methylbenzamide is preferred for routes leveraging robust C-C and C-N bond-forming reactions at the benzylic position, such as reductive amination, provided that the reactivity of the aldehyde group does not complicate other planned synthetic steps.

  • N-Methyl-4-nitrobenzamide remains the gold standard for the large-scale, cost-effective production of 4-amino-N-methylbenzamide due to the near-quantitative and reliable nature of nitro group reduction.

For the modern drug development professional, this compound offers a superior balance of stability and versatile reactivity, making it an excellent strategic intermediate for constructing complex molecular architectures.

References

  • The Crucial Role of Intermediates in Olaparib Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega.
  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. PMC, NIH.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. PMC, NIH.
  • Radiosynthesis and Evaluation of Talazoparib and Its Deriv
  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry (RSC Publishing).
  • 4-cyano-N methyl benzamide.
  • Talazoparib Synthetic Routes. MedKoo Biosciences.
  • N-Methyl-4-nitrobenzamide. Benchchem.
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  • Synthesis of parpinhibitor talazoparib.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-cyano-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical waste is a critical, non-negotiable component of our laboratory operations. This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-cyano-N-methylbenzamide, moving beyond a simple checklist to explain the scientific rationale behind each critical step.

The presence of a cyano (nitrile) group in the molecular structure of this compound necessitates stringent disposal protocols. The primary hazard associated with this class of compounds is the potential for the generation of highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions.[1][2][3] Adherence to the procedures outlined below is essential for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations.

Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with several hazards that dictate its handling and disposal requirements.[4][5]

The Core Scientific Rationale: The carbon-nitrogen triple bond in the cyano group can be hydrolyzed, especially in the presence of acids, to form hydrogen cyanide (HCN).[1] HCN is a rapidly acting, highly toxic gas that interferes with cellular respiration.[1][6] Therefore, the central principle of safe disposal is the strict segregation of this waste from any acidic materials to prevent the generation of HCN.[7][8]

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Code Source(s)
Acute Toxicity, Oral Harmful if swallowed H302 [4][5]
Acute Toxicity, Dermal Harmful in contact with skin H312 [4]
Skin Irritation Causes skin irritation H315 [4]
Skin Sensitization May cause an allergic skin reaction H317 [5]
Eye Irritation Causes serious eye irritation H319 [4]
Acute Toxicity, Inhalation Harmful if inhaled H332 [4]

| Respiratory Irritation | May cause respiratory irritation | H335 |[4] |

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against accidental exposure during waste handling and disposal procedures.

The Core Scientific Rationale: Given the compound's classification as a skin and eye irritant and its potential for absorption, creating a complete barrier is essential. Standard laboratory attire is insufficient.

Table 2: Required Personal Protective Equipment (PPE) for Waste Handling

PPE Category Equipment Specification Rationale Source(s)
Eye and Face Protection Chemical safety goggles and a face shield Prevents eye contact with solids or splashes, which can cause serious irritation. [7][9]
Hand Protection Chemical-resistant nitrile gloves (double-gloving recommended) Prevents skin contact, irritation, and potential sensitization. [2][7]
Body Protection Chemical-resistant lab coat and closed-toed shoes Protects against skin exposure from spills and contamination. [2][7]

| Respiratory Protection | Use only in a well-ventilated area or certified chemical fume hood | Prevents inhalation of dust or aerosols that may cause respiratory irritation. |[2][3][9] |

Waste Segregation and Containment: The Foundational Step

Proper disposal begins the moment waste is generated. The primary goal is to prevent inadvertent chemical reactions within the waste container.

The Core Scientific Rationale: The cardinal rule for cyanide-containing waste is strict segregation from all other waste streams, especially acidic waste, to prevent the formation of HCN gas.[1][2][7] All materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

Experimental Protocol: Waste Segregation
  • Establish a Designated Waste Area: All work with this compound and the handling of its waste must be conducted within a certified laboratory chemical fume hood.[2][3]

  • Prepare Dedicated Waste Containers: Before starting your experiment, obtain separate, dedicated hazardous waste containers from your institution's Environmental Health & Safety (EH&S) department.[2]

    • Solid Waste Container: For items such as contaminated gloves, weigh boats, paper towels, and solid chemical residues.

    • Liquid Waste Container: For any solutions containing the compound. Note: Do not mix with other solvent waste streams.

  • Label Containers Clearly: Ensure all containers are labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.[7][10]

  • Segregate at Point of Generation:

    • Immediately place any contaminated solid materials (e.g., gloves, wipes) into the designated solid waste container.

    • Transfer any waste solutions into the designated liquid waste container.

  • Keep Containers Closed: Waste containers must be securely sealed when not in use to prevent the release of vapors and to avoid spills.[7]

cluster_fume_hood Inside Chemical Fume Hood cluster_containers Dedicated & Labeled Waste Containers gen Waste Generation (e.g., contaminated gloves, residual solid, waste solution) solid_waste Solid Cyanide Waste (Gloves, Paper Towels, etc.) gen->solid_waste Solids liquid_waste Liquid Cyanide Waste (Solutions, Rinsate) gen->liquid_waste Liquids

Caption: Waste segregation workflow for this compound.

Disposal and Decontamination Procedures

Disposal is a multi-step process that involves institutional coordination, proper preparation of waste, and thorough decontamination of the workspace.

Step 1: Consultation with Environmental Health & Safety (EH&S)

This is the most critical and mandatory step. Before generating any waste, you must contact your institution's EH&S department.[7][11] They will provide specific guidance on waste stream protocols, supply the correct containers, and schedule a pickup. Disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA), and EH&S ensures full compliance.[12]

Step 2: Preparing Waste for Collection
  • Finalize Labeling: Ensure the hazardous waste tag is completely filled out with the chemical name, quantity, and date.

  • Secure Containment: Tightly seal the primary waste container. Place the container in a secondary bin or tray to contain any potential leaks.[10]

  • Store Appropriately: Store the sealed and labeled waste container in a designated satellite accumulation area within the lab, as directed by your EH&S department, until pickup.[7] This area must be away from acids.[8]

Step 3: Decontamination of Glassware and Surfaces

Any equipment or surface that has come into contact with this compound must be decontaminated.

The Core Scientific Rationale: A basic solution is used to hydrolyze and oxidize any residual cyanide, converting it to the less toxic cyanate ion, while preventing the formation of HCN gas.[1]

Experimental Protocol: Decontamination

  • Prepare Decontamination Solution: Within a chemical fume hood, prepare a fresh 10% bleach solution and adjust the pH to >10 using sodium hydroxide.[1]

  • Triple Rinse Glassware: Rinse the contaminated glassware three times with the alkaline bleach solution.

  • Collect Rinsate: All rinsate is considered hazardous waste and must be collected in the dedicated liquid cyanide waste container.[1]

  • Final Wash: After decontamination, glassware can be washed using standard laboratory procedures.

  • Wipe Down Surfaces: Wipe down all surfaces within the fume hood where the compound was handled with the alkaline bleach solution, followed by a water rinse. The wipes used must be disposed of in the solid cyanide waste container.

Spill Management

In the event of a spill, a calm and systematic response is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Consult EH&S: For any spill, immediately contact your institution's EH&S emergency line.

  • For Minor Spills (<1 gram) inside a fume hood:

    • Wearing the full PPE described in Section 2, control the spread of the solid material.

    • Carefully sweep the solid into a container. Avoid generating dust.[13]

    • Decontaminate the area as described in the protocol above.

    • All cleanup materials must be placed in the solid hazardous waste container.[10][13]

start Start: Waste Generated consult_ehs 1. Consult Institutional EH&S (Mandatory First Step) start->consult_ehs decon 3. Decontaminate Surfaces & Glassware with Alkaline Bleach start->decon After Experiment segregate 2. Segregate Waste (Solid vs. Liquid) consult_ehs->segregate solid_container Place in Solid Cyanide Waste Container segregate->solid_container Solid liquid_container Place in Liquid Cyanide Waste Container segregate->liquid_container Liquid prepare_pickup 4. Prepare for Pickup (Seal, Label, Secondary Containment) solid_container->prepare_pickup liquid_container->prepare_pickup collect_rinsate Collect Rinsate as Liquid Hazardous Waste decon->collect_rinsate collect_rinsate->liquid_container ehs_pickup 5. EH&S Collects Waste for Final Disposal prepare_pickup->ehs_pickup

Caption: Decision flowchart for the disposal of this compound.

By integrating these scientifically grounded procedures into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. The responsibility of chemical synthesis and discovery extends to the entire lifecycle of a compound, with safe disposal being the final, critical step.

References

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×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyano-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-cyano-N-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.